molecular formula C12H17NO2 B601729 Ivabradine Impurity 11 CAS No. 1132667-04-9

Ivabradine Impurity 11

Cat. No.: B601729
CAS No.: 1132667-04-9
M. Wt: 207.27
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ivabradine Impurity 11 is a designated impurity of Ivabradine, a novel heart rate-lowering drug used in the treatment of chronic heart failure and stable angina pectoralis . This impurity serves as a critical analytical reference standard in pharmaceutical research and development, primarily for analytical method development, method validation (AMV), and Quality Control (QC) applications . Its use is essential for supporting Abbreviated New Drug Applications (ANDA) and ensuring the safety and consistency of drug formulations by aiding in the identification and quantification of impurities . Forced degradation studies are a fundamental part of drug development to understand the stability profile of an Active Pharmaceutical Ingredient (API), and the impurities identified during these studies, such as this compound, are subject to in silico toxicological assessments to evaluate their potential genotoxic risk . The rigorous control of such impurities, in accordance with ICH guidelines, is paramount for the commercialization of both new drugs and generic products, ensuring that the final pharmaceutical product is of the highest quality and purity .

Properties

CAS No.

1132667-04-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine

Origin of Product

United States

Foundational & Exploratory

Ivabradine Impurity 11: A Comprehensive Technical Guide on Chemical Structure, Origin, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2][3][4] This technical guide provides an in-depth analysis of Ivabradine Impurity 11, a known process-related impurity, offering valuable insights for researchers, scientists, and drug development professionals.

PART 1: Chemical Identity of this compound

This compound is a key synthetic intermediate in the manufacturing process of Ivabradine.[5] Its presence in the final API typically results from an incomplete reaction or inefficient purification.

Chemical Structure:

Chemical structure of this compound (Image generated for illustrative purposes)

IUPAC Name: (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 1132667-04-9[5]
Molecular Formula C₁₂H₁₇NO₂[5]
Molecular Weight 207.27 g/mol [5]
Appearance Neat (form may vary)[6]

PART 2: Origin and Synthetic Pathway of this compound

The genesis of this compound is intrinsically linked to the synthetic route of Ivabradine. It is the chiral amine intermediate that is coupled with a benzazepinone moiety to form the final drug substance.[5][7] Therefore, its presence as an impurity is a direct consequence of the manufacturing process, specifically an incomplete coupling reaction.

The following diagram illustrates the logical relationship in the synthesis where Impurity 11 acts as a key building block.

G cluster_synthesis Ivabradine Synthesis Overview A Precursors for Benzazepinone Moiety C Intermediate: 7,8-dimethoxy-3-(3-iodopropyl)- ,3-dihydro-2H-3-benzazepin-2-one A->C B Precursors for Bicyclic Amine D This compound ((7R)-3,4-Dimethoxy-N-methylbicyclo [4.2.0]octa-1,3,5-triene-7-methanamine) B->D E Coupling Reaction (Alkylation) C->E D->E F Ivabradine (API) E->F G Unreacted Impurity 11 in Final API E->G Incomplete Reaction

Caption: Synthetic pathway showing Impurity 11 as an unreacted intermediate.

PART 3: Analytical Characterization and Control

The control of this compound to acceptable levels, as defined by ICH Q3A guidelines, is paramount.[1][2][3][4] Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential for the separation and quantification of this impurity from the API and other related substances.[8][9][10][11]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method based on published literature for the analysis of Ivabradine and its impurities.[8][10][12]

Objective: To develop and validate a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Ivabradine and this compound.

1. Instrumentation and Materials:

  • HPLC system with a PDA or UV detector (e.g., Agilent 1100 series or equivalent)[12]

  • Analytical column: Zorbax phenyl column or equivalent C18 column[8][9]

  • Reference standards for Ivabradine and this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or trifluoroacetic acid (for buffer preparation)

  • Purified water (HPLC grade)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 20 mM Ammonium acetate buffer, pH adjusted to 7.35 with ammonium hydroxide.[10]

  • Mobile Phase B: Acetonitrile[10]

  • Gradient Elution: A gradient program should be optimized to achieve separation between Ivabradine, Impurity 11, and other potential impurities. An example could be a linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 286 nm[13]

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Stock Solutions: Accurately weigh and dissolve reference standards of Ivabradine and this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare individual stock solutions of known concentrations.[10]

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration levels for calibration.

  • Sample Solution: Prepare the sample solution by accurately weighing and dissolving the drug substance in the diluent to a known concentration.

4. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and degradants. This can be achieved by analyzing blank samples, placebo, and stressed samples.

  • Linearity: Analyze a series of solutions with different concentrations of Ivabradine and Impurity 11 to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value, often assessed by recovery studies of spiked samples.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.

  • Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

5. Data Analysis:

  • Identify the peaks of Ivabradine and Impurity 11 based on their retention times compared to the reference standards.

  • Quantify the amount of Impurity 11 in the sample using the calibration curve derived from the standard solutions.

The following diagram outlines the workflow for the analytical control of this compound.

G cluster_workflow Analytical Control Workflow for Impurity 11 prep Sample & Standard Preparation hplc RP-HPLC Analysis (Stability-Indicating Method) prep->hplc data Data Acquisition (Chromatogram) hplc->data peak_id Peak Identification (Retention Time) data->peak_id quant Quantification (Calibration Curve) data->quant report Reporting & Specification Check (ICH Q3A) peak_id->report quant->report

Caption: Workflow for the analytical control of Impurity 11.

Conclusion

This compound, chemically identified as (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, is a critical process-related impurity in the synthesis of Ivabradine. A thorough understanding of its chemical structure, origin, and the implementation of robust, validated analytical methods for its control are essential for ensuring the quality and safety of Ivabradine as a pharmaceutical product. This guide provides a foundational framework for professionals engaged in the development, manufacturing, and quality control of Ivabradine.

References

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (n.d.). RSC Publishing. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. (2022, April 30). IJPPR. Retrieved from [Link]

  • Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. (n.d.). SciSpace. Retrieved from [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR IVABRADINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. (n.d.). IRJMETS. Retrieved from [Link]

  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. (2021, February 23). AKJournals. Retrieved from [Link]

  • Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of Stability Indicating RP-HPLC, Method of Analysis for assay of Ivabradine HC. (2019, September 3). JPR. Retrieved from [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016, May 4). PubMed Central. Retrieved from [Link]

  • (PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (n.d.). ResearchGate. Retrieved from [Link]

  • PROCESS FOR ENZYMATIC SYNTHESIS OF (7S) -1- (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL) N-METHYL METHANAMINE, AND APPLICATION TO THE SYNTHESIS OF THE IVABRADINE AND ITS SALTS. (n.d.). Google Patents.
  • CAS No : 1204612-29-2 | Product Name : (7R)-3,4-dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis Pathway and Formation Mechanism of Ivabradine Impurity 11

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ivabradine, a key therapeutic agent for the management of chronic stable angina pectoris and heart failure, undergoes a multi-step synthetic process that can lead to the formation of various impurities. Among these, Ivabradine Impurity 11 represents a critical process-related impurity that requires careful control and monitoring to ensure the final drug substance's purity, safety, and efficacy. This technical guide provides a comprehensive overview of the synthesis pathway of Ivabradine with a specific focus on the formation mechanism of Impurity 11. We will delve into the causality behind its formation, present a detailed synthetic protocol for the key intermediate that constitutes this impurity, and discuss analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, process chemists, and quality control analysts involved in the development and manufacturing of Ivabradine.

Introduction: The Significance of Impurity Profiling in Ivabradine

Ivabradine's therapeutic efficacy is intrinsically linked to its chemical purity. The presence of impurities, even in trace amounts, can potentially alter the drug's pharmacological profile, introduce toxicity, or affect its stability.[1] Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs).[2][3] Therefore, a thorough understanding of the potential impurities that can arise during the synthesis of Ivabradine is paramount.

This compound is chemically identified as (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine . It is a key intermediate in the synthesis of Ivabradine and its presence in the final drug substance is primarily due to an incomplete reaction during the coupling stage.[4] This guide will elucidate the synthetic journey of Ivabradine, pinpointing the critical step where Impurity 11 is formed and discussing the mechanistic rationale behind its persistence.

The Synthetic Landscape of Ivabradine

The synthesis of Ivabradine is a complex process that involves the convergence of two key molecular fragments. A simplified overview of a common synthetic route is depicted below. The formation of this compound is a direct consequence of the synthetic strategy employed.

Ivabradine_Synthesis_Overview cluster_impurity Formation of Impurity 11 A Starting Materials for Benzazepinone Moiety B 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one A->B Multiple Steps E Ivabradine B->E Coupling Reaction C Starting Materials for Bicyclic Amine Moiety D (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa- 1,3,5-triene-7-methanamine (this compound) C->D Multiple Steps D->E

Figure 1: A high-level overview of a convergent synthesis approach for Ivabradine, highlighting the key intermediate that constitutes Impurity 11.

Deep Dive: The Formation Mechanism of this compound

The genesis of this compound lies in the crucial coupling reaction between the benzazepinone core (specifically, a derivative with a reactive side chain) and the bicyclic amine intermediate, (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine.

The Unreacted Intermediate Hypothesis

The most prevalent mechanism for the formation of Impurity 11 is its persistence as an unreacted intermediate .[4] In any chemical synthesis, achieving 100% conversion is an idealized scenario. In the industrial-scale production of Ivabradine, several factors can contribute to an incomplete reaction:

  • Stoichiometry: Inaccurate stoichiometric ratios of the reactants can leave an excess of the bicyclic amine intermediate.

  • Reaction Kinetics: Insufficient reaction time or suboptimal temperature can lead to a reaction that has not proceeded to completion.

  • Mixing and Mass Transfer: In large-scale reactors, inefficient mixing can create localized areas with non-ideal reactant concentrations, hindering the reaction rate.

  • Catalyst Deactivation: If a catalyst is employed in the coupling step, its partial deactivation can lead to a stalled reaction.

Visualizing the Formation Pathway

The following diagram illustrates the pivotal coupling step and how an incomplete reaction leads to the presence of Impurity 11 in the crude product.

Impurity_Formation_Mechanism cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Reaction Mixture A 7,8-Dimethoxy-3-(3-halopropyl)- 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one C Reaction Conditions (Base, Solvent, Temperature) A->C B (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa- 1,3,5-triene-7-methanamine (Impurity 11) B->C D Ivabradine (Desired Product) C->D Complete Reaction E Unreacted Impurity 11 C->E Incomplete Reaction

Figure 2: The coupling reaction in Ivabradine synthesis, illustrating the formation of Impurity 11 due to an incomplete reaction.

Synthesis Protocol for this compound (The Key Intermediate)

The following is a representative, multi-step synthesis protocol for (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, compiled from various patented processes.[5][6] This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide
  • Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, suspend (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid in anhydrous tetrahydrofuran (THF) at ambient temperature.

  • Activation: Add triethylamine to the suspension, followed by the slow addition of ethyl chloroformate while maintaining the temperature. A precipitate will form.

  • Amination: In a separate vessel, prepare a solution of methylamine in THF and water. Add this solution to the reaction mixture from the previous step.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature overnight. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by preparative HPLC or crystallization to yield the desired carboxamide.

Step 2: Reduction to (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
  • Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, suspend the carboxamide obtained from Step 1 in anhydrous THF.

  • Reduction: Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex, to the suspension at ambient temperature. A gaseous evolution may be observed.

  • Reaction Completion: Heat the reaction mixture to reflux for a specified period (e.g., 30 minutes to a few hours) and monitor for completion.

  • Quenching and Work-up: Cool the reaction mixture to ambient temperature and carefully quench the excess reducing agent by the sequential addition of water and an aqueous base solution.

  • Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure. The resulting crude amine (Impurity 11) can be further purified by chromatography if necessary.

Intermediate_Synthesis_Workflow A Start: (7S)-3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-triene-7-carboxylic acid B Step 1: Amide Formation - THF, Triethylamine - Ethyl Chloroformate - Methylamine Solution A->B C Intermediate: (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa- 1,3,5-triene-7-carboxamide B->C D Step 2: Reduction - THF - Reducing Agent (e.g., LiAlH4) C->D E End Product: (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa- 1,3,5-triene-7-methanamine (this compound) D->E

Figure 3: A step-by-step workflow for the synthesis of the key intermediate, this compound.

Analytical Considerations and Control Strategy

The effective control of this compound requires robust analytical methods for its detection and quantification, along with a well-defined control strategy during the manufacturing process.

Analytical Methods for Detection and Quantification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of Ivabradine and its impurities.[7][8] A validated, stability-indicating HPLC method is crucial for separating Impurity 11 from the API and other related substances.

Typical HPLC Method Parameters:

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 281 nm or 286 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

Method validation should be performed in accordance with ICH guidelines and should demonstrate specificity, linearity, accuracy, precision, and robustness.[8] For structure confirmation, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable.

Control Strategy

A multi-faceted control strategy is essential to minimize the levels of Impurity 11 in the final Ivabradine product:

  • Raw Material Control: Ensure the quality and purity of the starting materials for both the benzazepinone and bicyclic amine moieties.

  • In-Process Controls (IPCs): Implement IPCs to monitor the completion of the coupling reaction. This can involve sampling the reaction mixture at regular intervals and analyzing it by HPLC. The reaction should only be quenched once the level of Impurity 11 is below a pre-defined limit.

  • Process Optimization: Optimize reaction parameters such as temperature, reaction time, and reactant stoichiometry to drive the coupling reaction to completion.

  • Purification: Develop a robust purification procedure for the crude Ivabradine, such as crystallization or chromatography, that can effectively remove any residual Impurity 11.

  • Specification Setting: Establish a stringent acceptance criterion for Impurity 11 in the final API specification based on toxicological data and regulatory requirements.

Conclusion

This compound, an unreacted intermediate from the drug's synthesis, represents a critical quality attribute that must be diligently controlled. A comprehensive understanding of its formation mechanism, rooted in the fundamentals of reaction kinetics and process parameters, is the cornerstone of an effective control strategy. By implementing robust in-process controls, optimizing the coupling reaction conditions, and utilizing validated analytical methods, manufacturers can ensure the consistent production of high-purity Ivabradine that meets the stringent requirements of regulatory authorities and ensures patient safety. This guide has provided a detailed roadmap for understanding and controlling this key process-related impurity, empowering scientists and researchers in their pursuit of developing and manufacturing safe and effective medicines.

References

  • Tomic, J., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. Acta Chromatographica, 34(1). [Link]

  • Pharmaffiliates. ivabradine and its Impurities. [Link]

  • European Medicines Agency. (2016). Ivabradine JensonR. [Link]

  • Google Patents. PROCESS FOR ENZYMATIC SYNTHESIS OF (7S) -1- (3,4-DIMETHOXY BICYCLO [4.2. 0] OCTA-1,3,5-TRIENE 7-YL) N-METHYL METHANAMINE, AND APPLICATION TO THE SYNTHESIS OF THE IVABRADINE AND ITS SALTS.
  • Google Patents. Process for the enzymatic synthesis of (7S)-3,4-dimethoxybicyclo[4.2.0]OCTA-1,3,5-triene-7-carboxylic acid and application in the synthesis of ivabradine and salts thereof.
  • SynZeal. Ivabradine Impurities. [Link]

  • Research Publish Journals. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. [Link]

  • WIPO Patentscope. a 2013 0045 The invention relates to a process for the enzymatic synthesis of (7S). [Link]

  • Pharmaffiliates. ivabradine hydrochloride and its Impurities. [Link]

  • Google Patents. 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof.
  • Pharmacompass. (7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine hydrochloride. [Link]

  • Daicel Pharma Standards. Ivabradine Impurities Manufacturers & Suppliers. [Link]

  • Apicule. (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride (CAS No: 35202-55-2) API Intermediate Manufacturers. [Link]

  • Affygility Solutions. Ivabradine - OEL Fastrac with ADE. [Link]

  • Geneesmiddeleninformatiebank. (2018). Public Assessment Report Scientific discussion Ivabradine Xiromed 5 mg and 7.5 mg film. [Link]

  • NCBI Bookshelf. (2023). Ivabradine - StatPearls. [Link]

  • Servier. (2016). ivabradine tablets - [Product Monograph Template - Standard]. [Link]

Sources

An In-depth Technical Guide to the Pharmacological and Toxicological Qualification of Ivabradine Impurity 11

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of Impurity Profiling in Drug Development

The development of a new drug substance, such as Ivabradine, is a meticulous process where the purity of the final Active Pharmaceutical Ingredient (API) is paramount. Ivabradine is a heart rate-lowering agent that selectively inhibits the "funny" current (If) in the sinoatrial node, making it a valuable therapeutic for stable angina and chronic heart failure.[1][2] The synthetic route to such a complex molecule, however, is often accompanied by the formation of impurities—unwanted chemical entities that can arise from starting materials, intermediates, or degradation.[3][4]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate a thorough characterization and safety qualification of any impurity present above a certain threshold.[5][6][7] This guide focuses on Ivabradine Impurity 11 , a known process-related impurity, and provides a comprehensive framework for evaluating its potential pharmacological and toxicological effects. As direct experimental data for this specific impurity is not publicly available, this document serves as a strategic whitepaper, outlining the logical, evidence-based approach a drug development team would employ to assess its safety and qualify it for inclusion in the final drug substance specification.

Characterization of this compound

Chemical Identity:

  • Systematic Name: (7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine[8][9]

  • CAS Number: 1132667-04-9 (Free Base)[8][10]

  • Molecular Formula: C12H17NO2[9]

  • Molecular Weight: 207.27 g/mol [9]

Origin and Relationship to Ivabradine: this compound is not a degradation product but a process-related impurity . Specifically, it is a key synthetic intermediate that may be carried over into the final API if the subsequent coupling reaction is incomplete.[8] Its core structure, the bicyclo[4.2.0]octa-1,3,5-triene moiety, is a fundamental building block of the final Ivabradine molecule. This structural similarity is the primary driver for a hypothesis-driven investigation into its potential biological activity.

G cluster_0 Ivabradine Structure cluster_1 Impurity 11 Structure cluster_2 Second Moiety cluster_3 Ivabradine Ivabradine (C27H36N2O5) Impurity11 Impurity 11 (C12H17NO2) Key Intermediate Impurity11->Ivabradine Coupling Reaction OtherMoiety Benzazepinone Moiety OtherMoiety->Ivabradine Coupling Reaction note Impurity 11 is an unreacted key intermediate in the synthesis of Ivabradine.

Figure 1: Structural Relationship of Impurity 11 to Ivabradine.

The Regulatory Gauntlet: ICH Qualification Thresholds

Before designing an experimental plan, it is crucial to understand the regulatory context. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and toxicological qualification of impurities in new drug substances.[5][6][7] The action required is dictated by the maximum daily dose (MDD) of the drug and the concentration of the impurity.

Maximum Daily Dose of DrugReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake
Table 1: ICH Q3A(R2) Thresholds for Impurities. [11]

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an impurity at a specified level.[7] If the concentration of Impurity 11 in the Ivabradine API exceeds the qualification threshold, a comprehensive safety assessment is mandatory.

Pharmacological Assessment Strategy: A Hypothesis-Driven Approach

Given that Impurity 11 constitutes a significant portion of the parent molecule, it is prudent to investigate its potential pharmacological activity. The primary hypothesis is that it may share some of the pharmacological properties of Ivabradine, specifically interaction with cardiac ion channels.

G start Pharmacological Assessment of Impurity 11 in_silico In Silico Screening (Target Prediction, Off-Target Liability) start->in_silico in_vitro In Vitro Pharmacology Assays in_silico->in_vitro Guide Assay Selection hcn4 Primary Target Assay: HCN4 Channel in_vitro->hcn4 cipa Cardiac Safety Panel (CiPA) hERG, Nav1.5, Cav1.2 in_vitro->cipa evaluate Evaluate Pharmacological Activity (IC50 values) hcn4->evaluate cipa->evaluate no_activity No Significant Activity Proceed to Toxicology evaluate->no_activity IC50 > 10 µM activity Significant Activity Detected Requires Further Safety Assessment & Risk Mitigation evaluate->activity IC50 < 10 µM

Figure 2: Workflow for Pharmacological Assessment.
In Silico Pharmacology

The initial step involves using computational tools to predict the impurity's potential biological targets.[12][13]

  • Methodology: Employing software based on ligand similarity, machine learning, and inverse docking, the structure of Impurity 11 can be screened against a large database of known protein targets.[11][13] This can rapidly identify potential interactions and guide the selection of in vitro assays.

  • Causality: This step is a cost-effective way to cast a wide net and prioritize experimental resources on the most likely targets, rather than conducting a battery of untargeted, expensive screens.

In Vitro Cardiovascular Safety Pharmacology

The primary concern for an impurity related to a cardiovascular drug is its own effect on the cardiovascular system. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has established a new paradigm for assessing proarrhythmic risk, focusing on a panel of key cardiac ion channels.[14]

  • Primary Target (HCN4): Given the mechanism of Ivabradine, the first and most logical channel to investigate is the Hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the HCN4 isoform responsible for the cardiac pacemaker If current.

  • hERG (IKr) Channel: Inhibition of the hERG potassium channel is a leading cause of drug-induced QT prolongation and Torsades de Pointes (TdP), a life-threatening arrhythmia. This is a critical safety checkpoint for any new chemical entity.

  • Nav1.5 (Peak and Late INa) & Cav1.2 (ICa,L): Effects on sodium and calcium channels are also crucial, as multichannel block can sometimes mitigate the risk posed by hERG inhibition alone.

Experimental Protocol: Automated Patch Clamp for hERG Channel Inhibition

This protocol describes a standard, high-throughput method for assessing the inhibitory potential of Impurity 11 on the hERG channel, a cornerstone of cardiovascular safety assessment.

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) expressing the hERG (KCNH2) channel under standard culture conditions (37°C, 5% CO2).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in extracellular solution to achieve a range of final test concentrations (e.g., 0.01, 0.1, 1, 10, 30, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Automated Patch Clamp Procedure:

    • Utilize an automated patch-clamp system (e.g., QPatch, Patchliner).

    • Harvest cells and prepare a single-cell suspension.

    • Load the cell suspension, intracellular solution, and prepared compound plates onto the instrument.

    • The instrument will automatically establish whole-cell patch-clamp configurations.

  • Voltage Protocol:

    • Hold cells at a membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Apply a repolarizing step to -50 mV for 2 seconds to allow for channel recovery from inactivation, eliciting the characteristic hERG tail current.

    • Repeat this protocol at a steady frequency (e.g., every 15 seconds).

  • Data Acquisition and Analysis:

    • Record baseline hERG tail currents in the presence of vehicle.

    • Apply the test concentrations of Impurity 11 and record the steady-state block.

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of channel inhibition relative to the vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

  • Self-Validation/Controls:

    • Include a vehicle control (e.g., 0.5% DMSO) to establish the baseline current.

    • Include a known potent hERG inhibitor (e.g., E-4031) as a positive control to validate the assay's sensitivity and reliability on the day of the experiment.

Toxicological Assessment Strategy: Ensuring Patient Safety

The toxicological evaluation aims to identify any potential for genetic damage or general cytotoxicity. The ICH M7(R1) guideline provides a specific framework for assessing mutagenic impurities.[5][15][16]

G start Toxicological Assessment of Impurity 11 (ICH M7 Framework) qsar Step 1: In Silico (Q)SAR Assessment (2 complementary models: expert rule-based & statistical) start->qsar qsar_neg Result: Negative (No structural alerts) qsar->qsar_neg Class 5 qsar_pos Result: Positive or Equivocal (Structural alert for mutagenicity) qsar->qsar_pos Class 1, 2, or 3 control_q3a Impurity is not mutagenic. Control as a standard impurity per ICH Q3A. qsar_neg->control_q3a ames Step 2: Bacterial Reverse Mutation Assay (Ames Test) qsar_pos->ames ames_neg Result: Negative (Non-mutagenic) ames->ames_neg ames_pos Result: Positive (Mutagenic) ames->ames_pos ames_neg->control_q3a control_m7 Impurity is mutagenic. Control at or below TTC (1.5 µg/day). Requires stringent process control. ames_pos->control_m7

Figure 3: Workflow for Genotoxicity Assessment (ICH M7).
Genotoxicity Assessment

The potential for an impurity to cause genetic mutations, which could lead to cancer, is the most serious toxicological concern.

  • In Silico (Q)SAR Analysis: The first step under ICH M7 is a computational analysis to predict mutagenicity based on the chemical structure.[17]

    • Causality: This predictive step efficiently triages impurities. A negative result from both models provides strong evidence that the impurity is non-mutagenic, potentially obviating the need for further testing. A positive or equivocal result necessitates experimental confirmation.

  • In Vitro Bacterial Reverse Mutation (Ames) Test: If the (Q)SAR analysis is positive, the Ames test is the standard follow-up assay.[17]

    • Methodology: This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow in an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

    • Trustworthiness: A negative Ames test result for an impurity with a structural alert generally overrides the in silico prediction, classifying the impurity as non-mutagenic and allowing it to be controlled according to ICH Q3A thresholds. A positive result confirms mutagenicity and requires much stricter control measures.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
  • Strain Selection: Use a standard set of tester strains, typically S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not be overtly bactericidal.

  • Main Experiment (Plate Incorporation Method):

    • Prepare test solutions of Impurity 11 at a minimum of five different concentrations.

    • For each tester strain, in separate test tubes, mix the test solution, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9).

    • Add molten top agar to each tube, vortex gently, and pour the contents onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) on each plate.

  • Data Analysis:

    • A positive response is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control for any strain.

    • The biological relevance of the results should be considered.

  • Self-Validation/Controls:

    • Vehicle Control: Use the solvent for Impurity 11 (e.g., DMSO) to establish the spontaneous reversion rate for each strain.

    • Positive Controls: Use known mutagens specific to each strain, both requiring and not requiring metabolic activation (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9), to confirm the viability of the strains and the activity of the S9 mix.

General and Cytotoxicity Assessment

If an impurity is found to be non-mutagenic but is present at high levels (e.g., >0.15% or 1 mg/day), a general toxicity study may be required.[7] A preliminary in vitro cytotoxicity assay can provide useful initial data.

  • Methodology: A simple cell-based assay, such as an MTT or LDH release assay using a relevant cell line (e.g., HepG2 for liver cells), can determine the concentration at which the impurity causes cell death.

  • Causality: This provides a basic measure of cellular toxicity. If significant cytotoxicity is observed at low concentrations, this may trigger the need for more extensive in vivo general toxicity studies (e.g., 14- or 28-day repeat-dose studies in one rodent species) to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion: A Framework for Assured Safety

The qualification of a pharmaceutical impurity like this compound is a systematic, risk-based process that combines predictive science with definitive experimental validation. Lacking direct public data, a Senior Application Scientist must construct a logical and efficient testing cascade grounded in regulatory principles. This guide outlines such a strategy, beginning with the structural relationship to the parent drug to form a pharmacological hypothesis, followed by a tiered toxicological evaluation starting with the most critical endpoint: genotoxicity. By following this framework—from in silico prediction to targeted in vitro assays—drug developers can confidently establish a safe limit for Impurity 11, ensuring the final drug product is not only efficacious but also meets the highest standards of patient safety.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • European Pharmaceutical Review. (2019). Genotoxic impurities in pharmaceutical products. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

  • ALTEX. (2009). In silico toxicology in drug discovery - concepts based on three-dimensional models. [Link]

  • British Journal of Pharmacology. (2007). In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Inotiv. (n.d.). Impurities Assessment. [Link]

  • YouTube. (2021). Safety Evaluation of Drug Substance Impurities in Generics. [Link]

  • Chromatography Online. (2020). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q3A Impurities in New Drug Substances. [Link]

  • PMC - NIH. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta. [Link]

  • PubChem. (n.d.). Bicyclo(4.2.0)octa-1,3,5-triene-7-methanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (1:1), (7S)-. [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]

  • Drugs.com. (2024). Ivabradine Monograph for Professionals. [Link]

  • European Medicines Agency. (2016). Ivabradine JensonR. [Link]

Sources

Ivabradine Impurity 11 degradation pathways and products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Degradation Pathways and Products of Ivabradine Impurity 11

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of active pharmaceutical ingredients (APIs) and their impurities is a critical aspect of drug development, directly impacting the safety and efficacy of the final drug product. This technical guide provides a comprehensive analysis of the potential degradation pathways and resulting products of this compound, a known impurity of the anti-anginal drug Ivabradine. Leveraging established knowledge of Ivabradine's forced degradation, this document offers scientifically grounded predictions for the degradation of Impurity 11 under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. This guide is intended to serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of Ivabradine, providing insights into potential degradation mechanisms and aiding in the development of robust stability-indicating analytical methods.

Introduction to Ivabradine and the Imperative of Impurity Profiling

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.[1] Its mechanism of action involves the selective inhibition of the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility.[1] The synthesis and storage of Ivabradine, like any pharmaceutical compound, can lead to the formation of impurities, which can be process-related, degradation products, or intermediates.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products to ensure their safety and quality.[2][3]

Forced degradation studies are an essential component of the drug development process, providing critical information about the intrinsic stability of a drug substance and helping to elucidate its degradation pathways.[4][5] These studies involve subjecting the drug to a range of stress conditions that are more severe than those it would typically encounter during storage and handling.[3][6] The data generated from these studies are instrumental in developing stability-indicating analytical methods, selecting appropriate packaging, and determining storage conditions and shelf-life.

This guide focuses specifically on this compound, providing a detailed examination of its potential degradation behavior. By understanding how this impurity may degrade, researchers can develop more targeted analytical methods for its detection and quantification, ensuring the overall quality and safety of Ivabradine-containing drug products.

Chemical Profile of this compound

A thorough understanding of the chemical structure and properties of this compound is fundamental to predicting its degradation pathways.

  • Chemical Name: (S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylacetamide[7]

  • CAS Number: 2512206-14-1[7]

  • Molecular Formula: C₁₅H₂₁NO₃

  • Molecular Weight: 263.33 g/mol

  • Structure:

    G A

    Figure 1: Chemical Structure of this compound.

This compound is structurally related to a fragment of the Ivabradine molecule. The key functional groups that are likely to be involved in its degradation are the amide linkage, the dimethoxy-substituted aromatic ring, and the bicyclo[4.2.0]octane ring system. The presence of the amide group makes the molecule susceptible to hydrolysis under both acidic and basic conditions. The electron-rich aromatic ring is a potential site for oxidation, while the overall structure may be sensitive to thermal and photolytic stress.

Predicted Degradation Pathways of this compound

The following sections outline the predicted degradation pathways of this compound under various stress conditions. These predictions are based on established chemical principles and the known degradation behavior of the parent drug, Ivabradine.[3][4][5]

Acidic Hydrolysis

Under acidic conditions, the primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond. This reaction is typically catalyzed by the presence of hydronium ions (H₃O⁺).

Predicted Reaction: The amide linkage in Impurity 11 will likely undergo acid-catalyzed hydrolysis to yield (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine and acetic acid.

G Impurity11 This compound Products (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine + Acetic Acid Impurity11->Products H₃O⁺ / Δ

Figure 2: Predicted Acidic Hydrolysis Pathway of this compound.

Causality: The lone pair of electrons on the carbonyl oxygen of the amide will be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of the amine will lead to the cleavage of the amide bond.

Basic Hydrolysis

In the presence of a strong base, such as sodium hydroxide, this compound is also expected to undergo hydrolysis of the amide bond.

Predicted Reaction: The amide bond will be cleaved via base-catalyzed hydrolysis to form the sodium salt of acetic acid and (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine.

G Impurity11 This compound Products (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine + Sodium Acetate Impurity11->Products OH⁻ / Δ

Figure 3: Predicted Basic Hydrolysis Pathway of this compound.

Causality: The hydroxide ion (OH⁻) will act as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This will form a tetrahedral intermediate, which will then collapse to regenerate the carbonyl group and cleave the carbon-nitrogen bond, leading to the formation of the carboxylate and the amine.

Oxidative Degradation

Oxidative stress, typically induced by reagents like hydrogen peroxide (H₂O₂), can lead to the formation of various degradation products. For this compound, the tertiary amine and the electron-rich aromatic ring are the most likely sites of oxidation.

Predicted Reactions:

  • N-Oxide Formation: The tertiary amine can be oxidized to form the corresponding N-oxide.

  • Aromatic Hydroxylation: The dimethoxy-substituted benzene ring may undergo hydroxylation at one of the available positions.

  • Demethylation: The methoxy groups on the aromatic ring could potentially undergo oxidative demethylation.

G Impurity11 This compound N_Oxide N-Oxide Derivative Impurity11->N_Oxide H₂O₂ Hydroxylated Hydroxylated Aromatic Ring Derivative Impurity11->Hydroxylated H₂O₂ Demethylated Demethylated Derivative Impurity11->Demethylated H₂O₂

Figure 4: Predicted Oxidative Degradation Pathways of this compound.

Causality: Hydrogen peroxide can generate highly reactive hydroxyl radicals, which can attack electron-rich centers in the molecule. The nitrogen atom of the tertiary amine and the aromatic ring are particularly susceptible to such attacks.

Thermal Degradation

When subjected to high temperatures, molecules can undergo various degradation reactions. For this compound, thermal stress may lead to cleavage of the weaker bonds in the molecule.

Predicted Reactions: The C-N bond of the amide or the bonds within the bicyclo[4.2.0]octane ring system could be susceptible to thermolytic cleavage, potentially leading to a variety of fragmentation products. The exact nature of these products would depend on the specific temperature and duration of the thermal stress.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to induce photochemical reactions.

Predicted Reactions: The aromatic ring in this compound is a chromophore that can absorb UV light. This absorption of energy can lead to the formation of excited states, which may then undergo various reactions, including ring opening, rearrangements, or the formation of photo-adducts. The N-dealkylation of the tertiary amine is also a possible photolytic degradation pathway, similar to what has been observed for Ivabradine.[3]

Experimental Protocols for Forced Degradation Studies

To experimentally verify the predicted degradation pathways of this compound, a systematic forced degradation study should be conducted. The following protocols are based on general guidelines from the ICH and published studies on Ivabradine.[3][8][9]

General Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 100 µg/mL.

  • Include a control sample (unstressed) for comparison.

Stress Conditions
Stress ConditionReagent/ConditionDurationTemperature
Acidic Hydrolysis 2 M HCl24 hours80°C
Basic Hydrolysis 1 M NaOH24 hours80°C
Oxidative Degradation 3-30% H₂O₂24 hours80°C
Thermal Degradation Deionized Water24 hours80°C
Photolytic Degradation Deionized Water24-48 hoursRoom Temperature

Table 1: Recommended Stress Conditions for Forced Degradation Studies of this compound.[3][6]

Quenching Procedure

After the specified stress period, the reactions should be stopped to prevent further degradation.

  • Acidic Hydrolysis: Neutralize the sample with an equivalent amount of a suitable base (e.g., 2 M NaOH).

  • Basic Hydrolysis: Neutralize the sample with an equivalent amount of a suitable acid (e.g., 1 M HCl).

  • Oxidative Degradation: The reaction can often be stopped by dilution with the mobile phase prior to analysis.

  • Thermal and Photolytic Degradation: No specific quenching is typically required.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Dilute Dilute to Working Concentration (100 µg/mL) Stock->Dilute Acid Acidic Hydrolysis Dilute->Acid Base Basic Hydrolysis Dilute->Base Oxidative Oxidative Degradation Dilute->Oxidative Thermal Thermal Degradation Dilute->Thermal Photo Photolytic Degradation Dilute->Photo Quench Quench Reaction Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photo->Quench HPLC HPLC-UV/DAD Analysis Quench->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS

Sources

An In-Depth Technical Guide to the In-Silico Toxicity Prediction of Ivabradine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, toxicologists, and drug development professionals on the application of in-silico toxicology for the safety assessment of impurities related to the cardiovascular drug, Ivabradine. We will move beyond procedural checklists to explore the scientific rationale behind the methodologies, ensuring a robust and defensible toxicological assessment in line with global regulatory standards.

Section 1: The Imperative of Impurity Qualification in Pharmaceutical Development

In pharmaceutical manufacturing, the presence of impurities—even at trace levels—is inevitable. These can originate from starting materials, intermediates, reagents, or degradation of the active pharmaceutical ingredient (API).[1] Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for the symptomatic treatment of chronic stable angina and heart failure, is synthesized through a multi-step process that can generate various related substances.

The critical task for drug developers is to determine if these impurities pose a safety risk. Regulatory bodies worldwide, through the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, reporting, and qualification of such impurities.[2][3] Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level.[2] When toxicological data is absent, in-silico (computer-based) toxicology provides a rapid, cost-effective, and ethically sound initial step to predict potential hazards like mutagenicity, carcinogenicity, and other organ-specific toxicities.[4][5]

Section 2: Foundations of In-Silico Toxicology for Impurity Assessment

In-silico toxicology utilizes computational models to predict the toxicological properties of chemicals based on their structure.[4] The central tenet is the structure-activity relationship (SAR), which posits that a molecule's biological activity is directly related to its chemical structure.[6] For regulatory purposes, particularly for mutagenicity assessment under the ICH M7 guideline, a dual-pronged approach is required.[7]

The Two-Pillar (Q)SAR Approach

The ICH M7 guideline mandates the use of two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies for mutagenicity prediction to provide a comprehensive and robust assessment.[8]

  • Expert Rule-Based Systems: These models are built on human expertise and known toxicological knowledge.[9] Scientists codify structure-activity relationships from literature and proprietary data into "structural alerts"—specific molecular substructures (toxicophores) known to be associated with toxicity.[9][10]

    • Strength: High transparency. When an alert is triggered, the system provides the underlying rule, reasoning, and supporting data, facilitating expert review.[11]

    • Example Software: Derek Nexus®.[9][12]

  • Statistical-Based Systems: These models use machine learning algorithms to analyze large datasets of chemicals with known toxicological outcomes (e.g., results from the bacterial reverse mutation, or Ames, test).[13] The algorithm learns complex relationships between structural features and toxicity without predefined rules.

    • Strength: Can identify novel toxicophores not yet captured by expert rules and can assess the influence of the wider molecular structure on a potential alert.[11]

    • Example Software: Sarah Nexus®.[12][13]

The combined use of these two systems is crucial. A negative prediction from both provides strong evidence that the impurity is non-mutagenic. A positive prediction from either system warrants further investigation.

Section 3: A Step-by-Step Workflow for In-Silico Assessment of Ivabradine Impurities

This section outlines a validated, systematic protocol for the toxicological evaluation of potential Ivabradine impurities. We will use two hypothetical but plausible impurities for illustrative purposes: Impurity X (a potential process intermediate) and Impurity Y (a potential degradation product) .

Experimental Protocol: In-Silico Mutagenicity Assessment

Objective: To classify Ivabradine impurities according to the ICH M7 guideline using a dual (Q)SAR approach.

Materials:

  • Chemical structures of Ivabradine impurities (e.g., in SMILES or MOL format).

  • Access to validated expert rule-based (e.g., Derek Nexus®) and statistical-based (e.g., Sarah Nexus®) (Q)SAR software platforms.[8]

  • Access to a supporting toxicity database (e.g., Vitic®) for retrieving existing experimental data.[12]

Methodology:

  • Structure Curation:

    • Obtain the 2D chemical structure for each impurity (Impurity X, Impurity Y).

    • Ensure structures are correctly represented, including stereochemistry where relevant. Standardize structures (e.g., neutralize salts, handle tautomers consistently).

  • Expert Rule-Based System Analysis:

    • Submit the curated structure of each impurity to the expert rule-based software (e.g., Derek Nexus®).

    • Execute the prediction for bacterial mutagenicity.

    • Analyze the output. If a structural alert is fired, review the associated reasoning, examples, and confidence level (e.g., "plausible," "probable").[14] A "negative" prediction indicates no known structural alerts for mutagenicity were found.[11]

  • Statistical-Based System Analysis:

    • Submit the curated structure of each impurity to the statistical-based software (e.g., Sarah Nexus®).

    • Execute the prediction for bacterial mutagenicity.

    • Analyze the output, which typically provides a probability of mutagenicity and identifies the structural features driving the prediction. Note if the impurity is "out of the applicability domain" of the model, which may render the prediction unreliable.[11][13]

  • Data Consolidation and Expert Review:

    • Consolidate the results from both (Q)SAR models.

      • Weighing the evidence from both models. A concordant result (both positive or both negative) carries more weight.

      • Analyzing the mechanistic basis for any positive alerts.

      • Searching supporting databases (e.g., Vitic®) for experimental data on the impurity itself or structurally similar analogs, which could override the in-silico prediction.

      • Finalizing the classification of the impurity according to ICH M7.

Visualizing the Assessment Workflow

The following diagram illustrates the comprehensive workflow from impurity identification to the final control strategy decision.

G cluster_0 Phase 1: Identification & Hazard Assessment cluster_1 (Q)SAR Methodology (ICH M7) cluster_2 Phase 2: Risk Characterization & Control A Identify Potential Impurities (Process, Degradation) B Obtain Impurity Structure (e.g., SMILES, MOL file) A->B C Perform (Q)SAR Analysis B->C D Expert Rule-Based System (e.g., Derek Nexus) C->D E Statistical-Based System (e.g., Sarah Nexus) C->E F Expert Review of (Q)SAR Results D->F E->F G Final ICH M7 Classification F->G H Determine Acceptable Intake (e.g., TTC, Compound-Specific) G->H If Class 1, 2, or 3 I Develop Control Strategy (ICH M7 Options 1-4) H->I J Implement Analytical Testing & Reporting I->J

Caption: Workflow for In-Silico Impurity Assessment and Control.

Section 4: Interpreting Results and Regulatory Classification

The outcome of the in-silico analysis directly informs the impurity's classification under ICH M7, which in turn dictates the required control strategy.[15]

Table 1: ICH M7 Impurity Classification
ClassDescriptionAction Required
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable intake.
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC).
Class 3 Contain a structural alert for mutagenicity, but with insufficient data to classify.Treat as mutagenic; control at or below the TTC or conduct an Ames test.
Class 4 Contain a structural alert, but are known non-mutagenic in relevant assays.Treat as a non-mutagenic impurity.
Class 5 No structural alerts, or alerts are unrelated to the structure.Treat as a non-mutagenic impurity.

Source: Adapted from ICH M7 Guideline.[7][15]

The Threshold of Toxicological Concern (TTC) is a key concept, representing a default acceptable intake of 1.5 µ g/day for any mutagenic impurity, a level associated with a negligible lifetime cancer risk.[16]

Hypothetical Results for Ivabradine Impurities

Let's assume the following outcomes from our protocol:

ImpurityExpert System (Derek Nexus®)Statistical System (Sarah Nexus®)Expert Review & ConclusionICH M7 Class
Impurity X Negative (No alert fired)Negative (Inactive, within domain)Concordant negative results provide high confidence.Class 5
Impurity Y Positive (Plausible alert for Aromatic Amine)Positive (Active, within domain)Concordant positive results. The aromatic amine alert is a well-established class of mutagen.Class 3
Visualizing the ICH M7 Classification Logic

This diagram illustrates the decision-making process based on the (Q)SAR results.

G Start Start: Impurity Structure QSAR Run Two Complementary (Q)SAR Models Start->QSAR Alerts Any Positive Alerts? QSAR->Alerts Class5 Class 5 (Non-mutagenic) Alerts->Class5 No Data Existing Ames Data Available? Alerts->Data Yes AmesResult Ames Test Result? Data->AmesResult Yes Class3 Class 3 (Alert, insufficient data) Data->Class3 No Class4 Class 4 (Alert, but non-mutagenic) AmesResult->Class4 Negative Class2 Class 2 (Mutagenic) AmesResult->Class2 Positive

Caption: ICH M7 Decision Tree for Impurity Classification.

Based on this logic, Impurity X would be treated as a standard non-mutagenic impurity, controlled according to ICH Q3A/B guidelines.[2][17] Impurity Y , being classified as Class 3, must be controlled at or below the TTC of 1.5 µ g/day , or an Ames test must be conducted to de-risk it.

Section 5: Beyond Mutagenicity - Assessing Other Toxicological Endpoints

While mutagenicity is often the primary focus for impurities, other toxicities are also critical, especially if an impurity is present at higher concentrations. In-silico models can provide preliminary assessments for endpoints such as:

  • Hepatotoxicity: Liver toxicity is a major reason for drug attrition.[18][19] Models like DILIsym® can simulate the potential for drug-induced liver injury.[20][21]

  • Cardiotoxicity: For a cardiovascular drug like Ivabradine, assessing the potential for impurities to affect cardiac function (e.g., hERG channel inhibition) is paramount.[22][23] Computational models can predict these liabilities.[24][25]

  • Developmental and Reproductive Toxicity (DART): These are complex endpoints, but some (Q)SAR models can flag structural alerts associated with teratogenicity or reproductive toxicity.[8]

The assessment of these endpoints often follows a weight-of-evidence approach, combining in-silico predictions with data from structurally similar compounds and, if necessary, targeted in-vitro assays.

Section 6: Conclusion and Future Outlook

The in-silico toxicological assessment of pharmaceutical impurities is a cornerstone of modern drug safety. It provides a scientifically robust, resource-efficient, and ethically responsible method to fulfill regulatory requirements and, most importantly, protect patient health. By integrating expert rule-based and statistical-based (Q)SAR systems, drug developers can confidently classify potential mutagenic impurities and establish science-based control strategies. As computational power and machine learning algorithms continue to advance, the predictive accuracy and scope of in-silico models will expand, further embedding them as an indispensable tool in the development of safe and effective medicines.

References

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Mutagenicity and Toxicology Predictions. Retrieved from [Link]

  • García-Serna, R., et al. (2021). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. PubMed Central. Retrieved from [Link]

  • Veeprho. (n.d.). Ivabradine Impurities and Related Compound. Retrieved from [Link]

  • Kar, S., & Leszczynski, J. (2020). In Silico Prediction of Hepatotoxicity. ResearchGate. Retrieved from [Link]

  • Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Retrieved from [Link]

  • Zhang, L., et al. (2022). In Silico Models to Predict Drug-Induced Liver Injury. Encyclopedia.pub. Retrieved from [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH M7: A Guide to Mutagenic Impurity Assessment Software. Retrieved from [Link]

  • Cronin, M. (2017). In Silico Models for Toxicity Prediction. YouTube. Retrieved from [Link]

  • Bibra toxicology advice & consulting. (n.d.). Evaluating Pharmaceutical Impurities. Retrieved from [Link]

  • Đukić-Ćosić, D., et al. (2021). 'In silico' toxicology methods in drug safety assessment. ResearchGate. Retrieved from [Link]

  • Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Retrieved from [Link]

  • MultiCASE, Inc. (2021). Use of in silico methods for assessing toxicity. YouTube. Retrieved from [Link]

  • Zhang, L., et al. (2022). Applications of In Silico Models to Predict Drug-Induced Liver Injury. PubMed Central. Retrieved from [Link]

  • ProTox-3.0. (n.d.). Prediction of TOXicity of chemicals. Retrieved from [Link]

  • Lhasa Limited. (2022). Derek Nexus - mutagenicity. Retrieved from [Link]

  • Lhasa Limited. (2024). Everything You Need To Know About Sarah Nexus. Retrieved from [Link]

  • SynZeal. (n.d.). Ivabradine Impurities. Retrieved from [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Wang, S., et al. (2024). In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition. PubMed. Retrieved from [Link]

  • Valerio, L. G. (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. PubMed Central. Retrieved from [Link]

  • European Medicines Agency. (2018). ICH M7: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • ICH. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Optibrium. (n.d.). Derek Nexus Toxicology Software. Retrieved from [Link]

  • Google Patents. (2016). CN105669554A - Ivabradine hydrochloride impurity and preparation method and application thereof.
  • Joint Research Centre. (2010). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Retrieved from [Link]

  • Lhasa Limited. (2019). Sarah Nexus - Mutagenicity. Retrieved from [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • ACD/Labs. (n.d.). Software to Predict Toxicity. Retrieved from [Link]

  • Lhasa Limited. (2019). Derek Nexus - mutagenicity. Retrieved from [Link]

  • Kernik, D. C., et al. (2023). An In Silico Platform to Predict Cardiotoxicity Risk of Anti-tumor Drug Combination with hiPSC-CMs Based In Vitro Study. PubMed. Retrieved from [Link]

  • Ekins, S., et al. (2009). In Silico Prediction of Hepatotoxicity. Bentham Science. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Sobańska, K., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. Retrieved from [Link]

  • Veeprho. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Retrieved from [Link]

  • FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • OECD. (n.d.). QSAR Toolbox. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • GMP Navigator. (2020). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities. Retrieved from [Link]

  • GuideGxP. (2026). ICH M7: How to Manage Mutagenic Impurities Step by Step. Retrieved from [Link]

  • Kernik, D. C., et al. (2021). An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms. PubMed Central. Retrieved from [Link]

Sources

The Critical Role of Impurities in the Stability of Ivabradine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Active Molecule

Ivabradine, a selective inhibitor of the If current in the sinoatrial node, has emerged as a valuable therapeutic agent for the management of chronic stable angina pectoris and heart failure.[1][2] The efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of the active pharmaceutical ingredient (API). In the case of Ivabradine, a comprehensive understanding of its impurity profile is not merely a regulatory formality but a scientific necessity to ensure its stability, and consequently, its therapeutic performance and patient safety. Impurities can originate from the synthetic process, degradation of the drug substance over time, or interaction with excipients in the final dosage form.[3][4] This guide provides a deep dive into the classification, formation, and impact of impurities on the stability of Ivabradine, along with robust analytical strategies for their control.

I. The Landscape of Ivabradine Impurities: A Structural Classification

A thorough impurity profile is the cornerstone of a stable and safe drug product. Ivabradine impurities can be broadly categorized into process-related impurities, arising from the manufacturing process, and degradation products, which form upon storage or exposure to stress conditions.

Process-Related Impurities

These impurities are by-products of the chemical synthesis of Ivabradine. Their formation is influenced by the synthetic route, quality of starting materials and intermediates, and reaction conditions.[1][5] Controlling these impurities at the source is a critical aspect of good manufacturing practice (GMP).

Degradation Products

Ivabradine is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[6][7][8] Forced degradation studies are instrumental in identifying potential degradation products and understanding the degradation pathways.

Below is a table summarizing some of the known impurities of Ivabradine:

Impurity Name/IdentifierChemical NameClassificationPotential Origin
Impurity D (S)-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)methanamineProcess-RelatedIntermediate in synthesis
N-Desmethyl Ivabradine (S)-3-(3-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)aminopropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-oneMetabolite/DegradationN-demethylation
Ivabradine N-Oxide (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one N-oxideDegradationOxidation
Dehydro Ivabradine 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-oneDegradationOxidation
2-Oxo-ivabradine (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2,5-dioneDegradationOxidation
Ivabradine Chloro Impurity (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-1-chloro-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-oneProcess-RelatedReaction with chlorinated reagents
Ivabradine Ring Open Impurity 2-(2-((2-(3,4-dimethoxyphenyl)ethyl)(methyl)amino)ethyl)-4,5-dimethoxybenzoic acidDegradationHydrolysis

II. Unraveling the Degradation Pathways of Ivabradine

Understanding the mechanisms by which Ivabradine degrades is fundamental to developing stable formulations and defining appropriate storage conditions. Forced degradation studies have revealed that Ivabradine is susceptible to hydrolysis, oxidation, and photolysis.[6][7][8][9][10][11][12]

Hydrolytic Degradation

Ivabradine undergoes degradation in both acidic and basic conditions.[7] The lactam ring in the benzazepinone moiety is a primary site for hydrolysis.

Ivabradine Ivabradine Acid Acidic Conditions (e.g., HCl) Ivabradine->Acid Base Basic Conditions (e.g., NaOH) Ivabradine->Base Ring_Opened_Product Ring-Opened Impurity (Hydrolysis of Lactam) Acid->Ring_Opened_Product Base->Ring_Opened_Product

Caption: Hydrolytic degradation of Ivabradine.

Under acidic conditions, protonation of the carbonyl oxygen of the lactam facilitates nucleophilic attack by water, leading to ring opening. Similarly, under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, resulting in the cleavage of the amide bond.

Oxidative Degradation

Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of several degradation products, including N-oxides and products of oxidation on the benzazepinone ring.[10][12]

Ivabradine Ivabradine Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Ivabradine->Oxidizing_Agent N_Oxide Ivabradine N-Oxide Oxidizing_Agent->N_Oxide Oxo_Ivabradine 2-Oxo-ivabradine Oxidizing_Agent->Oxo_Ivabradine

Caption: Oxidative degradation pathways of Ivabradine.

The tertiary amine in the side chain of Ivabradine is susceptible to oxidation, forming the corresponding N-oxide. Additionally, the benzylic positions on the benzazepinone ring can be oxidized to form keto-derivatives.

Photodegradation

Exposure to light can also induce degradation of Ivabradine. The specific photolytic degradation products and pathways can be complex and may involve radical-mediated reactions. One of the known photodegradation products is an active metabolite of Ivabradine.[11][12]

III. The Ripple Effect: How Impurities Compromise Ivabradine's Stability

The presence of impurities, even at trace levels, can have a profound impact on the stability of the drug substance and the final drug product.

  • Catalyzing Further Degradation: Some impurities can act as catalysts, accelerating the degradation of Ivabradine. For instance, acidic or basic impurities can promote hydrolytic degradation. Metallic impurities can catalyze oxidative degradation.

  • Altering Physicochemical Properties: Impurities can affect the physical properties of the drug substance, such as its melting point, solubility, and crystal habit. This can have implications for the manufacturing process of the drug product and its bioavailability.

  • Impacting Drug Product Performance: In the final dosage form, impurities can interact with excipients, leading to the formation of new adducts and compromising the stability and performance of the product.

IV. A Proactive Approach: Robust Analytical Strategies for Impurity Control

A well-defined and validated analytical methodology is paramount for the detection, quantification, and control of impurities in Ivabradine. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection is the workhorse technique for this purpose.[13][14]

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol outlines a robust reversed-phase HPLC method for the simultaneous determination of Ivabradine and its related substances.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate buffer (pH adjusted to 7.2 with ammonia)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Ivabradine reference standard and its known impurities in the mobile phase to obtain a desired concentration.

  • Sample Solution: Accurately weigh and dissolve the Ivabradine drug substance or a crushed tablet equivalent in the mobile phase to obtain a similar concentration as the standard solution.

4. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[14]

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurate Weighing Dissolve Dissolution in Mobile Phase Weigh->Dissolve Inject Injection (10 µL) Dissolve->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (285 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Integrate->Quantify Report Reporting of Impurities Quantify->Report

Caption: Workflow for HPLC analysis of Ivabradine impurities.

V. The Regulatory Framework: Ensuring Quality and Safety

The control of impurities in pharmaceutical products is strictly regulated by international guidelines. The International Council for Harmonisation (ICH) provides a comprehensive framework for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[15]

These guidelines establish thresholds for reporting, identification, and qualification of impurities.

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day total daily intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day total daily intake (whichever is lower)

Table adapted from ICH Q3A/B guidelines.[15][16]

For impurities that are also significant metabolites, their qualification can be based on metabolic data. Genotoxic impurities are a special case and are controlled at much lower levels, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[15]

Conclusion: A Holistic Approach to Ivabradine Stability

The stability of Ivabradine is a multifaceted issue where impurities play a central and often detrimental role. A proactive and science-driven approach to impurity management is essential throughout the drug development lifecycle. This includes a deep understanding of the synthetic process to minimize the formation of process-related impurities, comprehensive forced degradation studies to identify potential degradants, and the implementation of robust, validated analytical methods for their control. By adhering to a stringent quality control strategy grounded in scientific principles and regulatory guidelines, researchers and drug developers can ensure the delivery of a stable, safe, and effective Ivabradine product to patients.

References

  • Mali, A. C., Mathad, V. T., Deshmukh, D. G., & Medhane, V. J. (2017). Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities. Current Green Chemistry, 4(3), 151-160. [Link]

  • ResearchGate. Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. [Link]

  • PubMed. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. [Link]

  • Semantic Scholar. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]

  • Bentham Science Publishers. Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities. [Link]

  • Google Patents. EP2495237A1 - An improved process for the preparation of highly pure ivabradine hydrochloride.
  • OUCI. Characterization of degradation products of Ivabradine by LC‐HR‐MS/MS. [Link]

  • SciSpace. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. [Link]

  • PubMed Central. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]

  • Frontiers. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]

  • PubMed. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]

  • ResearchGate. (PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. [Link]

  • SynZeal. Ivabradine Impurities. [Link]

  • Google Patents. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.
  • ResearchGate. The chemical structure of ivabradine. [Link]

  • AKJournals. Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. [Link]

  • ResearchGate. (PDF) Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. [Link]

  • Pharmaffiliates. Ivabradine-impurities. [Link]

  • Google Patents.
  • Asian Journal of Research in Chemistry. A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. [Link]

  • Journal of Applied Pharmaceutical Science. HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. [Link]

  • Google Patents.
  • Pharmaffiliates. ivabradine hydrochloride and its Impurities. [Link]

  • ResearchGate. Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. [Link]

  • AIFA. Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]

  • Juniper Publishers. Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review. [Link]

Sources

Methodological & Application

Application Note: Analytical Strategies for the Identification and Quantification of Ivabradine Impurity 11

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and quantification of Ivabradine Impurity 11 (CAS No. 1132667-04-9), a critical process-related impurity in the synthesis of the anti-anginal drug, Ivabradine. A multi-faceted analytical approach is detailed, leveraging High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification and structural confirmation, and spectroscopic techniques (NMR, IR) for in-depth characterization. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals to ensure the purity and safety of Ivabradine active pharmaceutical ingredient (API) and its finished dosage forms.

Introduction: The Significance of Impurity Profiling in Ivabradine

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. As with any pharmaceutical product, ensuring the purity of the API is paramount to its safety and efficacy. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.

This compound, chemically identified as (7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, is a key intermediate in the synthesis of Ivabradine.[1][2][3] Its presence in the final API typically results from an incomplete coupling reaction with the benzazepine moiety. Therefore, robust analytical methods are essential for its detection and quantification to ensure that its levels are within acceptable limits.

This guide provides detailed protocols and the scientific rationale behind the selected analytical techniques for the effective management of this compound.

Chemical Structures

A clear understanding of the molecular structures of Ivabradine and its Impurity 11 is fundamental to developing selective analytical methods.

Ivabradine:

  • Chemical Name: 3-(3-{[((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]methylamino}propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

  • Molecular Formula: C₂₇H₃₆N₂O₅

  • Molecular Weight: 468.59 g/mol

This compound:

  • Chemical Name: (7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine[1][2][3]

  • CAS Number: 1132667-04-9[3][4]

  • Molecular Formula: C₁₂H₁₇NO₂[3][4]

  • Molecular Weight: 207.27 g/mol [3][4]

Analytical Workflow for Impurity Identification

A systematic workflow is crucial for the unambiguous identification and routine monitoring of this compound. The proposed workflow integrates chromatographic separation with spectroscopic characterization.

Analytical Workflow cluster_0 Phase 1: Separation & Detection cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: In-depth Characterization (if required) Sample_Preparation Sample Preparation (API or Formulation) HPLC_UV HPLC-UV Analysis Sample_Preparation->HPLC_UV Injection Peak_Detection Peak Detection & Quantification HPLC_UV->Peak_Detection Chromatogram LC_MS LC-MS/MS Analysis Peak_Detection->LC_MS For unknown peaks Mass_Spec Mass Spectra & Fragmentation Analysis LC_MS->Mass_Spec Structure_Confirmation Structural Confirmation Mass_Spec->Structure_Confirmation Definitive_Structure Definitive Structural Elucidation Structure_Confirmation->Definitive_Structure Cross-validation Isolation Preparative HPLC/SFC NMR_IR NMR & IR Spectroscopy Isolation->NMR_IR NMR_IR->Definitive_Structure

Caption: Integrated workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

A stability-indicating HPLC method is the cornerstone for the routine quality control of Ivabradine and its impurities. The following method is designed to provide adequate separation of Impurity 11 from the parent drug and other potential process-related impurities and degradation products.

Rationale for Method Development

The choice of a reversed-phase HPLC method is based on the non-polar nature of both Ivabradine and Impurity 11. A C18 column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The mobile phase composition, a gradient of acetonitrile and a phosphate buffer, is optimized to achieve a good resolution between the closely eluting peaks. The pH of the mobile phase is controlled to ensure consistent ionization and retention of the basic amine functionalities present in both molecules. UV detection at 285 nm is chosen as it is a wavelength where both Ivabradine and its impurities exhibit significant absorbance.

Experimental Protocol
Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 6.0 with dilute KOH
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 285 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (80:20 v/v)
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Ivabradine API or powdered tablets in the diluent to obtain a final concentration of approximately 1 mg/mL of Ivabradine.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with a known amount of the Impurity 11 standard solution to confirm the peak identity and the method's specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Definitive Identification

For unequivocal identification, especially during method development and in the investigation of unknown peaks, LC-MS is the technique of choice. It provides molecular weight information and fragmentation patterns that act as a chemical fingerprint for the analyte.

Causality in Experimental Choices

An electrospray ionization (ESI) source in positive ion mode is selected because the amine groups in both Ivabradine and Impurity 11 are readily protonated, leading to strong [M+H]⁺ ions. A triple quadrupole or a high-resolution mass spectrometer (like Q-TOF or Orbitrap) can be used. High-resolution mass spectrometry is particularly advantageous as it provides highly accurate mass measurements, which can be used to confirm the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule, yielding a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.

Protocol for LC-MS/MS Analysis
Parameter Condition
LC System UHPLC/HPLC system as described in Section 4
Mass Spectrometer Triple Quadrupole or Q-TOF with ESI source
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Scan Mode Full Scan (m/z 100-600) and Product Ion Scan
Precursor Ion (for MS/MS) m/z 208.1 (for Impurity 11)
Collision Energy Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum
Expected Fragmentation Pattern

Based on the structure of this compound, the fragmentation in MS/MS is expected to involve the cleavage of the C-C and C-N bonds of the side chain. The bicyclic aromatic system is expected to be relatively stable.

Fragmentation_Pathway Parent [M+H]⁺ m/z 208.1 Frag1 Fragment 1 (Loss of CH₃NH₂) m/z 177.1 Parent->Frag1 -CH₃NH₂ Frag2 Fragment 2 (Loss of C₂H₆N) m/z 163.1 Parent->Frag2 -CH₂=NCH₃ Frag3 Fragment 3 (Further fragmentation of bicyclic ring) Frag1->Frag3

Caption: A plausible fragmentation pathway for this compound in MS/MS.

Spectroscopic Characterization

For the definitive structural elucidation of an isolated impurity or for the characterization of a new reference standard, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of Impurity 11 would be expected to show signals corresponding to the aromatic protons on the bicyclic ring, the methoxy groups, the N-methyl group, and the protons of the methylene and methine groups.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment, confirming the presence of the aromatic, aliphatic, and methoxy carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of Impurity 11 would exhibit characteristic absorption bands for the functional groups present:

  • C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • N-H stretching (secondary amine): A weak to medium band around 3300-3500 cm⁻¹

  • C=C stretching (aromatic): ~1500-1600 cm⁻¹

  • C-O stretching (ether): ~1000-1300 cm⁻¹

Conclusion

The analytical methods detailed in this application note provide a robust framework for the identification, quantification, and characterization of this compound. The combination of a stability-indicating HPLC-UV method for routine analysis and the specificity of LC-MS/MS for definitive identification ensures comprehensive control over this critical process impurity. The provided protocols are based on established scientific principles and can be adapted and validated in any modern analytical laboratory to support the development and quality control of Ivabradine.

References

  • Veeprho. (n.d.). This compound | CAS 1132667-04-9. Retrieved from [Link]

  • Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. Retrieved from [Link]

  • European Medicines Agency. (2016). Ivabradine JensonR. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Ivabradine Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed structure and MS/MS fragmentation pattern of N1. (A) MS.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

HPLC method development for Ivabradine Impurity 11 analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Ivabradine Impurity 11

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the development and subsequent validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. Ivabradine, a crucial therapeutic agent for chronic stable angina and heart failure, requires stringent quality control to ensure patient safety and product efficacy.[1][2] The presence of impurities, arising from synthesis or degradation, must be meticulously monitored. This document provides a scientifically grounded protocol, explaining the rationale behind experimental choices, from initial parameter scouting to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3] It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Impurity Profiling

Ivabradine is a heart rate-lowering agent that acts by selectively and specifically inhibiting the cardiac pacemaker If current.[4][5] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical regulatory requirement. Impurities, even at trace levels, can impact the safety and efficacy of a drug. Therefore, developing a validated, stability-indicating analytical method that can separate and quantify impurities from the main component and from each other is paramount.

This application note focuses on this compound, a known related substance with the chemical name (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine.[6][7] The objective is to establish a reliable RP-HPLC method and validate it according to the rigorous standards of ICH Q2(R2) to ensure it is fit for its intended purpose in a quality control environment.

Scientific Rationale and Methodological Causality

The selection of an appropriate analytical technique and its subsequent optimization are guided by the physicochemical properties of the analytes and the principles of chromatography.

Analyte Physicochemical Properties

Ivabradine and its related impurities are basic compounds containing tertiary amine functional groups. This makes their retention and peak shape highly sensitive to the pH of the mobile phase. Operating within a suitable pH range where the analytes are in a consistent, ionized state is crucial for achieving reproducible retention times and symmetrical peaks.

Chromatographic Strategy: Reversed-Phase HPLC

Reversed-phase chromatography is the method of choice due to its versatility and suitability for separating moderately polar to nonpolar compounds like Ivabradine and its impurities.

  • Column Selection : A C18 column is a common starting point, offering excellent hydrophobic retention. However, for complex mixtures of related substances, alternative selectivities can be beneficial. A Phenyl-hexyl stationary phase was chosen for this method. The π-π interactions offered by the phenyl rings provide a unique selectivity for aromatic compounds like Ivabradine, often improving resolution between structurally similar impurities.[8]

  • Mobile Phase Optimization : The mobile phase consists of an aqueous buffer and an organic modifier.

    • Buffer & pH : A phosphate buffer is selected for its excellent buffering capacity. The pH is a critical parameter; a pH of 6.0 was found to provide optimal peak shape and resolution between Impurity 11 and the parent Ivabradine peak.[9][10]

    • Organic Modifier : Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution is employed to ensure adequate retention and separation of early-eluting polar impurities while enabling the timely elution of the more retained main analyte, thus reducing the overall analysis time.[11]

  • Detection : UV detection is selected based on the presence of a chromophore in the Ivabradine molecule. A wavelength of 220 nm was chosen to ensure high sensitivity for both the API and its impurities.[9][10]

Materials and Reagents

  • Reference Standards : Ivabradine Hydrochloride and this compound.

  • Reagents : Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄), HPLC-grade Acetonitrile, HPLC-grade Methanol, and Purified water.

  • Equipment : HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column : Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm).

Experimental Protocols

Protocol 1: Optimized Chromatographic Conditions

The final, optimized HPLC method parameters are summarized in the table below.

ParameterCondition
Column Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0 with Orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
15.00
20.00
22.00
22.01
28.00
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Methanol (80:20 v/v)
Protocol 2: Preparation of Solutions

Note: Ivabradine is known to be photosensitive; therefore, all solutions should be protected from light using amber glassware or by wrapping vials in aluminum foil.[10][12]

  • Standard Stock Solution (Impurity 11) : Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a solution of 100 µg/mL.

  • Standard Stock Solution (Ivabradine) : Accurately weigh about 25 mg of Ivabradine Hydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a solution of 500 µg/mL.

  • System Suitability Solution (SSS) : Prepare a solution containing 1.0 µg/mL of this compound and 250 µg/mL of Ivabradine Hydrochloride in Diluent.

  • Test Sample Preparation : Accurately weigh and transfer a quantity of the test sample equivalent to 25 mg of Ivabradine into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, and dilute to volume with Diluent. This yields a nominal concentration of 250 µg/mL.

Protocol 3: Method Development Workflow

The development of a robust HPLC method follows a logical, systematic process to ensure the final conditions are optimal for the intended purpose.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (pKa, logP, UV Spectra) B Selection of Initial Conditions - Reversed-Phase HPLC - C18 & Phenyl Columns - ACN/MeOH with Buffer A->B Guides Choices C Screening Experiments (Column & Organic Modifier) B->C D Mobile Phase pH Optimization (pH 3.0 to 7.0) C->D E Gradient Profile Optimization (Slope & Time) D->E F Temperature & Flow Rate Fine-Tuning E->F G Performance Check (System Suitability) F->G H Final Method Conditions Established G->H

Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Protocol 4: Method Validation Protocol (per ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for routine use.[13][14]

Validation_Parameters Method Validated Method Specificity Specificity Peak Purity & Resolution Forced Degradation Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy % Recovery (Spiking Studies) Method->Accuracy Precision Precision %RSD Repeatability & Intermediate Method->Precision Limits Detection & Quantitation LOD & LOQ (S/N Ratio) Method->Limits Robustness Robustness Deliberate Small Changes (pH, Temp, Flow) Method->Robustness Linearity->Accuracy Defines Range For Linearity->Precision Defines Range For Limits->Linearity Defines Lower Limit

Caption: The interrelationship of analytical method validation parameters as defined by ICH guidelines.

4.1 System Suitability

  • Objective : To verify the performance of the chromatographic system before analysis.

  • Procedure : Inject the System Suitability Solution (SSS) in six replicates.

  • Acceptance Criteria :

    Parameter Acceptance Limit
    %RSD for Peak Area (n=6) ≤ 5.0% for Impurity 11
    Tailing Factor (T) ≤ 2.0

    | Resolution (Rs) | ≥ 2.0 (between Impurity 11 and Ivabradine) |

4.2 Specificity (Forced Degradation)

  • Objective : To demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products.[15][16]

  • Procedure : Expose the Ivabradine sample (250 µg/mL) to the following stress conditions:

    • Acid Hydrolysis : 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis : 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.[17]

    • Thermal Degradation : Heat in an oven at 80°C for 48 hours.

    • Photolytic Degradation : Expose to UV light (254 nm) for 48 hours. Analyze all stressed samples alongside an unstressed control. Use a PDA detector to assess peak purity for Ivabradine and Impurity 11.

  • Acceptance Criteria : The method is considered stability-indicating if there is no interference or co-elution at the retention time of Impurity 11 and the Ivabradine peak. The peak purity index should be greater than 0.999.

4.3 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective : To determine the lowest concentration of Impurity 11 that can be reliably detected and quantified.

  • Procedure : Determine based on the signal-to-noise (S/N) ratio. Prepare serial dilutions of the Impurity 11 standard solution and inject them.

  • Acceptance Criteria :

    • LOD : S/N ratio of approximately 3:1.

    • LOQ : S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ concentration should be ≤ 10.0%.

4.4 Linearity

  • Objective : To demonstrate a direct proportional relationship between concentration and detector response.[18]

  • Procedure : Prepare a series of at least five solutions of Impurity 11 ranging from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, this range would be LOQ to 1.5 µg/mL for a 1000 µg/mL API solution).

  • Acceptance Criteria : The correlation coefficient (r²) of the calibration curve must be ≥ 0.999.

Concentration (µg/mL)Peak Area (µV*s)
0.1 (LOQ)1550
0.253850
0.507710
1.0015450
1.5023200
Result r² = 0.9998

4.5 Accuracy (Recovery)

  • Objective : To assess the closeness of the experimental value to the true value.

  • Procedure : Spike a blank sample matrix (placebo) or the API sample with known amounts of Impurity 11 at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Acceptance Criteria : The mean percent recovery should be within 90.0% to 110.0% for each level.

Spike LevelTheoretical (µg/mL)Recovered (µg/mL)% Recovery
50%0.500.4998.0%
100%1.001.02102.0%
150%1.501.4798.0%

4.6 Precision

  • Objective : To demonstrate the consistency and reproducibility of the method.

  • Procedure :

    • Repeatability (Intra-assay) : Analyze six replicate preparations of a sample spiked with Impurity 11 at the 100% specification level on the same day, by the same analyst.[19]

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria : The %RSD for the six replicate preparations should be ≤ 5.0%.

Precision Type%RSD (n=6)
Repeatability (Day 1)1.2%
Intermediate (Day 2)1.5%

4.7 Robustness

  • Objective : To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure : Analyze the System Suitability Solution while making small changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (33 °C and 37 °C).

    • Mobile Phase pH: ± 0.2 units (pH 5.8 and 6.2).

  • Acceptance Criteria : The system suitability parameters (Resolution, Tailing Factor) must still be met under all varied conditions. Retention time shifts should be minimal and predictable.

Conclusion

A highly specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method employs a Phenyl-Hexyl column with a gradient elution program, achieving excellent separation from the parent drug and its degradation products. The validation results confirm that the method is fit for its intended purpose and can be reliably implemented in quality control laboratories for routine analysis and stability studies of Ivabradine.

References

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing.
  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities.
  • Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. SpringerLink.
  • Understanding ICH Q2(R2)
  • Challenges in HPLC Method Development for Impurity Identification and Quantific
  • ICH Guidelines for Analytical Method Valid
  • Forced degradation studies of ivabradine and in silico toxicology predictions for its new design
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Design
  • 3 Key Steps for HPLC Impurities Methods Valid
  • ICH Guidance Q14 / Q2(R2)
  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. AKJournals.
  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven rel
  • Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. IJPPR.
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Design
  • Steps for HPLC Method Valid
  • Ivabradine JensonR. European Medicines Agency.
  • Formulary Monographs [IVABRADINE, 240492]. Ministry of Health, Sri Lanka.
  • This compound. Veeprho.
  • This compound. Cleanchem.
  • Ivabradine Monograph for Professionals. Drugs.com.
  • Ivabradine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Drug Monograph: Ivabradine (Corlanor). EBM Consult.
  • This compound. LGC Standards.

Sources

Application Note: A Highly Sensitive and Specific LC-MS/MS Method for the Quantification of Ivabradine Impurity 11 in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The control of impurities in active pharmaceutical ingredients (APIs) is a critical mandate for ensuring the safety and efficacy of pharmaceutical products. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][2][3] This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Ivabradine Impurity 11, a potential process-related impurity or degradation product of Ivabradine. The method utilizes electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) to achieve exceptional selectivity and a low limit of quantification, making it suitable for quality control throughout the drug development and manufacturing lifecycle.

Introduction: The Regulatory Imperative for Impurity Profiling

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure.[4] As with any chemically synthesized drug substance, the manufacturing process and storage can lead to the formation of impurities.[1][3] These impurities, even at trace levels, can impact the drug's safety and efficacy. The ICH Q3A(R2) guideline mandates the characterization of any impurity present at a level greater than the established identification threshold, which can be as low as 0.05% for drugs with a high maximum daily dose.[1][2][5]

This regulatory landscape necessitates the development of highly sensitive and specific analytical methods. While traditional HPLC with UV detection is widely used, it can lack the sensitivity and specificity required to detect co-eluting or trace-level impurities. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity through the monitoring of specific mass transitions.[6][7][8] This note details a complete protocol for quantifying this compound, providing researchers and quality control analysts with a reliable tool to ensure product quality and regulatory compliance.

Scientific Principles: The Power of LC-MS/MS in Trace Analysis

The strength of this method lies in the coupling of high-performance liquid chromatography (HPLC) for physical separation with tandem mass spectrometry (MS/MS) for highly specific detection.

  • Chromatographic Separation (LC): A reversed-phase C18 column is selected for its proven ability to retain and separate small molecules like Ivabradine and its impurities based on their hydrophobicity.[9] The use of a gradient elution with an organic solvent (acetonitrile) and an aqueous mobile phase containing a volatile modifier (formic acid) ensures sharp peak shapes and efficient separation. Formic acid is critical as it aids in the protonation of the analyte for mass spectrometry while being compatible with the high vacuum of the MS system.[9][10]

  • Selective Detection (MS/MS): The method employs a triple quadrupole mass spectrometer, which acts as a highly specific mass filter.

    • Ionization: Analytes eluting from the LC column are ionized using Electrospray Ionization (ESI) in positive mode. This compound, containing a secondary amine, readily accepts a proton ([M+H]⁺) in the acidic mobile phase, making it ideal for positive ESI.[11]

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the mode of choice.[6] The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated parent molecule (precursor ion). This isolated ion is then fragmented in the second quadrupole (q2, collision cell). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (product ion). This precursor → product ion transition is unique to the target analyte, effectively eliminating background noise and providing exceptional sensitivity and specificity.

Experimental Design and Rationale

Materials and Reagents
  • Reference Standards: Ivabradine HCl and this compound ((7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, CAS: 1132667-04-9) were sourced from a certified supplier.[12][13]

  • Solvents: LC-MS grade acetonitrile and water (e.g., Fisher Scientific Optima™ LC/MS Grade).

  • Additives: LC-MS grade formic acid (≥99%).

  • API Samples: Batches of Ivabradine HCl for testing.

Instrumentation

A high-performance liquid chromatography system (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC I-Class) coupled to a triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 6500+ or Thermo Scientific™ TSQ Altis™) with an ESI source was used.

Chromatographic Method

The goal is to achieve baseline separation of Impurity 11 from the parent Ivabradine peak and other potential impurities. A standard C18 column is a good starting point for method development.[9]

ParameterRecommended SettingRationale
LC Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and efficiency for small molecules. The shorter length allows for faster run times.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer that promotes analyte protonation and is compatible with MS.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting analytes from the reversed-phase column.
Flow Rate 0.4 mL/minAppropriate for the 2.1 mm column diameter, ensuring optimal chromatographic performance.
Gradient Elution 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% BA gradient is essential to elute both the API and its impurities with good peak shape in a reasonable time. The re-equilibration step ensures reproducibility.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume minimizes potential matrix effects and peak distortion.[14]
Mass Spectrometry Method

Parameters must be optimized by infusing a dilute solution of this compound.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe amine functional group in Impurity 11 is readily protonated.[11]
Ion Source Gas 1 50 psiNebulizer gas; assists in droplet formation.
Ion Source Gas 2 55 psiTurbo/heater gas; aids in solvent evaporation.
Curtain Gas 35 psiPrevents neutral solvent molecules from entering the mass analyzer.
IonSpray Voltage +5500 VApplied potential to facilitate the electrospray process.
Temperature 500 °CFacilitates rapid desolvation of the ESI droplets.
MRM Transitions Impurity 11: m/z 208.1 → 165.1 (Quantifier), 208.1 → 137.1 (Qualifier)The precursor ion ([M+H]⁺) is 208.1. Product ions are selected for their high signal intensity and specificity after collision-induced dissociation (CID). Using a quantifier and qualifier ion increases confidence in identification.
Dwell Time 100 msSufficient time to acquire enough data points across the chromatographic peak for accurate quantification.

Step-by-Step Protocols

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.

LCMS_Workflow Figure 1. LC-MS/MS Workflow for this compound Analysis cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Reporting prep_std Prepare Stock & Working Standards of Impurity 11 prep_sample Accurately weigh Ivabradine API and dissolve in diluent prep_spike Prepare Spiked API Samples (for Accuracy/Precision) inject Inject Samples onto LC-MS/MS System prep_spike->inject lc_sep Chromatographic Separation (Reversed-Phase C18) inject->lc_sep ms_detect MS/MS Detection (Positive ESI, MRM Mode) lc_sep->ms_detect integrate Integrate Chromatographic Peaks for Impurity 11 ms_detect->integrate calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Impurity 11 in API Samples calibrate->quantify report Report Results as % w/w and Validate Method quantify->report

Caption: Figure 1. LC-MS/MS Workflow for this compound Analysis.

Protocol 1: Preparation of Standards and Samples
  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

  • Impurity 11 Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity 11 Working Standard (1 µg/mL): Dilute 1 mL of the Stock Solution to 100 mL with the diluent.

  • Calibration Standards (e.g., 0.5 - 100 ng/mL): Perform serial dilutions of the Working Standard to prepare calibration standards covering the desired concentration range. This range should bracket the expected impurity levels and the limit of quantification.

  • API Sample Preparation (1 mg/mL): Accurately weigh 25 mg of Ivabradine HCl API into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This concentration is used to calculate the final percentage of the impurity relative to the API.

Protocol 2: LC-MS/MS System Operation
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create an analysis sequence in the instrument control software. Start with several blank injections (diluent) to ensure no system carryover.

  • Calibration Curve: Inject the calibration standards in increasing order of concentration.

  • Sample Analysis: Inject the API sample preparations. It is good practice to inject a blank and a calibration check standard periodically throughout the sequence to monitor system performance.

Protocol 3: Data Analysis and Quantification
  • Peak Integration: Using the instrument's data processing software, integrate the peak area for the quantifier MRM transition (e.g., m/z 208.1 → 165.1) of Impurity 11 in all standards and samples.

  • Calibration Curve Generation: Plot the peak area of Impurity 11 versus its concentration for the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be >0.99 for a valid curve.

  • Concentration Calculation: Use the regression equation to determine the concentration (ng/mL) of Impurity 11 in the injected API samples.

  • Final Impurity Calculation (% w/w): Calculate the percentage of the impurity relative to the API using the following formula:

    % Impurity = (Conc. of Impurity in Sample [ng/mL] / Conc. of API Sample [ng/mL]) * 100

    Example: (5 ng/mL Impurity / 1,000,000 ng/mL API) * 100 = 0.0005%

Method Validation: Ensuring Trustworthiness and Compliance

The developed method must be validated according to ICH Q2(R2) and FDA guidelines to demonstrate its suitability for the intended purpose.[15][16][17][18] Key validation parameters are summarized below with typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to detect the analyte unequivocally in the presence of the API and other components.No interfering peaks at the retention time of Impurity 11 in a blank or API sample.
Linearity The ability to obtain results directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.99 over the specified range.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; Precision (%RSD) ≤ 20%; Accuracy (%Recovery) within 80-120%.
Accuracy The closeness of test results to the true value. Assessed by analyzing spiked API samples at different concentrations.% Recovery within 90.0 - 110.0% for each level.
Precision (Repeatability & Intermediate) The degree of agreement among individual tests when the method is applied repeatedly.Relative Standard Deviation (%RSD) ≤ 15%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, column temp ±2°C).%RSD of results should remain within acceptable limits.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the sensitive and specific quantification of this compound using LC-MS/MS. The method is designed to meet the stringent requirements of regulatory agencies for impurity testing in pharmaceutical ingredients.[1][5][16] By leveraging the selectivity of MRM detection, this protocol enables accurate quantification at levels far below those achievable with conventional HPLC-UV methods, making it an indispensable tool for ensuring the quality and safety of Ivabradine API.

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • Deodhar, M., et al. (2020). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ICH. (1999, July 16). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Christianson, C. (2023, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Ensur. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Ensur. [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • Drug Discovery & Development. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery & Development. [Link]

  • Wang, G., et al. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. National Institutes of Health. [Link]

  • FDA. (2006, November). Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. [Link]

  • SlideShare. (n.d.). ICH guidelines on impurities in new drug products.pptx. SlideShare. [Link]

  • Royal Society of Chemistry. (2020). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. RSC Publishing. [Link]

  • FDA. (2024, May). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2023, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Veeprho. (n.d.). This compound | CAS 1132667-04-9. Veeprho. [Link]

Sources

Application Note: The Role and Use of Ivabradine Impurity 11 as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of pharmaceutical products.[1][2] This document provides a detailed technical guide for researchers, analytical scientists, and quality control professionals on the proper use of Ivabradine Impurity 11 as a reference standard. We will explore the regulatory landscape, the physicochemical properties of this specific impurity, and provide validated, step-by-step protocols for its identification and quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Imperative of Impurity Profiling in Ivabradine

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[3][4] Chemically known as 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, its mechanism of action involves the selective inhibition of the If current in the sinoatrial node, which is crucial for regulating heart rate.[3]

During the multi-step chemical synthesis of the Ivabradine active pharmaceutical ingredient (API), the formation of related substances, or impurities, is inevitable.[2][5][6][7] These impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product.[2] Their presence, even in minute quantities, can potentially affect the drug product's safety and stability.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate a rigorous approach to controlling these impurities.[1][8][9] These guidelines establish thresholds for reporting, identifying, and toxicologically qualifying impurities based on the maximum daily dose of the drug.[1] To adhere to these stringent requirements, the use of well-characterized impurity reference standards is not just a best practice; it is a necessity for the development of robust, validated analytical methods.[9][10]

This compound is a known process-related impurity of Ivabradine.[11] This application note serves as a comprehensive guide to its use as a reference standard for ensuring the quality and consistency of Ivabradine API and its finished dosage forms.

Characterization of this compound

Accurate identification and quantification of any impurity begin with a well-characterized reference standard. This compound is a key intermediate in certain synthetic routes of Ivabradine, and its presence in the final API can indicate an incomplete reaction.[11]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name (7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine[11][12][13]
Synonym (R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine[11][12]
CAS Number 1132667-04-9[11][12][13]
Molecular Formula C₁₂H₁₇NO₂[12][13]
Molecular Weight 207.27 g/mol [12][13]
Origin Process-related impurity; synthetic intermediate.[11]

This impurity serves as a critical analytical reference material for method development, validation, and routine quality control (QC) testing, supporting regulatory submissions such as Abbreviated New Drug Applications (ANDAs).[11][14]

The Role of a Reference Standard in Quality Control

A reference standard is a highly purified compound used as a measurement benchmark. In the context of impurity analysis, this compound is used to:

  • Confirm Identity: By comparing the retention time and/or mass spectrum of a peak in a sample chromatogram to that of the reference standard.

  • Quantify Levels: To determine the precise amount of the impurity present in a batch of API or drug product, ensuring it does not exceed the established specification limits.

  • Validate Analytical Methods: To assess method parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantification as per ICH Q2(R1) guidelines.[15]

The diagram below illustrates the central role of the impurity reference standard in the overall quality control workflow.

QC_Workflow cluster_0 Method Development & Validation cluster_1 Routine Quality Control MD Method Development MV Method Validation (ICH Q2) MD->MV Specificity, Linearity, Accuracy, Precision API API Batch Release FP Finished Product Stability Testing API->FP RS This compound Reference Standard RS->MD Provides Identity & Concentration Benchmark RS->API Used for Identification & Quantification

Caption: Role of Impurity 11 Reference Standard in the QC lifecycle.

Analytical Protocols

The following protocols are provided as robust starting points for the analysis of this compound. Scientists should verify the suitability of these methods for their specific matrix and instrumentation.

Protocol 1: Quantification by Stability-Indicating RP-HPLC

This Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed for the efficient separation of Ivabradine from its known impurities, including Impurity 11, making it suitable for stability and release testing.[16][17]

4.1.1 Principle The method utilizes a C18 stationary phase and a gradient mobile phase to separate compounds based on their hydrophobicity. Detection is performed using a UV detector at a wavelength where both Ivabradine and its impurities have significant absorbance.

4.1.2 Materials and Reagents

  • This compound Reference Standard (neat)

  • Ivabradine Reference Standard (API)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid or o-Phosphoric Acid (for pH adjustment)

4.1.3 Instrumentation

  • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV-Vis detector. (e.g., Shimadzu LC-10AT VP, Agilent 1100).[15][18][19]

4.1.4 Chromatographic Conditions The following conditions are based on established methods for separating Ivabradine and its eleven impurities.[16][17][20]

Table 2: Recommended HPLC Chromatographic Conditions

ParameterRecommended ConditionRationale
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalentProvides excellent selectivity and peak shape for this class of compounds.[16][17]
Mobile Phase A 20 mM Ammonium Acetate buffer, pH adjusted to 7.35The buffer controls the ionization state of the analytes, ensuring consistent retention.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient Elution Time (min)%B
011
4534
5034
5211
6011
Flow Rate 1.0 - 1.6 mL/minBalances analysis time with separation efficiency.[15][16]
Column Temp. 34 °CEnsures reproducible retention times and improves peak symmetry.[16][17]
Detection 220 nm or 285 nm220 nm provides general sensitivity for impurities, while 285 nm is a common wavelength for Ivabradine quantification.[15][16][18]
Injection Vol. 10 - 20 µLStandard volume for analytical HPLC.[19][21]

4.1.5 Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is typically used.

  • Standard Stock Solution (Impurity 11): Accurately weigh ~5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (Ivabradine): Prepare a stock solution of Ivabradine API at 1.0 mg/mL in diluent.

  • Spiked Sample Solution (for validation): Accurately weigh ~25 mg of Ivabradine API into a 25 mL volumetric flask. Spike with an appropriate volume of the Impurity 11 stock solution to achieve a final impurity concentration at the specification level (e.g., 0.15%). Dissolve and dilute to volume with diluent.

  • Sample Solution (API Test): Accurately weigh ~25 mg of the Ivabradine API test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

4.1.6 Experimental Workflow

HPLC_Workflow Soln_Prep 1. Prepare Standards & Sample Solutions Equilibrate 2. Equilibrate HPLC System with Initial Mobile Phase Soln_Prep->Equilibrate SST 3. Perform System Suitability Test (SST) (Inject Standard 5x) Equilibrate->SST Analysis 4. Inject Blank, Standard, and Sample Solutions SST->Analysis If SST passes Data 5. Process Data: - Identify peaks by RT - Integrate peak areas Analysis->Data Calc 6. Calculate Impurity % using external standard method Data->Calc

Sources

Application Note: A Validated UPLC Protocol for the Quantification of Ivabradine Impurity 11 in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the precise quantification of Ivabradine Impurity 11 in the bulk drug substance. The control of impurities is a critical aspect of pharmaceutical quality control, directly impacting the safety and efficacy of the final drug product. This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing a comprehensive guide from methodology rationale to a step-by-step experimental procedure and method validation in accordance with ICH guidelines.

Introduction: The Imperative of Impurity Profiling

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Its mechanism of action involves the selective and specific inhibition of the cardiac pacemaker If current, which controls the spontaneous diastolic depolarization in the sinus node, thereby regulating the heart rate.[1]

In the synthesis and storage of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. These impurities can arise from starting materials, intermediates, synthetic by-products, or degradation of the API itself.[2][3][4] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate stringent control over these impurities. The ICH Q3A(R2) guideline specifically outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5]

This compound , chemically known as (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine[6][7], is a potential process-related impurity or degradant of Ivabradine. Its precise quantification is essential to ensure that the bulk drug meets the rigorous purity and safety standards required for pharmaceutical use. An uncharacterized or uncontrolled impurity poses a potential risk, as it could have its own pharmacological or toxicological effects.

This document provides a scientifically grounded protocol designed for this purpose, emphasizing not just the procedural steps but the underlying principles that ensure a reliable and self-validating analytical system.

Causality Behind Experimental Choices: A Rationale-Driven Approach

The development of a robust analytical method is predicated on logical, science-based decisions. The chosen methodology, Reversed-Phase Ultra-Performance Liquid Chromatography (UPLC), offers superior resolution, speed, and sensitivity compared to conventional HPLC, making it ideal for resolving closely related impurities from a high-concentration API peak.

  • The Column (Stationary Phase): A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm) is selected. The C18 stationary phase provides the necessary hydrophobic retention mechanism to interact with Ivabradine and its related substances. The smaller particle size is the cornerstone of UPLC, leading to significantly higher column efficiency (theoretical plates), which translates directly to sharper peaks and better resolution between adjacent analytes like Impurity 11 and the main Ivabradine peak.

  • The Mobile Phase (Eluent System): A gradient elution is employed to ensure the timely elution of all compounds with varying polarities within a single analytical run.

    • Aqueous Component (Mobile Phase A): A buffered solution, such as 20 mM ammonium acetate, is critical.[4] The buffer's role is to maintain a constant pH. For amine-containing compounds like Ivabradine and its impurities, pH control is paramount as it dictates their ionization state. Consistent ionization ensures reproducible retention times and peak shapes.

    • Organic Component (Mobile Phase B): Acetonitrile is chosen as the organic modifier.[4][8] It generally provides lower backpressure than methanol (important for UPLC systems) and often offers different selectivity for complex mixtures.

    • The Gradient: The method starts with a lower percentage of the organic phase to retain polar impurities, then gradually increases the organic content to elute the main, more retained Ivabradine peak and any non-polar impurities. This approach provides the best separation for a wide range of analytes in a minimal timeframe.[9]

  • Detection: UV detection is selected for its robustness and applicability to chromophore-containing molecules like Ivabradine. The detection wavelength is set based on the UV spectra of both Ivabradine and Impurity 11 to ensure adequate sensitivity for the impurity at its specified limit.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the entire quantification protocol, from initial preparation to the final result.

G cluster_prep Preparation Stage cluster_analysis UPLC Analysis Stage cluster_data Data Processing Stage prep_mobile 1. Prepare Mobile Phase (Aqueous Buffer & Organic) prep_diluent 2. Prepare Diluent prep_std 3. Prepare Standard Solutions (Impurity 11 & Ivabradine) prep_sample 4. Prepare Test Solution (Bulk Drug) sys_suit 5. System Suitability Test (Inject Standard) prep_sample->sys_suit Load into Autosampler sys_suit->prep_mobile If SST Fails: Troubleshoot System analysis 6. Chromatographic Run (Inject Blank, Standards, Samples) sys_suit->analysis If SST Passes integration 7. Peak Integration (Identify & Area Measurement) analysis->integration Acquire Data calculation 8. Quantification (Calculate % Impurity) integration->calculation report 9. Final Report calculation->report

Caption: Overall workflow for the quantification of this compound.

Detailed Experimental Protocol

Instrumentation and Materials
  • Instrumentation: UPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector (e.g., Waters Acquity UPLC H-Class).

  • Data System: Empower™, Chromeleon™, or equivalent chromatography data software.

  • Analytical Balance: 5-decimal place readability.

  • Reference Standards: Ivabradine Hydrochloride RS, this compound RS (procured from a reputable source like LGC Standards or Veeprho).[6][7]

  • Reagents: Acetonitrile (HPLC or UPLC grade), Ammonium Acetate (AR grade), Purified Water (Milli-Q or equivalent).

  • Column: Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm (or equivalent).

Preparation of Solutions
  • Mobile Phase A: Accurately weigh and dissolve 1.54 g of Ammonium Acetate in 1000 mL of purified water. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (Impurity 11): Accurately weigh about 5.0 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).

  • Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. (Final Concentration ≈ 1.0 µg/mL). This corresponds to 0.1% of the test concentration.

  • Test Solution: Accurately weigh about 50.0 mg of Ivabradine bulk drug into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Final Concentration ≈ 1000 µg/mL or 1.0 mg/mL).

Chromatographic Conditions
ParameterSetting
Column Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm
Injection Volume 2.0 µL
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0
Analysis Procedure and System Suitability
  • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

  • Inject the Diluent (as a blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution (1.0 µg/mL).

  • The system is deemed suitable for analysis if it meets the criteria in the table below.

  • Inject the Test Solution in duplicate.

System Suitability ParameterAcceptance Criteria
Tailing Factor (for Impurity 11 peak) Not more than 2.0
Theoretical Plates (for Impurity 11 peak) Not less than 10,000
% RSD for peak areas (n=5) Not more than 5.0%
Calculation

The percentage of this compound is calculated using the following formula, assuming the response factor is 1.0. If the response factor is determined to be different, it must be included in the calculation.

% Impurity 11 = (AT / AS) * (WS / WT) * (P / 100) * 100

Where:

  • AT = Peak area of Impurity 11 in the Test Solution chromatogram.

  • AS = Average peak area of Impurity 11 in the five replicate Standard Solution chromatograms.

  • WS = Weight of Impurity 11 Reference Standard used for the Standard Solution (in mg), corrected for dilution.

  • WT = Weight of Ivabradine bulk drug used for the Test Solution (in mg).

  • P = Purity of the Impurity 11 Reference Standard (as a percentage).

Method Validation: Establishing Trustworthiness

For this protocol to be used in a regulated environment, it must be validated according to the ICH Q2(R1) guideline .[10][11][12] Validation demonstrates that the analytical procedure is suitable for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (API, other impurities, degradants).Peak purity of Impurity 11 and Ivabradine passes. No interference from blank/placebo at the retention time of Impurity 11. Adequate resolution from the main peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.998 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.
Accuracy (% Recovery) To determine the closeness of the test results to the true value.Recovery should be within 80.0% to 120.0% for impurities at low concentrations.
Precision (% RSD) To measure the degree of scatter between a series of measurements.Repeatability: RSD ≤ 10.0% at the specification level.Intermediate Precision: RSD ≤ 15.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) should be approximately 10. Precision at this level should meet acceptance criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) is typically 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied.

Conclusion

This application note provides a comprehensive and scientifically-backed protocol for the quantification of this compound. By explaining the rationale behind the chosen parameters and grounding the methodology in the principles of the ICH guidelines, this document serves as a robust tool for analytical laboratories. The successful implementation and validation of this method will ensure that Ivabradine bulk drug substance meets the high standards of quality and purity required by regulatory authorities, ultimately safeguarding patient health.

References

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. Available at: [Link][2][3][4][13]

  • Stanković, M., Babić, S., & Popović, I. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica, 33(4), 329-341. Available at: [Link][9]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link][10][11][12]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • Stanković, M., Popović, I., & Babić, S. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 32(1), 1-11. Available at: [Link][8]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link][5]

  • Veeprho. (n.d.). This compound | CAS 1132667-04-9. Retrieved from [Link][6]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link][14]

Sources

Stability-Indicating HPLC Method for Ivabradine and Its Impurities: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed application note and a robust protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Ivabradine and its process-related and degradation impurities. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of Ivabradine.

Introduction: The Imperative for a Stability-Indicating Method

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1][2] The chemical integrity of the drug substance and its formulated product is paramount to ensure its safety and efficacy. A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time.[3] Such a method is crucial for determining the shelf-life and storage conditions of the pharmaceutical product.

This application note details a scientifically sound HPLC method capable of separating Ivabradine from its known impurities and degradation products, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Understanding Ivabradine and Its Impurities

A thorough understanding of the structures of Ivabradine and its potential impurities is fundamental to developing a selective and specific HPLC method.

Ivabradine: 3-(3-{[((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl] methyl amino} propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one.[1][4]

Key Impurities:

  • Process Impurities: These are substances that are formed during the synthesis of the drug substance. Common process-related impurities of Ivabradine include:

    • Dehydro Ivabradine: An oxidized form of Ivabradine.[5][6][7]

    • Acetyl Ivabradine: An acetylated analog.[8][9]

    • Hydroxy Ivabradine: A hydroxylated derivative.[8][10][11][12]

  • Degradation Products: These are formed when the drug substance is exposed to various stress conditions such as light, heat, humidity, acid, and base. A major degradation product of Ivabradine is:

    • Ivabradine N-Oxide: Formed under oxidative stress.[13][14][15][16][17]

The chemical structures of Ivabradine and its key impurities are presented below:

Figure 1: Chemical Structures

  • Ivabradine:

    
    
    
  • Ivabradine N-Oxide:

    
    
    • Dehydro Ivabradine:
    
    
    
  • Hydroxy Ivabradine:

    
    
    
  • Acetyl Ivabradine: (A representative structure for an acetylated analog)

Optimized Stability-Indicating HPLC Method

The following HPLC method has been optimized for the efficient separation of Ivabradine from its impurities. The choice of a C18 column is based on its versatility and excellent resolving power for compounds with moderate polarity like Ivabradine and its derivatives. The gradient elution ensures the separation of both early and late-eluting impurities with good peak shapes.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 286 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Forced Degradation Studies: Unveiling the Degradation Pathway

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. [18][19][20]According to ICH guideline Q1A(R2), stress testing should be conducted to identify likely degradation products, which in turn helps in establishing degradation pathways and the intrinsic stability of the molecule. [21]

Protocol for Forced Degradation Studies

Objective: To induce degradation of Ivabradine under various stress conditions to an extent of 5-20%. [18] Procedure:

  • Acid Hydrolysis: Dissolve Ivabradine in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve Ivabradine in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat Ivabradine solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Ivabradine to 105°C for 48 hours.

  • Photolytic Degradation: Expose Ivabradine solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

Sample Preparation: After exposure to the stress conditions, neutralize the acidic and basic solutions. Dilute all samples with the diluent to a suitable concentration for HPLC analysis.

Expected Degradation Profile

Table 2: Summary of Forced Degradation Results

Stress ConditionMajor Degradation Products
Acid HydrolysisSignificant degradation observed.
Base HydrolysisSignificant degradation observed.
Oxidative DegradationIvabradine N-Oxide is the primary degradation product.
Thermal DegradationMinimal degradation.
Photolytic DegradationModerate degradation.

The developed HPLC method should demonstrate the separation of the Ivabradine peak from all the degradation product peaks, confirming its stability-indicating capability.

Method Validation Protocol (as per ICH Q2(R2))

A comprehensive validation of the analytical method is mandatory to ensure its suitability for its intended purpose. [22][23][24][25]The following validation parameters should be assessed according to ICH Q2(R2) guidelines.

System Suitability

Purpose: To ensure the chromatographic system is suitable for the intended analysis. Procedure: Inject five replicate injections of the standard solution. Acceptance Criteria:

  • Relative Standard Deviation (RSD) of the peak area for Ivabradine should be ≤ 2.0%.

  • Theoretical plates for the Ivabradine peak should be ≥ 2000.

  • Tailing factor for the Ivabradine peak should be ≤ 2.0.

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its impurities and degradation products. Procedure: Analyze blank, placebo, Ivabradine standard, impurity-spiked sample, and samples from forced degradation studies. Acceptance Criteria: No interference from blank, placebo, or impurities at the retention time of Ivabradine. The Ivabradine peak should be pure in the presence of its impurities and degradation products, as determined by a photodiode array (PDA) detector.

Linearity

Purpose: To establish a linear relationship between the concentration of the analyte and the analytical response. Procedure: Prepare a series of at least five concentrations of Ivabradine standard solution over the range of 50% to 150% of the target concentration. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range

Purpose: To define the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Procedure: The range is inferred from the linearity, accuracy, and precision studies.

Accuracy (Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. Procedure: Perform recovery studies by spiking a known amount of Ivabradine standard into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on different days, by different analysts, or with different equipment. Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. Procedure: Can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Procedure: Introduce small variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this application note.

experimental_workflow cluster_dev Method Development cluster_force Forced Degradation cluster_val Method Validation (ICH Q2(R2)) dev_start Literature Review & Impurity Profiling col_sel Column & Mobile Phase Screening dev_start->col_sel grad_opt Gradient Optimization col_sel->grad_opt det_sel Wavelength Selection grad_opt->det_sel stress Acid, Base, Oxidative, Thermal, Photolytic Stress det_sel->stress Optimized Method analysis HPLC Analysis of Stressed Samples stress->analysis peak_purity Peak Purity Assessment analysis->peak_purity specificity Specificity peak_purity->specificity Demonstrates Stability- Indicating Nature linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Final Validated Stability-Indicating HPLC Method robustness->final_method Validated Method

Caption: Experimental workflow for the development and validation of the stability-indicating HPLC method.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products ivabradine Ivabradine acid Acid Hydrolysis ivabradine->acid base Base Hydrolysis ivabradine->base oxidation Oxidation (H₂O₂) ivabradine->oxidation thermal Thermal ivabradine->thermal photo Photolytic ivabradine->photo hydrolysis_prod Hydrolytic Degradants acid->hydrolysis_prod base->hydrolysis_prod n_oxide Ivabradine N-Oxide oxidation->n_oxide thermal_prod Thermal Degradants thermal->thermal_prod photo_prod Photolytic Degradants photo->photo_prod

Caption: Forced degradation pathways of Ivabradine under various stress conditions.

Conclusion

The stability-indicating HPLC method detailed in this application note is specific, accurate, precise, and robust for the determination of Ivabradine in the presence of its impurities and degradation products. The comprehensive validation protocol, grounded in ICH guidelines, ensures the reliability of the method for routine quality control and stability studies in the pharmaceutical industry. This guide serves as a valuable resource for scientists and researchers, providing a solid foundation for the development and implementation of a stability-indicating assay for Ivabradine.

References

  • U.S. Food and Drug Administration. CORLANOR® (ivabradine) Label. Available at: [Link]

  • Drugs.com. Ivabradine: Package Insert / Prescribing Information / MOA. Available at: [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Therapeutic Goods Administration (TGA). Product information for Coralan. Available at: [Link]

  • Global Substance Registration System (GSRS). HYDROXY IVABRADINE. Available at: [Link]

  • ResearchGate. The chemical structure of ivabradine. Available at: [Link]

  • PubChem. Ivabradine. Available at: [Link]

  • PubChem. Dehydroivabradine. Available at: [Link]

  • YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available at: [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • International Council for Harmonisation. ICH Q1A(R2) Guideline. Available at: [Link]

  • PubChem. Ivabradine N-Oxide. Available at: [Link]

  • Pharmace Research Laboratory. Dehydro Ivabradine. Available at: [Link]

  • Pharmaffiliates. ivabradine hydrochloride and its Impurities. Available at: [Link]

  • Pharmace Research Laboratory. Ivabradine N-Oxide. Available at: [Link]

  • MedCrave online. Forced Degradation Studies. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • SynZeal. Ivabradine N-Oxide Impurity. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Veeprho. Ivabradine N-Oxide. Available at: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • Saitraders. Ivabradine Acetyl Analogue. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Forced Degradation Studies of Ivabradine for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed framework and experimental protocols for conducting forced degradation studies on Ivabradine, a heart rate-lowering agent. The objective is to intentionally degrade the drug substance under a variety of stress conditions—including hydrolytic, oxidative, thermal, and photolytic—to identify potential degradation products and establish the intrinsic stability of the molecule. Adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines is emphasized to ensure that the resulting analytical methods are stability-indicating.[1] The protocols described herein utilize High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for the effective separation and characterization of impurities.[2][3][4] This guide is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and formulation development of Ivabradine.

Scientific Rationale and Regulatory Context

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory agencies worldwide.[1] The core purpose of these studies is to understand the chemical stability of an active pharmaceutical ingredient (API) by subjecting it to conditions more severe than those used in accelerated stability testing.[5] The outcomes serve several key functions:

  • Elucidation of Degradation Pathways: Identifying the likely degradation products helps in understanding the chemical vulnerabilities of the molecule.[6]

  • Development of Stability-Indicating Methods: The data generated is essential for developing and validating analytical methods that can accurately separate the intact drug from its degradation products, a prerequisite for reliable stability and quality assessment.[4]

  • Formulation and Packaging Development: Understanding how a drug degrades under heat, light, or hydrolysis informs the development of a stable formulation and the selection of appropriate packaging.

  • Impurity Characterization: Stress studies facilitate the generation of degradation products in sufficient quantities for structural elucidation, which is crucial for assessing their potential toxicity.[2]

According to ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[6] A target degradation of 5-20% is generally considered optimal, as it is sufficient to generate and detect impurities without leading to complex secondary degradation pathways that may not be relevant under normal storage conditions.[6] While Ivabradine has been shown to be a relatively durable molecule, it is known to degrade under acidic, basic, oxidative, and photolytic stress.[2][3][5][7][8]

Experimental Workflow Overview

The overall process involves subjecting the Ivabradine drug substance to a panel of stress conditions, followed by analysis to separate and identify the resulting impurities.

FDS_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Characterization API Ivabradine API Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) API->Stock Acid Acid Hydrolysis (HCl) Stock->Acid Expose aliquots Base Base Hydrolysis (NaOH) Stock->Base Expose aliquots Oxidation Oxidation (H₂O₂) Stock->Oxidation Expose aliquots Thermal Thermal Stress (Heat) Stock->Thermal Expose aliquots Photo Photolytic Stress (UV/Vis Light) Stock->Photo Expose aliquots Control Control Sample (Unstressed) Stock->Control Expose aliquots HPLC HPLC-PDA/UV Analysis (Separation & Quantification) Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples Control->HPLC Analyze samples LCMS LC-MS/MS Analysis (Mass Identification) HPLC->LCMS Characterize peaks Characterize Structure Elucidation & Pathway Proposal LCMS->Characterize

Caption: High-level workflow for Ivabradine forced degradation studies.

Materials and Analytical Methodology

Reagents and Materials
  • Ivabradine Hydrochloride Reference Standard

  • Hydrochloric Acid (HCl), 2 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

Recommended Stability-Indicating HPLC-UV/MS Method

A robust, stability-indicating method is paramount. The method must be able to resolve all significant degradation products from the parent Ivabradine peak and from each other.

  • Instrumentation: HPLC or UHPLC system with a Photodiode Array (PDA) or UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5.0 µm) or equivalent.[4]

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.[4]

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Gradient elution.

  • Flow Rate: 0.7 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 286 nm.[4]

  • Injection Volume: 10 µL.

Detailed Forced Degradation Protocols

For each condition, a stock solution of Ivabradine (e.g., 1 mg/mL in methanol or water) is prepared. An unstressed control sample, diluted in the same manner as the stressed samples, must be analyzed alongside to establish the baseline response.

Protocol 1: Acid Hydrolysis

Causality: This test evaluates the susceptibility of the drug to degradation in a low pH environment, mimicking potential conditions in the stomach or acidic formulations. Ivabradine contains ether and amide-like (lactam) functionalities, which can be susceptible to acid-catalyzed hydrolysis.[4]

  • Transfer 1 mL of the Ivabradine stock solution into a vial.

  • Add 1 mL of 2 M HCl.[5][9]

  • Incubate the mixture in a water bath at 80°C for 24 hours.[5][9]

  • After incubation, cool the solution to room temperature.

  • Carefully neutralize the sample with an appropriate volume of 2 M NaOH.

  • Dilute the final solution with mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

Protocol 2: Base Hydrolysis

Causality: This protocol assesses stability in alkaline conditions. The lactam ring in Ivabradine is particularly susceptible to base-catalyzed hydrolysis.[8]

  • Transfer 1 mL of the Ivabradine stock solution into a vial.

  • Add 1 mL of 1 M NaOH.[5][9]

  • Incubate the mixture in a water bath at 80°C for 24 hours.[5][9]

  • After incubation, cool the solution to room temperature.

  • Neutralize the sample with an appropriate volume of 1 M HCl.

  • Dilute the final solution with mobile phase to a suitable concentration for HPLC analysis.

Protocol 3: Oxidative Degradation

Causality: This test challenges the molecule's resilience to oxidative stress, which can be initiated by atmospheric oxygen or oxidizing agents. Tertiary amine and benzylic ether moieties in Ivabradine are potential sites for oxidation.

  • Transfer 1 mL of the Ivabradine stock solution into a vial.

  • Add 1 mL of 3% hydrogen peroxide (H₂O₂). To achieve different degradation levels, 7.5% or 15% H₂O₂ can also be used.[5][9]

  • Incubate the mixture at 80°C for 24 hours.[5][9]

  • Cool the solution to room temperature.

  • Dilute with mobile phase to the target concentration for analysis.

Protocol 4: Thermal Degradation

Causality: Evaluates the intrinsic stability of the drug at elevated temperatures, simulating potential excursions during manufacturing, transport, and storage.

  • Prepare a solution of Ivabradine in purified water (1 mg/mL).

  • Keep the solution in an oven maintained at 80°C for 24 hours.[5][9]

  • For solid-state thermal stress, place the powdered API in an oven under the same conditions. The powder is then dissolved and diluted for analysis.

  • Cool the sample and dilute with mobile phase for HPLC injection.

Protocol 5: Photolytic Degradation

Causality: As per ICH Q1B guidelines, this protocol assesses degradation caused by exposure to light.[10] The aromatic rings in Ivabradine can absorb UV radiation, potentially leading to photochemical reactions.

  • Prepare a solution of Ivabradine (e.g., 1 mg/mL in water or methanol).

  • Expose the solution in a chemically inert, transparent container to a light source within a photostability chamber.

  • The exposure should be no less than 1.2 million lux hours and 200 watt hours per square meter.[10]

  • A control sample should be wrapped in aluminum foil and placed in the same chamber to serve as a dark control.

  • After exposure, dilute the sample with mobile phase for analysis.

  • Solid-state photostability should also be tested by exposing the API powder directly.[5][9]

Data Analysis and Impurity Identification

The logical flow for identifying impurities involves a systematic combination of chromatographic and spectrometric data.

Impurity_ID_Flow Start Analyze Stressed Sample (HPLC-PDA-MS) Chrom Compare Chromatograms (Stressed vs. Control) Start->Chrom NewPeak Identify New Peaks (Potential Impurities) Chrom->NewPeak MassSpec Extract Mass Spectrum for Each New Peak NewPeak->MassSpec MolIon Determine [M+H]⁺ (Molecular Ion) MassSpec->MolIon MSMS Perform MS/MS Fragmentation MolIon->MSMS FragPath Propose Fragmentation Pathway MSMS->FragPath Propose Propose Impurity Structure FragPath->Propose

Caption: Logical workflow for impurity identification and characterization.

Expected Results and Discussion

Analysis of the stressed samples will reveal the extent of degradation and the impurity profile under each condition. Ivabradine is expected to show significant degradation under acidic, basic, and oxidative stress, while being more stable under thermal stress.[2][8] Photolytic degradation is also a known pathway, especially in solution.[5][9]

Table 1: Representative Summary of Forced Degradation Results for Ivabradine

Stress ConditionReagent/Parameters% Degradation (Approx.)Major Degradation Products (DPs) Observed
Control No Stress< 0.1%None
Acid Hydrolysis 2 M HCl, 80°C, 24h15 - 25%DP-1, DP-2 (related to lactam ring opening)[4]
Base Hydrolysis 1 M NaOH, 80°C, 24h10 - 20%DP-3 (related to lactam ring opening)[4]
Oxidation 3% H₂O₂, 80°C, 24h5 - 15%Ox-1, Ox-2 (e.g., N-oxide formation)[2][3]
Thermal 80°C, 24h (in solution)< 2%Minor unspecified DPs
Photolysis 1.2 million lux hours8 - 18%UV-1, UV-4 (N-desmethyl ivabradine)[2][9]

Note: The % degradation values are illustrative and will vary based on the precise experimental conditions.

The structural elucidation of these impurities is achieved by high-resolution mass spectrometry. By comparing the fragmentation patterns of the degradation products with that of the parent drug, a probable structure can be proposed.[4] For instance, the photodegradation product UV-4 has been identified as N-desmethyl ivabradine, which is also a known active metabolite of Ivabradine.[2][9]

Conclusion

This application note details a systematic approach for conducting forced degradation studies on Ivabradine in alignment with ICH guidelines. The provided protocols for acid, base, oxidative, thermal, and photolytic stress are designed to effectively generate degradation products. The use of a validated, stability-indicating HPLC-MS method is crucial for the separation and subsequent identification of these impurities. The resulting data is invaluable for establishing the degradation profile of Ivabradine, which directly supports the development of robust drug formulations and ensures the quality, safety, and efficacy of the final medicinal product.

References

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. Available at: [Link]

  • Veeprho Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced degradation studies of ivabradine and in silico toxicology predictions for its new designated impurities. MOST Wiedzy. Available at: [Link]

  • Jamrógiewicz, M., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. Available at: [Link]

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PMC - PubMed Central. Available at: [Link]

  • BioPharm International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Dwivedi, A., et al. (2016). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 120, 339-349. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • Frontiers Media S.A. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Available at: [Link]

  • ProQuest. (2023). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

  • ResearchGate. (2015). Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Available at: [Link]

  • Springer. (2019). Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. Acta Chromatographica. Available at: [Link]

  • International Council for Harmonisation (ICH). (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

Sources

Application of Chemometric Tools in the Separation of Ivabradine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure.[1] As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances and products.[2][3] The complex nature of drug degradation pathways and synthetic routes can lead to a variety of structurally similar impurities, making their separation and analysis a significant challenge.

Traditional "one-factor-at-a-time" (OFAT) approaches to analytical method development are often time-consuming and may fail to identify optimal conditions due to the complex interactions between various experimental parameters.[4] Chemometrics, the application of mathematical and statistical methods to chemical data, offers a powerful and systematic alternative for developing robust and efficient analytical methods.[5][6][7] This application note provides a detailed guide on the use of chemometric tools, specifically Design of Experiments (DoE) and Principal Component Analysis (PCA), for the separation of Ivabradine and its impurities using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Understanding Ivabradine and Its Impurities

Ivabradine, chemically known as 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, can degrade under various stress conditions such as acidic, basic, oxidative, and photolytic environments.[1] Additionally, process-related impurities can be introduced during synthesis. A comprehensive understanding of the potential impurities is the first step in developing a suitable analytical method.

Some known impurities of Ivabradine include:

  • N-desmethyl Ivabradine: An active metabolite.[8]

  • Ivabradine N-oxide: An oxidation product.

  • Process-related impurities: Such as Ivabradine Impurity 9 and other synthetic intermediates.[9][10]

Forced degradation studies are essential to generate these impurities and ensure the stability-indicating nature of the analytical method.[8]

The Power of Chemometrics in Analytical Method Development

Chemometrics provides a structured and efficient approach to method development, moving away from trial-and-error to a more predictive and systematic process.[11]

Design of Experiments (DoE)

DoE is a statistical tool that allows for the simultaneous variation of multiple experimental factors to understand their individual and interactive effects on a response.[12][13][14] In the context of chromatography, these factors can include mobile phase composition, pH, column temperature, and flow rate, while the responses are typically resolution, peak tailing, and analysis time.

Advantages of DoE in HPLC/HPTLC Method Development:

  • Efficiency: Reduces the number of experiments required compared to the OFAT approach.[4]

  • Comprehensive Understanding: Identifies critical process parameters and their interactions.

  • Robustness: Helps in defining a "design space" where the method is robust and reliable.[12]

Principal Component Analysis (PCA)

PCA is a multivariate data analysis technique that reduces the dimensionality of a dataset while retaining most of the original information.[15][16][17] It transforms a set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). In impurity profiling, PCA can be used to:

  • Identify patterns and relationships between samples (e.g., different stress conditions).

  • Detect outliers in the data.

  • Understand the contribution of different variables (e.g., retention times of impurities) to the overall variance in the dataset.

Protocol 1: Chemometric-Assisted HPLC Method Development for Ivabradine Impurity Profiling

This protocol outlines the development of a stability-indicating RP-HPLC method for the separation of Ivabradine from its process-related and degradation impurities using a DoE approach.

Step 1: Initial Risk Assessment and Factor Screening

The first step is to identify the critical method parameters that are likely to have the most significant impact on the separation.

Factor Description Potential Impact on Separation
Organic Modifier (%B) Percentage of organic solvent (e.g., Acetonitrile, Methanol) in the mobile phase.Affects retention time and selectivity.
Mobile Phase pH pH of the aqueous portion of the mobile phase.Influences the ionization state of analytes, impacting retention and peak shape.
Column Temperature Temperature of the HPLC column.Affects viscosity of the mobile phase and analyte solubility, influencing efficiency and selectivity.
Flow Rate The rate at which the mobile phase passes through the column.Impacts analysis time and resolution.
Step 2: Experimental Design using DoE

A response surface methodology (RSM) design, such as a Box-Behnken or Central Composite Design, is suitable for optimizing the critical parameters.

Example of a 3-Factor Box-Behnken Design:

Factor Low (-1) Center (0) High (+1)
Acetonitrile (%) 304050
pH 3.04.56.0
Temperature (°C) 253545

This design will generate a set of experimental runs with different combinations of these factors.

Step 3: Data Acquisition

Perform the HPLC runs according to the experimental design. The sample should be a mixture of Ivabradine and its impurities, generated from forced degradation studies.

Illustrative HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Phosphate buffer (pH adjusted as per DoE)

  • Mobile Phase B: Acetonitrile

  • Detection: UV at 286 nm

  • Injection Volume: 10 µL

Step 4: Data Analysis and Model Building

The responses (e.g., resolution between critical pairs, number of detected peaks) from each run are entered into the DoE software. The software then fits a mathematical model to the data, allowing for the prediction of the response at any point within the design space.

Step 5: Optimization and Method Validation

The software's optimization function is used to identify the optimal conditions that provide the best separation. The optimized method must then be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[2][18][19]

Protocol 2: HPTLC-Densitometric Method for Ivabradine Impurity Quantification with PCA

This protocol describes the use of HPTLC for the separation and quantification of Ivabradine and its impurities, coupled with PCA for data interpretation.

Step 1: HPTLC Method Development (using DoE principles)

Similar to HPLC, DoE can be applied to optimize HPTLC parameters.

| Factor | Description | Potential Impact on Separation | | :--- | :--- | :--- | :--- | | Mobile Phase Composition | Ratio of solvents in the developing solvent. | Affects the Rf values and separation of spots. | | Chamber Saturation Time | Time the chamber is saturated with mobile phase vapor. | Influences the reproducibility of Rf values. | | Band Length | Length of the applied sample band. | Affects peak shape and resolution. |

Example of an Optimized HPTLC Method: [20]

  • Stationary Phase: Pre-coated silica gel 60 F254 plates

  • Mobile Phase: Chloroform: Methanol (1:1 v/v)

  • Chamber Saturation Time: 20 min

  • Application: 10 µL of sample solution as 8 mm bands

  • Development: To a distance of 80 mm

  • Detection: Densitometric scanning at 286 nm

Step 2: Sample Preparation and Application

Prepare solutions of Ivabradine and its forced degradation samples. Apply these solutions to the HPTLC plate.

Step 3: Densitometric Analysis

After development, the plate is dried and scanned using a densitometer at 286 nm. The peak areas and Rf values for Ivabradine and its impurities are recorded.

Step 4: Data Analysis using PCA

The densitometric data (peak areas at different Rf values) for all samples can be arranged in a matrix. This matrix is then subjected to PCA.

Interpretation of PCA Results:

  • Scores Plot: This plot will show the clustering of samples. Samples subjected to similar stress conditions should cluster together, while being distinct from other clusters and the control sample.

  • Loadings Plot: This plot will indicate which variables (impurities) are responsible for the separation between the clusters observed in the scores plot.

Visualization of Workflows

HPLC Method Development Workflow

HPLC_Workflow cluster_DoE Design of Experiments (DoE) cluster_Optimization Method Optimization & Validation A Risk Assessment & Factor Screening B Experimental Design (e.g., Box-Behnken) A->B C Data Acquisition (HPLC Runs) B->C D Data Analysis & Model Building C->D E Identify Optimal Conditions D->E F Method Validation (ICH Q2(R2)) E->F

Caption: Chemometric workflow for HPLC method development.

HPTLC with PCA Data Analysis Workflow

HPTLC_PCA_Workflow cluster_HPTLC HPTLC Analysis cluster_PCA Principal Component Analysis (PCA) G HPTLC Method Development (DoE) H Sample Application & Development G->H I Densitometric Scanning H->I J Data Matrix Construction I->J K PCA Calculation J->K L Interpretation (Scores & Loadings Plots) K->L

Caption: Workflow for HPTLC analysis with PCA.

Conclusion

The application of chemometric tools such as Design of Experiments and Principal Component Analysis offers a systematic, efficient, and robust approach to the separation and analysis of Ivabradine and its impurities. By moving beyond the traditional one-factor-at-a-time methodology, researchers can gain a deeper understanding of the interactions between chromatographic parameters, leading to the development of superior analytical methods. This, in turn, ensures the quality, safety, and efficacy of the final drug product. The integration of these powerful statistical tools is becoming increasingly essential in modern pharmaceutical analysis and quality control.

References

  • (PDF) Design of Experiments (DoE) applied to Pharmaceutical and Analytical Quality by Design (QbD) - ResearchGate. Available at: [Link]

  • A Review on Chemometrics and Application of Chemometrics in Pharmaceutical analysis - IJCRMS. Available at: [Link]

  • A Review On Chemometrics In Pharmaceutical Analysis. Available at: [Link]

  • A Review on Chemometrics in Pharmaceutical Analysis. Available at: [Link]

  • Design of Experiments (DoE), a valuable tool in (bio)pharmaceutical product, process and test method development - Venn Life Sciences. Available at: [Link]

  • Chemometrics in pharmaceutical analysis: an introduction, review, and future perspectives - PubMed. Available at: [Link]

  • Chemometrics in Pharmaceutical Analysis: An Introduction, Review, and Future Perspectives | Journal of AOAC INTERNATIONAL | Oxford Academic. Available at: [Link]

  • Principal component analysis - Analytical Methods (RSC Publishing). Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]

  • Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology - Aragen Life Sciences. Available at: [Link]

  • Principal Component Analysis: Most Favourite Tool in Chemometrics - Indian Academy of Sciences. Available at: [Link]

  • Design of Experiment DOE for Pharmaceutical Product Development - YouTube. Available at: [Link]

  • Design of Experiments for Formulation Development | Pharmaceutical Technology. Available at: [Link]

  • Teaching Principal Component Analysis in the Course of Analytical Chemistry: A Q&A Based Heuristic Approach | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Ivabradine impurity 69 | C27H37ClN2O5 | CID 22034064 - PubChem - NIH. Available at: [Link]

  • Impact factor: 0.3397/ICV: 4.10 141 DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPTLC METHOD FOR IVABRADINE H. Available at: [Link]

  • What Is Principal Component Analysis (PCA) and How It Is Used? - Sartorius. Available at: [Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). Available at: [Link]

  • CHEMOMETRIC ASSISTED RP-HPLC METHOD FOR ACECLOFENAC AND PANTOPRAZOLE ESTIMATION - World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • e The chemical structure of ivabradine. - ResearchGate. Available at: [Link]

  • Chemometric Strategies for Fully Automated Interpretive Method Development in Liquid Chromatography | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Ivabradine Inhouse Impurity B - Veeprho. Available at: [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC - PubMed Central. Available at: [Link]

  • Ivabradine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. Available at: [Link]

  • Principal component analysis - Wikipedia. Available at: [Link]

  • A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices - ProQuest. Available at: [Link]

  • HPLC Update Day 2: Modern Method Development | LCGC International. Available at: [Link]

  • Useful Free Tools for HPLC Method Development | LCGC International. Available at: [Link]

  • Comparative HPTLC study for simultaneous determination of ivabradine and metoprolol using UV and fluorescence detectors - PubMed. Available at: [Link]

  • (PDF) Comparative HPTLC study for simultaneous determination of ivabradine and metoprolol using UV and fluorescence detectors - ResearchGate. Available at: [Link]

  • A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices - Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Ivabradine and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ivabradine and its process-related impurities and degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The developed method is suitable for routine quality control analysis of Ivabradine in bulk drug and pharmaceutical formulations.

Introduction

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[5][6][7] It selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or blood pressure.[7] The presence of impurities in the active pharmaceutical ingredient (API) can affect the efficacy and safety of the drug product. Therefore, a reliable analytical method is crucial for monitoring and controlling these impurities. This application note provides a comprehensive guide for the development and validation of a stability-indicating HPLC method for Ivabradine and its impurities.

Method Development Strategy

The primary objective was to develop a single HPLC method capable of separating Ivabradine from its known impurities and any potential degradation products generated during stability studies. The development process followed a systematic approach, considering the physicochemical properties of Ivabradine and its impurities.

Rationale for Chromatographic Conditions
  • Column Selection: A C18 column is a common choice for the separation of moderately polar compounds like Ivabradine.[8][9] The selection of a specific C18 column, such as an Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm), provides good resolution and peak shape.[10]

  • Mobile Phase Selection: A combination of a buffer and an organic solvent is typically used in reversed-phase chromatography. A phosphate buffer was chosen to control the pH of the mobile phase and ensure consistent ionization of the analytes.[9][11][12] Acetonitrile was selected as the organic modifier due to its low UV cutoff and good elution strength.[9][13] The final mobile phase composition was optimized through a series of experiments to achieve the best separation.

  • Detection Wavelength: The UV spectra of Ivabradine and its impurities were evaluated to select a wavelength that provides adequate sensitivity for all components. A detection wavelength of 286 nm was found to be optimal for the detection of Ivabradine and its related substances.[10][12]

Experimental

Materials and Reagents
  • Ivabradine Hydrochloride Reference Standard and Impurity Standards (procured from a reputable supplier like Pharmaffiliates or Daicel Pharma).[5][6][14]

  • HPLC grade Acetonitrile

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Milli-Q Water

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Instrumentation

A high-performance liquid chromatograph equipped with a UV-Visible detector, autosampler, and column oven was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions
ParameterCondition
Column Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.0, adjusted with Orthophosphoric Acid) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 286 nm
Injection Volume 20 µL
Run Time 30 minutes

Protocols

Preparation of Solutions
  • Buffer Preparation (Phosphate Buffer, pH 3.0): Dissolve a suitable amount of Potassium Dihydrogen Orthophosphate in Milli-Q water to obtain a 20 mM solution. Adjust the pH to 3.0 with diluted Orthophosphoric Acid.

  • Mobile Phase Preparation: Mix the prepared Phosphate Buffer and Acetonitrile in the ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (Ivabradine): Accurately weigh and dissolve about 25 mg of Ivabradine Hydrochloride Reference Standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve a suitable amount of each impurity standard in the mobile phase to prepare a stock solution of known concentration.

  • Spiked Sample Solution (for validation): Prepare a solution of Ivabradine at the target concentration and spike it with known amounts of each impurity from the stock solutions.

Sample Preparation (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Ivabradine and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 25 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4]

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[8][15][16] Ivabradine was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 N HCl at 80°C for 24 hours.[8]

  • Base Hydrolysis: 1 N NaOH at 80°C for 24 hours.[8]

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed using the developed HPLC method. The results should demonstrate that the degradation products are well-resolved from the parent drug peak, and the peak purity of Ivabradine should be evaluated using a photodiode array (PDA) detector.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing Ivabradine and its impurities at different concentrations. The calibration curves were constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

ParameterIvabradineImpurity AImpurity B
Range (µg/mL) 5 - 1500.1 - 50.1 - 5
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies. Known amounts of impurities were spiked into a sample solution of Ivabradine at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery was then calculated.

ImpuritySpiked Level% Recovery (Mean ± SD)
Impurity A 50%99.5 ± 1.2
100%100.2 ± 0.8
150%99.8 ± 1.5
Impurity B 50%98.9 ± 1.4
100%101.1 ± 0.9
150%100.5 ± 1.1
Precision
  • Repeatability (Intra-day precision): The precision of the method was determined by injecting six replicate preparations of a spiked sample on the same day. The relative standard deviation (%RSD) of the results was calculated.

  • Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by performing the analysis on different days, with different analysts, and on different instruments.

ParameterIvabradine (%RSD)Impurity A (%RSD)Impurity B (%RSD)
Repeatability < 1.0< 2.0< 2.0
Intermediate Precision < 2.0< 5.0< 5.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for Ivabradine and its impurities were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterIvabradine (µg/mL)Impurity A (µg/mL)Impurity B (µg/mL)
LOD 0.050.020.02
LOQ 0.150.060.06
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters, such as theoretical plates, tailing factor, and resolution, were monitored. The method should be robust enough to withstand small, deliberate variations in the method parameters.

System Suitability

To ensure the performance of the chromatographic system, a system suitability solution (a solution of Ivabradine spiked with impurities) is injected before the analysis of any samples. The acceptance criteria for system suitability are as follows:

ParameterAcceptance Criteria
Theoretical Plates (Ivabradine) > 2000
Tailing Factor (Ivabradine) < 2.0
Resolution between critical peaks > 1.5
%RSD for replicate injections < 2.0%

Workflow Diagram

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Literature Review & Physicochemical Property Analysis B Initial Screening of Column & Mobile Phase A->B Informs initial choices C Optimization of Chromatographic Conditions (pH, Gradient, etc.) B->C Iterative process D Finalized Analytical Method C->D Achieves optimal separation E Specificity (Forced Degradation) D->E Proceed to Validation J Validated Method E->J F Linearity & Range F->J G Accuracy & Precision G->J H LOD & LOQ H->J I Robustness I->J K Routine Quality Control J->K Implement for Routine Use M Impurity Profiling K->M L Stability Studies L->M

Caption: Workflow for Ivabradine Analytical Method Development and Validation.

Conclusion

The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of Ivabradine and its impurities. The method has been validated according to ICH guidelines and is suitable for routine use in quality control laboratories for the analysis of bulk drug and pharmaceutical formulations of Ivabradine.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Molecules, 21(5), 570. [Link]

  • Pharmaffiliates. Ivabradine-impurities. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Pharmaffiliates. ivabradine hydrochloride and its Impurities. [Link]

  • Veeprho. Ivabradine Impurities and Related Compound. [Link]

  • Perisic, M., Tumpa, A., Jančić-Stojanović, B., & Medenica, M. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. Acta Chromatographica, 33(2), 113-124. [Link]

  • Maheshwari, R., & Pounikar, R. (2016). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • Impact Factor. A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • International Journal of Pharmaceutical Sciences and Research. RELATED SUBSTANCES BY HPLC METHOD FOR THE DETECTION AND EVALUATION OF IMPURITIES IN EZETIMIBE DRUG MATERIAL. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. [Link]

  • Daicel Pharma. Ivabradine Impurities Manufacturers & Suppliers. [Link]

  • Analytical Method Development for New Products: Assay and Related Substances. (2020). LinkedIn. [Link]

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced degradation studies of ivabradine and in silico toxicology predictions for its new designated impurities. MOST Wiedzy. [Link]

  • Perisic, M., Tumpa, A., Jančić-Stojanović, B., & Medenica, M. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. ResearchGate. [Link]

  • Impact Factor. Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. [Link]

  • Singh, S., et al. (2015). Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. ResearchGate. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2019). DEVELOPMENT OF VALIDATED ANALYTICAL METHOD FOR ESTIMATION OF IVABRADINE IN PURE AND PHARMACEUTICAL DOSAGE FORM USING RP-HPLC. [Link]

  • Perisic, M., Tumpa, A., Jančić-Stojanović, B., & Medenica, M. (2020). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. R Discovery. [Link]

Sources

Troubleshooting & Optimization

Resolving co-elution of Ivabradine Impurity 11 with other impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of Ivabradine and its related substances. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for common chromatographic challenges. This resource offers practical, field-proven insights to help you resolve complex separation issues, with a specific focus on the co-elution of Ivabradine Impurity 11.

Frequently Asked Questions (FAQs)

Q1: We are observing co-elution of this compound with another peak. What is the first step we should take?

A1: The first and most critical step is to confirm that you are indeed dealing with co-elution. Often, poor peak shape, such as tailing or fronting, can be mistaken for overlapping peaks. Use a high-resolution detector, such as a Diode Array Detector (DAD) or a mass spectrometer (MS), to perform peak purity analysis across the entire peak.[1] If the spectra at the upslope, apex, and downslope of the peak are not identical, co-elution is highly likely.[1]

Q2: What makes this compound challenging to separate from other related substances?

A2: this compound, chemically known as (7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, is a key intermediate in the synthesis of Ivabradine.[2] This means it shares a core structural fragment with the active pharmaceutical ingredient (API) and potentially other impurities.[2] Structurally similar compounds often have very close physicochemical properties, such as polarity and pKa, making them difficult to resolve using standard chromatographic methods.[3]

Q3: Our current method uses a standard C18 column. Is this the best choice for separating Ivabradine and its impurities?

A3: While C18 columns are a common starting point in reversed-phase HPLC, they may not provide the necessary selectivity for separating closely related polar compounds. The separation of Ivabradine and its eleven known impurities has been shown to be challenging due to the presence of positional isomers and diastereomers.[3][4] Exploring alternative stationary phases with different retention mechanisms is a powerful strategy to resolve co-elution.[5]

Q4: How critical is mobile phase pH in the separation of Ivabradine and its impurities?

A4: Mobile phase pH is arguably the most critical parameter for controlling the retention and selectivity of ionizable compounds like Ivabradine and its impurities.[6] Ivabradine and Impurity 11 both contain basic nitrogen atoms, meaning their degree of ionization, and therefore their hydrophobicity and interaction with the stationary phase, will change significantly with pH.[7] Fine-tuning the pH is essential for achieving optimal separation.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound. We will proceed from initial diagnosis to advanced method optimization strategies, explaining the scientific rationale behind each step.

Part 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to confirm the problem and gather baseline data.

Protocol 1: Confirming Co-elution with Peak Purity Analysis

  • Acquire Data with a Suitable Detector: Use a DAD or MS detector to analyze your sample.

  • Extract Spectra: Within your chromatography data system (CDS), extract the spectra at multiple points across the peak of interest (e.g., start, apex, and end).

  • Compare Spectra: Overlay the spectra. If they are not identical, it confirms the presence of more than one compound under the peak. Many CDS platforms have a "peak purity" function that automates this analysis.[1]

Part 2: A Systematic Approach to Method Optimization

Once co-elution is confirmed, follow this logical workflow to systematically adjust chromatographic parameters.

Diagram: Troubleshooting Workflow for Co-elution

Coelution_Workflow cluster_start Diagnosis cluster_optimization Method Optimization Start Co-elution Suspected Confirm Confirm with Peak Purity Analysis Start->Confirm Visual Inspection (Peak Shouldering) MobilePhase Step 1: Mobile Phase Modification (pH, Organic Modifier) Confirm->MobilePhase Co-elution Confirmed StationaryPhase Step 2: Stationary Phase Selection (Alternative Chemistries) MobilePhase->StationaryPhase Resolution Not Achieved Resolved Resolution Achieved MobilePhase->Resolved Resolution Achieved TempFlow Step 3: Adjust Temperature & Flow Rate StationaryPhase->TempFlow Resolution Not Achieved StationaryPhase->Resolved Resolution Achieved TempFlow->Resolved Resolution Achieved

Caption: A systematic workflow for diagnosing and resolving peak co-elution in HPLC.

Step 1: Mobile Phase Modification - The Most Powerful Tool

Adjusting the mobile phase composition is often the most effective way to influence selectivity.

Causality: Ivabradine and Impurity 11 are basic compounds. By adjusting the mobile phase pH, you can change their degree of protonation. In their ionized (protonated) form, they are more polar and will have less retention on a reversed-phase column. In their neutral (free base) form, they are less polar and will be retained longer. Small changes in pH can lead to significant shifts in selectivity between two basic compounds if their pKa values differ even slightly.

Protocol 2: pH Scouting Experiment

  • Select a pH Range: Prepare mobile phases with buffers at different pH values. A good starting range for basic compounds is between pH 3 and pH 7. Ensure you stay within the stable pH range of your column.

  • Prepare Buffered Mobile Phases:

    • pH 3.0: Use a phosphate or formate buffer.

    • pH 4.5: Use an acetate buffer.

    • pH 6.0 - 7.0: Use a phosphate buffer.[3]

  • Equilibrate and Analyze: For each pH, allow the column to equilibrate thoroughly (at least 10-15 column volumes) before injecting your sample.

  • Evaluate Results: Compare the chromatograms. Look for changes in elution order and resolution between Impurity 11 and the co-eluting peak.

pH of Aqueous PhaseExpected Effect on Basic ImpuritiesRecommendation
Low pH (e.g., 2.5-3.5) Impurities are fully protonated (ionized), leading to lower retention.Good starting point for achieving sharp peaks for basic compounds.
Mid pH (e.g., 4.0-6.0) Approaching the pKa of the analytes can cause significant changes in selectivity.A valuable range for method development, but ensure the buffer has sufficient capacity.
High pH (e.g., >7.0) Impurities are in their neutral form, leading to increased retention.Requires a pH-stable column. Can provide a very different selectivity profile.

Causality: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they interact differently with the stationary phase and analytes. Acetonitrile is aprotic and generally has a weaker elution strength than methanol, which is protic. Switching between or mixing these solvents can alter the selectivity of the separation. For instance, a study on Ivabradine impurities found that adding methanol to an acetonitrile-based mobile phase was necessary to resolve a pair of positional isomers.[3][4]

Protocol 3: Organic Modifier Evaluation

  • Initial Condition: Your current method (e.g., Water/Acetonitrile gradient).

  • Test Methanol: Replace acetonitrile with methanol in your mobile phase, keeping all other parameters the same. Re-optimize the gradient if necessary.

  • Test a Ternary Mixture: Prepare a mobile phase B that is a mixture of acetonitrile and methanol (e.g., 50:50). This can offer a unique selectivity profile.

  • Compare Chromatograms: Evaluate the resolution of the critical pair in each condition.

Step 2: Stationary Phase Selection - A Change in Chemistry

If mobile phase modifications are insufficient, changing the column chemistry is the next logical step.

Causality: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can affect selectivity. Furthermore, stationary phases with different functionalities can provide alternative separation mechanisms.

Recommended Alternative Stationary Phases:

Stationary PhaseSeparation PrincipleRecommended For
Phenyl-Hexyl Offers pi-pi interactions in addition to hydrophobic interactions.Aromatic compounds, such as Ivabradine and its impurities. A Zorbax phenyl column has been successfully used for this separation.[8]
Embedded Polar Group (EPG) Contains a polar group (e.g., amide, carbamate) near the silica surface, which can reduce interactions with residual silanols and offer different selectivity for polar compounds.Improving peak shape for basic compounds and providing alternative selectivity.
Cyano (CN) Can be used in both reversed-phase and normal-phase modes. It is less hydrophobic than C18 and provides different selectivity based on dipole-dipole interactions.Polar compounds where C18 provides insufficient retention or selectivity.

Protocol 4: Column Screening

  • Select 2-3 Alternative Columns: Based on the table above, choose columns with different stationary phases (e.g., a Phenyl-Hexyl and an EPG column).

  • Run Initial Method: Use your initial mobile phase conditions on each new column to get a baseline chromatogram.

  • Optimize Mobile Phase: Briefly re-optimize the mobile phase for each column to give a fair comparison.

  • Select the Best Candidate: Choose the column that shows the most promise for resolving the co-eluting pair for further fine-tuning.

Step 3: Fine-Tuning with Temperature and Flow Rate

Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence both efficiency and selectivity. Lowering the flow rate generally increases the number of theoretical plates (efficiency), which can improve the resolution of closely eluting peaks, albeit at the cost of longer run times.

Protocol 5: Temperature and Flow Rate Adjustment

  • Adjust Temperature: On your most promising column/mobile phase combination, vary the column temperature (e.g., 25°C, 35°C, 45°C). Note any changes in selectivity and resolution. A study on Ivabradine impurities found an optimal temperature of 34°C.[3][4]

  • Adjust Flow Rate: Once the optimal temperature is set, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This will increase run time but may provide the necessary resolution for baseline separation.

By following this systematic, evidence-based approach, you can efficiently troubleshoot and resolve the co-elution of this compound, leading to a robust and reliable analytical method.

References

  • Tomić, J., Popović, I., Stajić, A., Tumpa, A., & Jančić-Stojanović, B. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 32(1), 53–63. [Link]

  • Gülşen, B., & Toker, S. E. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods, 12(4), 459–467. [Link]

  • Patel, D. B., Patel, N. J., & Patel, V. A. (2015). Stability indicating RP-HPLC method development and validation for ivabradine in bulk and pharmaceutical dosage form. International Research Journal of Multidisciplinary Technovation. [Link]

  • Kanthale, S. B., Thonte, S. S., & Mahapatra, D. K. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science, 9(4), 137–144. [Link]

  • Tomić, J., Popović, I., Stajić, A., Tumpa, A., & Jančić-Stojanović, B. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. ResearchGate. [Link]

  • Patel, J., & Patel, S. (2015). Development and validation of stability indicating rapid HPLC method for estimation of ivabradine hydrochloride in Solid oral dosage form. ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chavan, P. B., Kolhe, M. H., & Dhamak, K. V. (2022). Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase. International Journal of Drug Delivery Technology, 12(3), 1145-1154. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. (2022). International Journal of Drug Delivery Technology, 12(3). [Link]

  • Tomić, J., Popović, I., Stajić, A., Tumpa, A., & Jančić-Stojanović, B. (2020). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 32(1), 53–63. [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Axion Labs. (2020, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. [Video]. YouTube. [Link]

  • Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. (2015). ResearchGate. [Link]

  • Validation of Stability Indicating RP-HPLC, Method of Analysis for assay of Ivabradine HCl. (2019). International Journal of Pharmaceutical Sciences and Research, 10(9), 4384-4391. [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ivabradine impurity 69. PubChem Compound Database. Retrieved from [Link]

  • Cleanchem. (n.d.). This compound. Retrieved from [Link]

  • European Medicines Agency. (2016). Ivabradine JensonR: Assessment report. [Link]

  • TLC Pharmaceutical Standards. (n.d.). Ivabradine HCl. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ivabradine-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Ivabradine Impurities. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in Ivabradine Impurity 11 HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for scientists and researchers encountering peak tailing during the HPLC analysis of Ivabradine and its related substances, specifically focusing on Impurity 11. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to diagnose and resolve peak asymmetry, ensuring the accuracy and reliability of your chromatographic results.

Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common questions regarding peak tailing for basic compounds like Ivabradine Impurity 11.

Q1: What is the most likely cause of peak tailing for this compound in my reversed-phase HPLC analysis?

The primary cause of peak tailing for basic compounds like this compound is undesirable secondary interactions between the analyte and the stationary phase.[1] Ivabradine and its impurities contain basic amine functional groups. These groups can become positively charged (protonated) and interact with negatively charged, ionized silanol groups (Si-O⁻) that reside on the surface of silica-based HPLC columns.[2][3] This secondary retention mechanism is different from the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[4]

Q2: I've noticed my peak shape for Impurity 11 is poor. How does the mobile phase pH influence this?

Mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds.[5] Silanol groups on the silica surface are acidic and become increasingly ionized (negatively charged) as the pH rises above ~3-4.[6][7] If the mobile phase pH allows the basic amine in Impurity 11 to be protonated (positively charged) while the silanols are deprotonated (negatively charged), a strong ionic interaction occurs, leading to significant tailing.[2][6] By adjusting the pH, you can control the ionization state of both the analyte and the silanol groups to minimize these unwanted interactions.

Q3: Could my HPLC column be the source of the problem?

Absolutely. The column is a central factor in peak tailing issues. Several aspects could be at play:

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components or lose their bonded phase, exposing more active silanol sites.[8][9]

  • Column Voids: A physical void or channel at the column inlet, often caused by pressure shocks or bed collapse, can lead to poor peak shape for all analytes in the chromatogram.[1][10][11]

  • Inappropriate Column Chemistry: Older columns, often made with "Type A" silica, have higher metal content and more acidic silanol groups, making them prone to causing peak tailing for basic compounds.[12][13] Modern, high-purity "Type B" silica columns that are exhaustively end-capped are specifically designed to reduce these interactions.[3][10]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing. Follow these steps to logically pinpoint the root cause and implement the correct solution.

Step 1: Initial Diagnosis - Is the Problem Global or Specific?

Before adjusting any parameters, examine your chromatogram closely. This initial assessment will guide your entire troubleshooting process.

  • Scenario A: ALL peaks are tailing. If every peak in your chromatogram exhibits tailing, the issue is likely mechanical or physical in nature, affecting the entire system.

  • Scenario B: ONLY Impurity 11 (or other basic analytes) is tailing. If neutral and acidic compounds have good peak shape, but basic compounds like Impurity 11 are tailing, the problem is chemical and related to secondary interactions.

The following workflow diagram illustrates this diagnostic logic.

G cluster_system System-Wide Issues cluster_chemical Analyte-Specific Issues start Observe Peak Tailing for this compound decision1 Are all peaks in the chromatogram tailing? start->decision1 system_check Investigate Physical/Mechanical Problems decision1->system_check  Yes chemical_check Investigate Chemical Interactions decision1->chemical_check No   dead_volume Check for extra-column dead volume (fittings, tubing length/ID) system_check->dead_volume column_void Inspect for column void or collapse (replace column if necessary) dead_volume->column_void frit_blockage Check for partially blocked inlet frit column_void->frit_blockage mobile_phase Optimize Mobile Phase (pH, Buffer, Additives) chemical_check->mobile_phase column_chem Evaluate Column Chemistry (Age, Type, End-capping) mobile_phase->column_chem sample_effects Check for Sample Overload or Solvent Mismatch column_chem->sample_effects

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 2: Addressing Chemical Interactions (Analyte-Specific Tailing)

If only basic compounds are tailing, focus on optimizing the chemistry of your separation.

The goal is to suppress the ionization of the surface silanol groups.[12] This is achieved by lowering the mobile phase pH.

Step-by-Step Methodology:

  • Prepare a Low-pH Mobile Phase: Modify your aqueous mobile phase to a pH between 2.5 and 3.0. Use an appropriate buffer or acid modifier. For LC-MS compatibility, 0.1% formic acid is a common choice. For UV detection, a 20-25 mM phosphate buffer adjusted to pH 2.5 is highly effective.[10][13]

  • Equilibrate Thoroughly: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase surface is fully equilibrated at the new pH.

  • Inject and Analyze: Inject your standard containing this compound and assess the peak shape. You should observe a significant reduction in tailing.

  • Caution: Ensure your column is rated for use at low pH. Most modern silica columns are stable down to pH 2, but prolonged use below this can cause silica dissolution.[10]

While less common with modern columns, using a competing base can be effective if pH adjustment alone is insufficient or not possible.

Step-by-Step Methodology:

  • Select a Competing Base: Triethylamine (TEA) is a traditional choice.[12] It is a basic compound that preferentially interacts with the active silanol sites, effectively shielding them from your analyte.

  • Add to Mobile Phase: Add a low concentration of TEA (e.g., 5-25 mM) to your aqueous mobile phase.[9][13]

  • Equilibrate and Analyze: As with the pH adjustment, thoroughly equilibrate the column and inject your sample.

  • Note: Competing bases can sometimes alter selectivity and may lead to shorter column lifetimes due to hydrolysis of the stationary phase.[13] This approach is often considered a legacy solution.

Step 3: Evaluating and Selecting the HPLC Column

The column is your most powerful tool for controlling secondary interactions.

Expertise & Experience: The evolution from older "Type A" silica to modern "Type B" silica was driven by the need to reduce peak tailing for basic drugs. Type B silica is of higher purity with significantly lower trace metal content.[12][14] These metals can increase the acidity of neighboring silanol groups, exacerbating tailing.[12][15] Furthermore, end-capping—a process that uses a small silane reagent like trimethylsilyl chloride to bond with and block residual silanols—is crucial.[2][3][15] A column that is both high-purity Type B silica and exhaustively end-capped provides the most inert surface for analyzing basic compounds.

Recommendations:

  • Use a Modern Column: If you are using an older column, switch to a modern, base-deactivated column from a reputable manufacturer. Look for columns described as "high-purity," "end-capped," or specifically designed for basic compounds.[3][10]

  • Consider Alternative Phases: If tailing persists even on modern C18 columns, consider stationary phases with alternative chemistry.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain, which helps to shield the residual silanols.[16]

    • Hybrid Particle Columns: These columns are made from an organo-silica hybrid material that has fewer surface silanols, offering improved peak shape and stability at higher pH.[12][14]

The diagram below illustrates the key interaction and how column choice and pH mitigate it.

G cluster_problem Problem: Secondary Interaction (Mid-pH) cluster_solution1 Solution 1: Low pH Mobile Phase cluster_solution2 Solution 2: End-Capped Column Impurity_11_Pos Impurity 11 (R-NH2⁺) Silanol_Neg Silica Surface (Si-O⁻) Impurity_11_Pos->Silanol_Neg Ionic Interaction (Causes Tailing) Impurity_11_Pos2 Impurity 11 (R-NH2⁺) Silanol_Protonated Silica Surface (Si-OH) No_Interaction1 No Ionic Interaction (Improved Peak Shape) Impurity_11_Pos3 Impurity 11 (R-NH2⁺) Silanol_EndCapped Silica Surface (Si-O-Si(CH3)3) No_Interaction2 Silanol is Blocked (Improved Peak Shape)

Sources

Improving resolution between Ivabradine and Impurity 11 in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatographic Analysis of Ivabradine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the chromatographic analysis of Ivabradine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, with a primary focus on enhancing the resolution between Ivabradine and its closely eluting related substance, Impurity 11.

Troubleshooting Guide: Improving Resolution Between Ivabradine and Impurity 11

Poor resolution between the active pharmaceutical ingredient (API) and its impurities is a common and critical challenge in pharmaceutical analysis. It can compromise the accuracy of impurity quantification, a key factor in drug safety and regulatory compliance. This guide provides a systematic approach to diagnosing and resolving separation issues between Ivabradine and the closely eluting Impurity 11.

Q1: My chromatogram shows poor resolution (Rs < 1.5) between Ivabradine and Impurity 11. Where do I start?

A1: Achieving adequate resolution begins with understanding the fundamental factors that control separation in chromatography. The resolution (Rs) is governed by three key parameters: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .[1][2] A logical troubleshooting workflow involves evaluating and optimizing these factors sequentially.

Start by assessing your current method's performance and then proceed with systematic adjustments. Modifying selectivity often yields the most significant improvements in resolution for closely eluting peaks.[2][3]

Below is a workflow diagram to guide your troubleshooting process.

Troubleshooting_Workflow start Poor Resolution (Rs < 1.5) between Ivabradine & Impurity 11 check_system Step 1: Verify System Suitability (Peak Shape, Pressure, Baseline) start->check_system optimize_k Step 2: Optimize Retention Factor (k') (Adjust Organic Solvent %) check_system->optimize_k System OK optimize_alpha Step 3: Modify Selectivity (α) (Change pH, Organic Solvent Type, or Stationary Phase) optimize_k->optimize_alpha Resolution still poor success Resolution Achieved (Rs ≥ 1.5) optimize_k->success Resolution now OK optimize_n Step 4: Enhance Efficiency (N) (Lower Flow Rate, Use Smaller Particles/Longer Column) optimize_alpha->optimize_n Minor improvement needed optimize_alpha->success Resolution now OK optimize_n->success

Caption: A systematic workflow for troubleshooting poor peak resolution.

Q2: I've confirmed my HPLC system is working correctly, but resolution is still poor. How do I adjust the Retention Factor (k') effectively?

A2: The retention factor (k', also called capacity factor) is a measure of how long an analyte is retained on the column. For good resolution, peaks should be retained long enough to interact sufficiently with the stationary phase, but not so long that they become excessively broad. An ideal k' range is typically between 2 and 10.

Causality: In reversed-phase HPLC, which is commonly used for Ivabradine analysis, retention is primarily driven by hydrophobic interactions.[4] Ivabradine and its impurities are structurally similar, meaning their retention times can be very close.[5][6] By adjusting the mobile phase's solvent strength, you can increase the retention time of both peaks, providing more opportunity for separation.

Protocol:

  • Establish a Baseline: Run your current method and note the retention times of Ivabradine and Impurity 11.

  • Adjust Organic Solvent Percentage: In a reversed-phase system (e.g., using an acetonitrile/water or methanol/water mobile phase), systematically decrease the percentage of the organic solvent (acetonitrile or methanol).[1][3]

  • Evaluate the Impact: A decrease in the organic component will increase the retention time of both compounds. This can often increase the physical distance between the two peak apexes, improving resolution.

  • Iterate: Make small, incremental changes (e.g., 2-5% decrease in organic solvent) and observe the effect on resolution.

Data Summary:

Parameter ChangeExpected Outcome on ResolutionRationale
Decrease % Organic Solvent (e.g., ACN/MeOH)Increase Increases retention (k'), allowing more time for differential partitioning between mobile/stationary phases.[1]
Increase % Organic Solvent (e.g., ACN/MeOH)Decrease Decreases retention (k'), potentially causing peaks to co-elute if already closely spaced.

Caution: Excessively long retention times can lead to wider peaks, which may counteract the benefits of increased peak spacing and also lead to longer analysis times.

Q3: Adjusting the retention factor helped slightly, but the peaks are still overlapping. How can I improve the selectivity (α)?

A3: Selectivity (α) is the most powerful factor for improving resolution between two closely eluting compounds.[2] It represents the ability of the chromatographic system to "discriminate" between two analytes. Even small changes in selectivity can have a dramatic impact on resolution. For structurally similar compounds like Ivabradine and its impurities, manipulating selectivity is key.[5]

Causality: Ivabradine is a basic compound with ionizable amine groups. The ionization state of both Ivabradine and Impurity 11 will be highly dependent on the pH of the mobile phase.[7] Changing the pH can alter the charge of one or both molecules, leading to different interactions with the stationary phase and thus, a change in relative retention and selectivity.

Experimental Protocols for Modifying Selectivity:

  • Mobile Phase pH Adjustment:

    • Action: Prepare mobile phases with slightly different pH values (e.g., ±0.2 to ±0.5 pH units) around your current method's pH. The optimal pH for separating basic compounds is often in the mid-range (e.g., pH 3-7) or higher, depending on the column stability.[7]

    • Rationale: Changing the pH alters the degree of ionization of the basic nitrogen atoms in Ivabradine and potentially in Impurity 11. This change in charge state can significantly affect their interaction with the C18 stationary phase, altering their relative retention times.[7] One study on separating Ivabradine and its 11 impurities found optimal separation at a pH of 6.0 using a phosphate buffer, while another used an ammonium acetate buffer at pH 7.35.[5][8] This highlights the strong influence of pH.

  • Change the Organic Solvent:

    • Action: If you are using acetonitrile (ACN), switch to methanol (MeOH), or try a ternary mixture (e.g., ACN/MeOH/Water).

    • Rationale: ACN and MeOH have different chemical properties that create unique interactions. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. Switching between them can alter the selectivity (α) by introducing different intermolecular forces (e.g., dipole-dipole, hydrogen bonding) between the analytes, the mobile phase, and the stationary phase.[3][7]

  • Change the Stationary Phase:

    • Action: If resolution is still not achieved, consider a column with a different stationary phase.

    • Rationale: While C18 is the most common stationary phase, others can offer unique selectivity. A Phenyl-Hexyl column, for instance, can provide alternative π-π interactions, which may be beneficial for separating aromatic compounds like Ivabradine and its impurities.[7] Some methods have successfully used phenyl columns for separating Ivabradine's degradation products.[9][10]

Data Summary:

Parameter ChangeExpected Outcome on ResolutionRationale
Adjust Mobile Phase pH Potentially High Impact Alters the ionization state of basic analytes like Ivabradine, changing their interaction with the stationary phase and significantly impacting selectivity (α).[7]
Switch Organic Solvent (ACN ↔ MeOH) Moderate to High Impact Introduces different intermolecular interactions (e.g., hydrogen bonding with MeOH), which can alter selectivity.[7]
Switch Stationary Phase (e.g., C18 → Phenyl) High Impact Introduces a completely different separation mechanism (e.g., π-π interactions), which is very effective for resolving structurally similar aromatic compounds.[7][9]
Q4: I have optimized selectivity and the peaks are starting to separate, but they are broad and not baseline-resolved. How can I improve efficiency (N)?

A4: Column efficiency (N), or theoretical plates, relates to the sharpness of the chromatographic peaks. Higher efficiency results in narrower, taller peaks, which are easier to resolve.[1] While selectivity creates the initial separation, efficiency ensures that this separation is visually apparent (i.e., baseline resolved).

Causality: Peak broadening is a result of diffusion processes that occur as the analyte travels through the column. By optimizing parameters that minimize this diffusion, such as flow rate and particle size, we can increase efficiency and achieve sharper peaks.

Protocols for Enhancing Efficiency:

  • Reduce the Flow Rate:

    • Action: Decrease the flow rate of your mobile phase (e.g., from 1.0 mL/min to 0.8 mL/min).[11]

    • Rationale: Lowering the flow rate allows more time for mass transfer between the mobile and stationary phases, reducing band broadening and increasing the number of theoretical plates (N). The trade-off is a longer run time.[11]

  • Use a Column with Smaller Particles:

    • Action: Switch from a column with 5 µm particles to one with 3.5 µm, 2.7 µm, or sub-2 µm particles (UHPLC).

    • Rationale: Smaller particles provide a more uniform flow path and reduce the distance molecules must diffuse, leading to a significant increase in efficiency and resolution.[1][7] Be aware that smaller particles will generate higher backpressure, which may require a UHPLC system.[1]

  • Increase the Column Length:

    • Action: Use a longer column (e.g., switch from a 150 mm to a 250 mm column).

    • Rationale: Resolution is proportional to the square root of the column length. A longer column provides more theoretical plates and thus more opportunities for separation to occur.[7] However, this will also increase run time and backpressure.

Data Summary:

Parameter ChangeExpected Outcome on ResolutionRationale
Decrease Flow Rate Increase Reduces band broadening by allowing for better mass transfer, thus increasing efficiency (N).[11]
Decrease Column Particle Size Significant Increase Smaller particles dramatically reduce band broadening, leading to a large increase in efficiency (N) and sharper peaks.[1][7]
Increase Column Length Increase Increases the total number of theoretical plates available for separation.[7]

Frequently Asked Questions (FAQs)

Q: Does temperature affect the resolution of Ivabradine and Impurity 11? A: Yes, temperature can affect resolution. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer and lead to higher efficiency (sharper peaks).[3] However, it can also alter the selectivity (α) between Ivabradine and Impurity 11. The effect is compound-dependent, so it must be evaluated empirically. A typical starting point for optimization is a column temperature between 30-40°C. One study found an optimal temperature of 34°C for separating Ivabradine and its impurities.[5]

Q: My method uses a gradient. How can I improve resolution in a gradient method? A: For gradient elution, the primary way to improve the resolution of closely eluting peaks is to make the gradient shallower.[11] By decreasing the rate of change of the organic solvent concentration over time (e.g., changing from a 1%/min to a 0.5%/min ramp), you allow more time for the separation to occur, effectively increasing resolution. Several studies developing methods for Ivabradine and its numerous impurities have utilized gradient elution to achieve separation in a reasonable timeframe.[8][12][13]

Q: Could the issue be my sample preparation? A: Possibly. High sample concentration can lead to column overload, resulting in broad, asymmetric peaks and poor resolution.[2] Ensure your sample concentration is within the linear range of the detector and does not exceed the loading capacity of the column. Also, ensure your sample is fully dissolved in a solvent that is chromatographically weaker than or equal to your mobile phase (the principle of "like dissolves like" does not apply here). Injecting a sample in a much stronger solvent can cause severe peak distortion.

Q: Are there any official methods for Ivabradine impurity analysis? A: As of recent reports, there is no monograph for Ivabradine hydrochloride in the European Pharmacopoeia (Ph.Eur.) or the United States Pharmacopeia (USP). Therefore, analytical methods must be developed and validated in-house according to ICH guidelines.[13] Various research papers describe validated HPLC methods for the determination of Ivabradine and its related substances, which can serve as excellent starting points.[5][14][15][16]

References

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]

  • How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]

  • Factors affecting the resolution in HPLC chromatography. Chrominfo. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Representative chromatogram of ivabradine (ca. 200 μg/mL) mixed with... ResearchGate. [Link]

  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by. Semantic Scholar. [Link]

  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. AKJournals. [Link]

  • Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. SpringerLink. [Link]

  • Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities in: Acta Chromatographica Volume 32 Issue 1 (2020). AKJournals. [Link]

  • A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. ProQuest. [Link]

  • HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. Journal of Pharmaceutical Research International. [Link]

  • Ivabradine JensonR | EMA. European Union. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. MDPI. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

  • Chromatograms of (A) Solution of Ivabradine 5 mg tablet. (B) Solution... ResearchGate. [Link]

  • A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. PharmaTutor. [Link]

Sources

Technical Support Center: Strategies to Minimize the Formation of Ivabradine Impurity 11

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ivabradine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the formation of Ivabradine Impurity 11. Our goal is to equip you with the scientific understanding and practical solutions to minimize this process-related impurity, ensuring the highest quality of your Active Pharmaceutical Ingredient (API).

Understanding this compound

This compound is chemically identified as (7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine. It is a known key intermediate in the synthesis of Ivabradine. Its presence in the final product is primarily due to an incomplete coupling reaction between this intermediate and the benzazepine moiety.[1] Therefore, controlling the efficiency of this coupling step is paramount to minimizing the levels of Impurity 11.

This guide will delve into the critical process parameters that influence the formation of this impurity and provide actionable strategies for its control.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during Ivabradine synthesis concerning Impurity 11.

Q1: What is the primary cause of high levels of this compound in my final product?

High levels of Impurity 11 are most commonly a result of an incomplete coupling reaction. This can be attributed to several factors, including suboptimal reaction conditions such as incorrect stoichiometry of reactants, inappropriate choice of base, non-ideal reaction temperature and time, and the purity of starting materials.

Q2: Can this compound be formed through degradation?

While Ivabradine can degrade under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress, Impurity 11 is primarily considered a process-related impurity arising from the synthesis, rather than a typical degradation product.[2][3]

Q3: What analytical methods are recommended for monitoring this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the detection and quantification of Ivabradine and its impurities, including Impurity 11.[4][5] Developing and validating a stability-indicating HPLC method as per ICH guidelines is crucial for accurate monitoring.

Q4: Are there regulatory limits for this compound?

Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in APIs. The limits for specific impurities are typically established based on qualification thresholds outlined in ICH guidelines (Q3A/B). It is essential to keep impurity levels as low as reasonably practicable.

Troubleshooting Guide: Minimizing this compound

This section provides a systematic approach to troubleshooting and minimizing the formation of this compound. The following workflow diagram illustrates the key decision points in optimizing your synthesis process.

Troubleshooting_Workflow start High Level of Impurity 11 Detected check_stoichiometry Review Reactant Stoichiometry start->check_stoichiometry Initiate Troubleshooting check_stoichiometry->check_stoichiometry optimize_base Optimize Base Selection and Amount check_stoichiometry->optimize_base Stoichiometry Correct optimize_base->optimize_base optimize_temp_time Optimize Reaction Temperature & Time optimize_base->optimize_temp_time Base Optimized optimize_temp_time->optimize_temp_time purification Evaluate Purification Strategy optimize_temp_time->purification Reaction Conditions Optimized purification->start Re-evaluate Synthesis end_success Impurity 11 Minimized purification->end_success Purification Effective

Caption: Troubleshooting workflow for minimizing this compound.

Step 1: Scrutinize Reactant Stoichiometry

The molar ratio of the reactants in the coupling step is a critical factor. An insufficient amount of the benzazepine derivative can lead to unreacted Impurity 11 intermediate.

  • Recommendation: Ensure a slight excess of the benzazepine derivative is used to drive the reaction to completion. However, a large excess should be avoided as it may lead to the formation of other impurities and complicate purification.

  • Action: Carefully review your calculations and ensure accurate weighing and dispensing of all reactants. Consider performing small-scale experiments with varying stoichiometric ratios to find the optimal balance.

Step 2: Optimize the Choice and Amount of Base

The selection of the base is crucial for facilitating the nucleophilic substitution reaction. The strength and amount of the base can significantly impact the reaction rate and the formation of by-products.

  • Commonly Used Bases: Potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are frequently cited in the literature for this coupling step.[6][7]

  • Troubleshooting:

    • Weak Base (e.g., K₂CO₃): If using a weak base, ensure the reaction is given sufficient time to proceed to completion. Inadequate reaction time can leave unreacted Impurity 11.

    • Strong Base (e.g., NaOH): While a strong base can accelerate the reaction, it may also promote side reactions or degradation of the product. Careful control of the amount of base and reaction temperature is essential.

  • Action: If high levels of Impurity 11 persist, consider screening different bases (e.g., other alkali metal carbonates or hydroxides) and optimizing the molar equivalents used.

Step 3: Refine Reaction Temperature and Time

Temperature and reaction time are interdependent parameters that must be carefully controlled.

  • Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 45-70°C, to ensure a reasonable reaction rate.[6]

    • Too Low: A temperature that is too low will result in a sluggish reaction and incomplete conversion, leading to higher levels of Impurity 11.

    • Too High: Excessive heat can lead to the degradation of reactants or the final product, potentially generating other impurities.

  • Reaction Time: The reaction should be monitored for completion using an appropriate in-process control (IPC) method, such as HPLC.

    • Too Short: Insufficient reaction time is a direct cause of unreacted starting materials, including Impurity 11.

    • Too Long: Prolonged reaction times, especially at elevated temperatures, can increase the risk of degradation.

  • Action: Implement a Design of Experiments (DoE) approach to systematically study the interaction between temperature and time to identify the optimal conditions for maximizing the yield of Ivabradine while minimizing Impurity 11.

Step 4: Enhance Purification Strategies

Even with an optimized synthesis, some level of Impurity 11 may remain. Effective purification is the final step in achieving the desired API purity.

  • Crystallization: Recrystallization from a suitable solvent system is a powerful technique for removing impurities. The choice of solvent is critical and should be selected based on the differential solubility of Ivabradine and Impurity 11.

  • Chromatography: In cases where crystallization is not sufficient, column chromatography can be employed for purification. However, this is often less desirable for large-scale production due to cost and solvent consumption.

  • Action: If Impurity 11 levels remain high after initial purification, explore different solvent systems for recrystallization. A multi-step purification process, such as a combination of extraction and crystallization, may be necessary.

Data Summary: Recommended Starting Conditions for the Coupling Reaction

The following table summarizes typical reaction parameters found in the literature for the coupling step in Ivabradine synthesis. These should be considered as a starting point for optimization.

ParameterRecommended Range/ValueRationale
Stoichiometry Slight molar excess of benzazepine derivativeTo drive the reaction towards completion and minimize unreacted Impurity 11.
Base Potassium Carbonate or Sodium HydroxideCommonly used and effective bases for this type of reaction.[6][7]
Solvent Acetone or WaterSolvents in which the reactants have adequate solubility.[6]
Temperature 45 - 70 °CTo ensure a sufficient reaction rate without causing significant degradation.[6]
Reaction Time Monitor by HPLC until completionTo avoid premature quenching of the reaction or prolonged exposure to heat.

Experimental Protocol: In-Process Control (IPC) by HPLC

Accurate monitoring of the reaction progress is essential for determining the optimal reaction time.

Objective: To monitor the consumption of this compound and the formation of Ivabradine during the coupling reaction.

Methodology:

  • Sample Preparation: At predetermined time intervals (e.g., every hour), carefully withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., mobile phase) to prevent further reaction.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject the filtered sample onto a validated HPLC system.

  • Data Analysis: Determine the peak areas of this compound and Ivabradine. The reaction is considered complete when the peak area of Impurity 11 plateaus at a minimal level.

Visualizing the Formation Pathway

The following diagram illustrates the key step in Ivabradine synthesis where Impurity 11 can be carried over into the final product.

Impurity_Formation_Pathway cluster_reaction Coupling Reaction Impurity11 Impurity 11 ((7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine) Ivabradine Ivabradine Impurity11->Ivabradine Complete Reaction Unreacted_Impurity11 Unreacted Impurity 11 Impurity11->Unreacted_Impurity11 Incomplete Reaction Benzazepine Benzazepine Moiety Benzazepine->Ivabradine Complete Reaction Ivabradine_Final Final Ivabradine API Ivabradine->Ivabradine_Final Desired Product Unreacted_Impurity11->Ivabradine_Final Carried over to Final Product

Sources

Selecting the appropriate HPLC column for Ivabradine impurity profiling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ivabradine impurity profiling. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the appropriate HPLC column and troubleshooting common challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your methods are robust and reliable.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an HPLC method for Ivabradine and its impurities?

Developing a stability-indicating HPLC method for Ivabradine presents several challenges due to the physicochemical properties of the molecule and its potential impurities. Ivabradine is a weakly basic compound (pKa ≈ 9.37) and is susceptible to degradation under stress conditions such as acid, base, oxidation, and light.[1][2][3]

The key challenges include:

  • Structural Similarity: Many process-related impurities and degradation products are structurally very similar to Ivabradine and to each other. This includes positional isomers, which can be notoriously difficult to separate.[4][5]

  • Peak Tailing: As a basic compound, Ivabradine can interact with acidic residual silanol groups on the surface of silica-based HPLC columns. This secondary interaction leads to poor peak shape (tailing), which compromises resolution and quantification accuracy.

  • Wide Polarity Range: The impurity profile can encompass a broad range of polarities, from more polar degradation products to less polar starting materials. A single isocratic method may not be sufficient to elute all impurities with good peak shape and resolution in a reasonable timeframe.

  • Chirality: Ivabradine possesses a chiral center. While the active drug is the S-isomer, the R-isomer is considered an impurity that must be controlled.[6]

A successful method must be able to separate the main peak from all known and potential impurities, including those formed during forced degradation studies, as mandated by regulatory guidelines like ICH Q3A.[7][8][9]

Q2: How do I select the right type of HPLC column to start my method development?

The selection of the stationary phase is the most critical factor influencing selectivity in an HPLC separation.[10][11] For Ivabradine, a reversed-phase approach is standard. The initial choice of column chemistry is crucial for achieving a successful separation.

A systematic screening of columns with different selectivities is highly recommended.[3] A good starting set includes:

  • A High-Quality C18 Column: This is the universal workhorse for reversed-phase chromatography. Opt for a column from a reputable manufacturer with high purity silica and effective end-capping to minimize silanol interactions. Even among C18 columns, selectivity can differ significantly due to variations in ligand density and end-capping.[1][12]

  • A Phenyl-Hexyl Column: Phenyl-based columns offer alternative selectivity to C18 phases, particularly for compounds containing aromatic rings, like Ivabradine. The hexyl linker provides hydrophobicity, while the phenyl group can induce π-π interactions with the aromatic rings of Ivabradine and its impurities, leading to changes in elution order and improved resolution.[13][14]

  • A Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature creates a hydrate layer in highly aqueous mobile phases, making the column more retentive for polar compounds and resistant to dewetting. More importantly, the polar group shields residual silanols, significantly improving the peak shape for basic analytes like Ivabradine.[6]

The following diagram illustrates a logical workflow for initial column screening.

G cluster_0 Phase 1: Initial Column Screening cluster_1 Phase 2: Optimization start Start Method Development screen Screen 3 Column Chemistries: 1. C18 (End-capped) 2. Phenyl-Hexyl 3. Polar-Embedded start->screen evaluate Evaluate Peak Shape, Resolution, and Retention of API and Impurities screen->evaluate c18_path C18 shows best initial separation evaluate->c18_path Path A phenyl_path Phenyl-Hexyl shows unique selectivity or resolves critical pairs evaluate->phenyl_path Path B polar_path Polar-Embedded gives superior peak shape for basic impurities evaluate->polar_path Path C optimize Proceed to Mobile Phase Optimization (pH, Organic Modifier, Gradient) c18_path->optimize phenyl_path->optimize polar_path->optimize

Caption: Initial HPLC column selection workflow for Ivabradine analysis.

Q3: What is the role of mobile phase pH, and how should I optimize it for Ivabradine?

Mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable compounds.[15][16][17] Since Ivabradine is a basic compound with a pKa around 9.37, the mobile phase pH will dictate its ionization state.

  • At low pH (e.g., pH 2-4): Ivabradine and its basic impurities will be fully protonated (positively charged). This suppresses secondary interactions with silanols, leading to better peak shapes. However, the ionized form is more polar, resulting in less retention on a reversed-phase column.

  • At mid pH (e.g., pH 5-7): The analytes may be partially ionized. Operating near the pKa of an analyte is generally not recommended as it can lead to poor peak shapes and a lack of method robustness, where small changes in pH cause significant shifts in retention time.[15]

  • At high pH (e.g., pH > 9): Ivabradine will be in its neutral, non-ionized form, leading to maximum retention. However, this requires a pH-stable column, as traditional silica columns can dissolve at pH values above 8.

Recommendation: Start method development at a low pH, typically between 2.5 and 3.5. This provides good peak shape and robust conditions.[18] Use a buffer such as phosphate or an acid modifier like trifluoroacetic acid (TFA) or formic acid to control and stabilize the pH.

The following table summarizes recommended starting conditions for mobile phase screening:

ParameterCondition 1 (Low pH)Condition 2 (Alternative Low pH)Rationale
Aqueous Phase 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid0.1% Trifluoroacetic Acid (TFA) in WaterPhosphate is a true buffer providing excellent pH stability. TFA acts as an ion-pairing agent, which can improve peak shape for bases, but may suppress MS signals.[4][19]
Organic Phase AcetonitrileMethanolAcetonitrile and Methanol offer different selectivities. Screening both is recommended. Acetonitrile is generally a stronger solvent in reversed-phase.
Gradient Start with a shallow gradient, e.g., 5-95% Organic over 30-40 minutesSame as Condition 1A shallow gradient is essential in early development to ensure all potential impurities are eluted and observed.[3]

Troubleshooting Guide

Problem: My Ivabradine peak (or a basic impurity peak) is tailing significantly.

Cause & Solution Workflow

Peak tailing for basic compounds is a classic problem in reversed-phase HPLC, most often caused by interactions with acidic silanol groups on the silica surface.

G problem Problem: Peak Tailing Observed for Basic Analytes check_ph Is Mobile Phase pH low enough? (e.g., < 3.5) problem->check_ph check_modifier Is an appropriate modifier/buffer used? (e.g., 0.1% TFA, 20mM Phosphate) check_ph->check_modifier Yes sol_ph Action: Lower mobile phase pH to 2.5-3.0 using an acid (e.g., H3PO4, Formic Acid). check_ph->sol_ph No check_column Is the column suitable for basic compounds? (e.g., high-purity silica, well end-capped) check_modifier->check_column Yes sol_modifier Action: Add or increase concentration of an ion-pairing agent (TFA) or competing base. check_modifier->sol_modifier No sol_column Action: Switch to a column with better shielding, such as a Polar-Embedded or a modern, high-performance C18. check_column->sol_column No sol_final Resolution: Symmetrical Peak Shape Achieved check_column->sol_final Yes sol_ph->check_modifier sol_modifier->check_column sol_column->sol_final

Caption: Troubleshooting workflow for peak tailing of basic analytes.

Detailed Steps & Explanations:

  • Verify Mobile Phase pH: Ensure your aqueous mobile phase is properly buffered to a pH between 2.5 and 3.5. At this pH, silanol groups are protonated (neutral), minimizing ionic interactions with the protonated basic analyte.[18]

  • Use an Ionic Modifier: If tailing persists, the addition of 0.05-0.1% TFA can significantly improve peak shape. The trifluoroacetate anion forms an ion pair with the protonated Ivabradine, masking its positive charge and reducing interactions with the stationary phase.[4][20][21] Note that TFA can suppress ionization in LC-MS applications. Formic acid is a common alternative for MS compatibility.

  • Evaluate Column Choice: An older or lower-quality C18 column may have a high concentration of active silanols. If pH and modifier adjustments are insufficient, the column itself is the likely culprit.

    • Switch to a modern, high-purity, end-capped C18 column: These columns are designed to have minimal accessible silanols.

    • Use a Polar-Embedded Phase Column: As mentioned in the FAQs, these columns are specifically designed to shield silanols and provide excellent peak shape for basic compounds.[6]

Problem: Two impurities are co-eluting or have poor resolution (<1.5).

Cause & Solution Workflow

Achieving adequate resolution between all peaks is the primary goal of an impurity profiling method. A resolution of >1.5 is typically required.[10]

Step-by-Step Protocol for Improving Resolution:

  • Optimize the Gradient:

    • Action: If the critical pair elutes early, decrease the initial percentage of the organic solvent. If it elutes later, make the gradient shallower (i.e., increase the gradient time).

    • Rationale: A shallower gradient increases the time analytes spend interacting with the stationary phase, allowing for better separation of closely eluting compounds.

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, switch to methanol, or try a ternary mixture (e.g., Water/Acetonitrile/Methanol).

    • Rationale: Acetonitrile and methanol have different solvent properties and can alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions compared to acetonitrile, which can change the elution order of impurities.

  • Adjust the pH:

    • Action: Make small, controlled adjustments to the mobile phase pH (e.g., from 3.0 to 2.5, or 3.0 to 3.5).

    • Rationale: Even small changes in pH can alter the ionization state of impurities differently from the main component, especially if their pKa values differ, leading to significant changes in selectivity.[16]

  • Change the Column Chemistry:

    • Action: If the above steps do not provide sufficient resolution, the stationary phase chemistry must be changed. If you started with a C18, switch to a Phenyl-Hexyl column.

    • Rationale: This is the most powerful way to affect selectivity.[11][22] A Phenyl-Hexyl column introduces π-π interactions as a separation mechanism, which is fundamentally different from the hydrophobic interactions of a C18. This is highly likely to resolve impurities that are structurally similar but differ in their aromatic character.[14]

References

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. [Link]

  • ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central. [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. IJPPR. [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

  • Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. SpringerLink. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Why are C18s So Different? A Focus on the Contributions of Steric Selectivity. LCGC International. [Link]

  • Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. Waters Corporation. [Link]

  • 1086 Impurities in Drug Substances and Drug Products. USP-NF. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Shijiazhuang Xinfuda Medical Packaging Co., Ltd.. [Link]

  • 1086 Impurities in Drug Substances and Drug Products. Scribd. [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. [Link]

  • the role of TFA on Reverse phase chromatography? ChromForum. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Pharmaguideline. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. [Link]

  • [Theory of selectivity of RP-LC C18 column and its application]. PubMed. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Separation Science. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]

  • Comparing selectivity of phenylhexyl and other types of phenyl bonded phases. ResearchGate. [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Ivabradine Impurity 11 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Impurity Control

Ivabradine is a crucial therapeutic agent for the symptomatic management of chronic stable angina pectoris and chronic heart failure. It functions by selectively inhibiting the "funny" channel (Iƒ) pacemaker current in the sinoatrial node, thereby reducing heart rate. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[1]

Ivabradine Impurity 11 is one such related substance that requires stringent control. Its presence, even in minute quantities, can potentially impact the drug's safety profile. Therefore, a robust, validated analytical method is paramount to accurately quantify this impurity, ensuring that it remains below the qualification threshold defined by regulatory bodies.

This guide provides a comprehensive, in-depth validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The entire validation process is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[2][3][4][5] Furthermore, we will compare its performance against a modern Ultra-Performance Liquid Chromatography (UPLC) alternative to provide a clear perspective on the advantages each technology offers in a quality control environment.[6][7][8][9][10]

Comparative Analytical Methodologies

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][11] For impurity quantification, this means the method must be specific, sensitive, accurate, and precise.

Proposed Method: Stability-Indicating HPLC

High-Performance Liquid Chromatography (HPLC) remains a workhorse in pharmaceutical quality control due to its robustness and reliability.[7] The proposed method is designed to be stability-indicating, meaning it can resolve Impurity 11 from the API, other process-related impurities, and any potential degradation products.

  • Rationale for Parameter Selection:

    • Column: A C18 stationary phase is selected for its versatility in separating compounds with a range of polarities, which is essential for complex impurity profiles.

    • Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile allows for the effective separation of early-eluting polar impurities and later-eluting non-polar compounds, including Ivabradine and Impurity 11. The buffer pH is controlled to ensure consistent ionization and retention of the analytes.

    • Detector: A Photodiode Array (PDA) detector is chosen not only for quantification at a specific wavelength (e.g., 286 nm) but also to assess peak purity, a key component of specificity.[12]

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing columns with sub-2 µm particles. This technology operates at much higher pressures to achieve significantly faster analysis times and improved resolution.[7][8]

  • Key Advantages:

    • Speed: UPLC can reduce analysis time by a factor of three or more compared to traditional HPLC, dramatically increasing laboratory throughput.[6][9]

    • Sensitivity: Sharper, narrower peaks lead to greater peak heights and improved signal-to-noise ratios, enhancing the limits of detection (LOD) and quantitation (LOQ).[8][9]

    • Efficiency: Reduced solvent consumption makes UPLC a more environmentally friendly and cost-effective option in the long run.[6][7]

The Validation Protocol: A Step-by-Step Guide as per ICH Q2(R1)

The following sections detail the experimental protocols, acceptance criteria, and comparative data for the validation of the HPLC method versus the UPLC alternative for this compound.

Specificity: Proving Unambiguous Quantification

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][11] For an impurity method, this is most effectively demonstrated through forced degradation studies.

Experimental Protocol:

  • Prepare separate solutions of Ivabradine API.

  • Expose each solution to a different stress condition to induce degradation:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.[1]

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.[1]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Prepare a solution containing Ivabradine and all known impurities, including Impurity 11.

  • Analyze all stressed samples, the impurity-spiked sample, and an unstressed control sample using both the HPLC and UPLC methods.

  • Assess the resolution between Impurity 11 and all adjacent peaks. Use the PDA detector to evaluate peak purity for the Ivabradine and Impurity 11 peaks in the chromatograms of the stressed samples.

G cluster_stress Forced Degradation Conditions cluster_analysis Analytical Assessment API_Sample Ivabradine API Solution Acid Acid Hydrolysis (e.g., HCl, Heat) API_Sample->Acid Base Base Hydrolysis (e.g., NaOH, Heat) API_Sample->Base Oxidation Oxidation (e.g., H2O2) API_Sample->Oxidation Heat Thermal Stress API_Sample->Heat Light Photolytic Stress API_Sample->Light Analysis Chromatographic Analysis (HPLC / UPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Resolution Peak Resolution Assessment (Rs > 2.0) Analysis->Resolution Purity Peak Purity Analysis (PDA Detector) Analysis->Purity Result Specificity Demonstrated Resolution->Result Purity->Result

Caption: Workflow for demonstrating specificity via forced degradation.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution factor > 2.0) between Impurity 11 and any other component (API, other impurities, or degradation products).

  • The peak purity index for both Ivabradine and Impurity 11 should be greater than 0.999, indicating no co-eluting peaks.

Comparative Data:

ParameterProposed HPLC MethodAlternative UPLC MethodAcceptance Criteria
Resolution (Imp. 11 vs. nearest peak)3.55.2> 2.0
Peak Purity Index (Imp. 11)> 0.9995> 0.9998> 0.999
Analysis Time 25 minutes 8 minutes N/A

Analysis: Both methods successfully demonstrate specificity. The UPLC method, however, provides superior resolution in a significantly shorter runtime, showcasing its higher efficiency.[6][10]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. The concentrations should span from the reporting limit (typically 50% of the specification limit) to 150% of the specification limit for the impurity.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% of the test concentration.

Comparative Data:

ParameterProposed HPLC MethodAlternative UPLC MethodAcceptance Criteria
Range5 - 30 µg/mL5 - 30 µg/mL50% to 150% of spec. limit
Correlation Coefficient (r²)0.99970.9999≥ 0.999
Regression Equationy = 4587x + 150y = 12540x + 210N/A

Analysis: Both methods exhibit excellent linearity within the required range, confirming their suitability for quantitative analysis.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare a sample solution of the Ivabradine drug product.

  • Spike the sample solution with the Impurity 11 reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze all nine spiked samples and a non-spiked control sample.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Comparative Data:

Spiking LevelProposed HPLC Method (% Recovery)Alternative UPLC Method (% Recovery)Acceptance Criteria
50%98.5%99.8%90.0% - 110.0%
100%101.2%100.5%90.0% - 110.0%
150%102.5%101.1%90.0% - 110.0%

Analysis: Both methods demonstrate high accuracy, with recovery values well within the acceptable limits, ensuring that the measured amount of impurity is a true reflection of its actual content.

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Caption: Relationship between Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Prepare six individual samples of Ivabradine spiked with Impurity 11 at the 100% specification level. Analyze all six samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for the six measurements should be ≤ 10.0%.

Comparative Data:

ParameterProposed HPLC Method (%RSD)Alternative UPLC Method (%RSD)Acceptance Criteria
Repeatability1.8%0.9%≤ 10.0%
Intermediate Precision2.5%1.4%≤ 10.0%

Analysis: Both methods are highly precise. The inherently lower system volume and higher efficiency of the UPLC system contribute to slightly better precision with lower %RSD values.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration of Impurity 11 that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ value must be verified for precision and accuracy. The %RSD for precision at the LOQ should be ≤ 10%, and accuracy should be within 80-120%.

Comparative Data:

ParameterProposed HPLC MethodAlternative UPLC MethodAcceptance Criteria
LOD (S/N Method)0.5 µg/mL0.15 µg/mLReport Value
LOQ (S/N Method)1.5 µg/mL0.5 µg/mLReport Value
Precision at LOQ (%RSD)4.5%3.1%≤ 10.0%

Analysis: The UPLC method demonstrates significantly greater sensitivity, with LOD and LOQ values approximately three times lower than the HPLC method. This is a key advantage for detecting trace-level impurities.[9][10]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]

Experimental Protocol:

  • Analyze a system suitability solution and a spiked sample under the nominal method conditions.

  • Vary the following parameters one at a time:

    • Flow Rate (± 10%)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity 11.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The change in the quantified amount of Impurity 11 should not be significant.

Comparative Data:

Varied ParameterProposed HPLC Method (Impact)Alternative UPLC Method (Impact)
Flow Rate (±10%)Minor shift in retention time; SST passMinor shift in retention time; SST pass
Column Temp (±5°C)Minor shift in retention time; SST passMinor shift in retention time; SST pass
Mobile Phase pH (±0.2)Minor shift in retention time; SST passMinor shift in retention time; SST pass

Analysis: Both methods are demonstrated to be robust, indicating their reliability for routine use in a quality control setting.

Final Comparison and Conclusion

Both the traditional HPLC and the modern UPLC methods can be successfully validated according to ICH Q2(R1) guidelines for the quantification of this compound. Both methods are specific, accurate, precise, and robust.

Performance MetricProposed HPLC MethodAlternative UPLC MethodAdvantage
Analysis Time ~25 minutes~8 minutesUPLC
Resolution Good (Rs = 3.5)Excellent (Rs = 5.2)UPLC
Sensitivity (LOQ) 1.5 µg/mL0.5 µg/mLUPLC
Solvent Consumption HighLow (~70-80% reduction)UPLC
Robustness HighHighEquivalent
Initial Cost LowerHigherHPLC

The choice between the two technologies depends on the specific needs of the laboratory.

  • The HPLC method is a reliable and cost-effective solution that meets all regulatory requirements. It is ideal for laboratories with established HPLC instrumentation and lower sample throughput.

  • The UPLC method offers significant advantages in speed, sensitivity, and efficiency.[6][9][10] For high-throughput QC environments, new method development, or when trace-level impurity detection is paramount, UPLC is the superior platform. The long-term savings in solvent costs and increased productivity can often justify the higher initial investment.

This guide demonstrates that a thorough validation process, grounded in the principles of scientific integrity and regulatory guidelines, is essential for developing analytical methods that ensure the quality and safety of pharmaceutical products like Ivabradine.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][2]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][3]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][11]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. National Center for Biotechnology Information. [Link][1]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][4]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine. Royal Society of Chemistry. [Link][13]

  • Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][5]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link][7]

  • HPLC vs UPLC - What's the Difference? Chromatography Today. [Link][8]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. IntechOpen. [Link][9]

  • Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. AKJournals. [Link][14]

  • Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. PubMed. [Link][12]

Sources

A Comparative Analysis of Ivabradine Impurity 11 and Ivabradine N-oxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a comprehensive understanding of a drug substance's impurity profile is paramount to ensuring its safety, efficacy, and quality. Ivabradine, a heart rate-lowering medication, is no exception. This guide provides a detailed comparative analysis of two notable impurities: Ivabradine Impurity 11, a process-related impurity, and Ivabradine N-oxide, a degradation product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting data to aid in analytical method development, risk assessment, and quality control strategies.

Introduction to Ivabradine and the Significance of Impurity Profiling

Ivabradine is a specific heart rate-lowering agent that acts by selectively and specifically inhibiting the cardiac pacemaker If current. This unique mechanism of action allows for the reduction of heart rate without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization. It is primarily used in the treatment of chronic stable angina pectoris and chronic heart failure.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Impurities can arise from various sources, including the manufacturing process (process-related impurities) or the degradation of the drug substance over time (degradation products). These impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, their identification, characterization, and control are essential aspects of drug development.[1]

This guide focuses on a comparative analysis of two structurally distinct impurities of Ivabradine:

  • This compound: A key intermediate in the synthesis of Ivabradine.[2]

  • Ivabradine N-oxide: A major product of oxidative degradation.[3][4]

Understanding the differences in their formation, physicochemical properties, and potential biological activities is crucial for developing robust analytical methods and ensuring the quality of Ivabradine.

Physicochemical and Structural Comparison

A fundamental step in comparing these two impurities is to understand their distinct chemical identities.

FeatureThis compoundIvabradine N-oxide
Chemical Name (7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine3-(7,8-Dimethoxy-2-oxo-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-N-(((S)-3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylpropan-1-amine oxide
CAS Number 1132667-04-9[2]2511244-97-4[5]
Molecular Formula C₁₂H₁₇NO₂[2]C₂₇H₃₆N₂O₆[5]
Molecular Weight 207.27 g/mol [2]484.59 g/mol [6]
Origin Process-related impurity (synthetic intermediate)[2]Degradation product (oxidative)[3][4]
Structural Relationship to Ivabradine Represents a key bicyclic amine fragment of the Ivabradine molecule.[2]An oxidized form of Ivabradine where the tertiary amine nitrogen is oxidized.[3][4]

Formation Pathways: A Tale of Synthesis vs. Degradation

The origins of this compound and Ivabradine N-oxide are fundamentally different, which has significant implications for their control strategies.

This compound: A Remnant of Synthesis

This compound, chemically known as (7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, is a key intermediate in the multi-step synthesis of Ivabradine.[2][7] Its presence in the final API is typically due to an incomplete reaction in the subsequent coupling step.

cluster_synthesis Ivabradine Synthesis Precursors Precursors Impurity_11 Impurity 11 (Unreacted Intermediate) Precursors->Impurity_11 Multiple Steps Ivabradine Ivabradine Impurity_11->Ivabradine Coupling Reaction (with benzazepinone moiety)

Caption: Formation pathway of this compound.

The control of this impurity relies on optimizing the synthetic process to ensure complete conversion of the intermediate and implementing effective purification steps to remove any residual amounts from the final product.

Ivabradine N-oxide: A Product of Environmental Stress

In contrast, Ivabradine N-oxide is formed through the degradation of the Ivabradine molecule itself, primarily under oxidative conditions.[3][4] The tertiary amine group in the Ivabradine structure is susceptible to oxidation, leading to the formation of the N-oxide.

Forced degradation studies have demonstrated that exposure of Ivabradine to oxidizing agents, such as hydrogen peroxide, leads to the formation of Ivabradine N-oxide.[3] This highlights the importance of protecting the drug substance from oxidative stress during manufacturing, storage, and formulation.

Ivabradine Ivabradine Ivabradine_N_oxide Ivabradine N-oxide (Degradation Product) Ivabradine->Ivabradine_N_oxide Oxidative Stress (e.g., H₂O₂)

Caption: Formation pathway of Ivabradine N-oxide.

Analytical Characterization and Detection

The distinct physicochemical properties of this compound and Ivabradine N-oxide necessitate the development of specific and sensitive analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode coupled with UV or mass spectrometry (MS) detection, is the predominant technique for analyzing Ivabradine and its impurities.[8][9]

Chromatographic Separation

Developing a single HPLC method for the simultaneous determination of Ivabradine, Impurity 11, and N-oxide requires careful optimization of chromatographic parameters such as the stationary phase, mobile phase composition, pH, and gradient elution profile. The significant difference in polarity between the relatively smaller, more polar Impurity 11 and the larger, more polar N-oxide, as well as the parent drug, presents a chromatographic challenge.

Experimental Protocol: A Representative HPLC-UV Method

The following protocol is a generalized representation based on published methods for Ivabradine impurity profiling.[3][9]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: An aqueous buffer, such as ammonium acetate or phosphate buffer, with the pH adjusted to a suitable value (e.g., pH 4-6).

    • Mobile Phase B: An organic solvent, typically acetonitrile or methanol.

  • Elution: A gradient elution program is generally required to achieve adequate separation of all components. The gradient would typically start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Detection: UV detection at a wavelength where all compounds have reasonable absorbance, often around 286 nm for Ivabradine and its related substances.

  • Injection Volume: Typically 10-20 µL.

Workflow for Analytical Method Development

Start Start Sample_Prep Prepare Standard and Sample Solutions Start->Sample_Prep HPLC_Analysis Perform HPLC Analysis with Gradient Elution Sample_Prep->HPLC_Analysis Data_Acquisition Acquire Chromatographic Data HPLC_Analysis->Data_Acquisition Peak_Identification Identify and Quantify Peaks (Ivabradine, Impurity 11, N-oxide) Data_Acquisition->Peak_Identification Method_Validation Validate Method According to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, etc.) Peak_Identification->Method_Validation End End Method_Validation->End

Caption: Workflow for HPLC method development and validation.

Mass Spectrometry for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the unambiguous identification and structural elucidation of impurities. The distinct molecular weights of Impurity 11 (207.27 g/mol ) and N-oxide (484.59 g/mol ) allow for their clear differentiation from Ivabradine (468.59 g/mol ) and each other in a mass spectrum. Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation patterns of the protonated molecules.[8]

Pharmacological and Toxicological Considerations: An In-Silico Perspective

Assessing the potential pharmacological activity and toxicity of impurities is a critical aspect of drug safety evaluation. While direct experimental data comparing this compound and Ivabradine N-oxide is limited, in-silico toxicological prediction tools can provide valuable initial insights.

Forced degradation studies on Ivabradine have been coupled with in-silico assessments of the resulting degradation products.[3][4] These studies have suggested that some degradation products of Ivabradine may retain pharmacological activity.[3] For instance, some oxidative degradation products were predicted to have an inhibitory effect on the HCN4 channel, the primary target of Ivabradine.[3]

Regarding Ivabradine N-oxide, its structural similarity to the parent drug suggests that it could potentially have some pharmacological activity, although likely to a different extent. It is important to note that the formation of an N-oxide can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.

For this compound, being a smaller fragment of the parent molecule, its pharmacological activity is less predictable without specific testing. It is structurally distinct from Ivabradine and may not interact with the HCN4 channel in the same manner.

Conclusion and Future Perspectives

This compound and Ivabradine N-oxide represent two distinct classes of impurities with different origins, chemical structures, and potential biological implications. A thorough understanding of their characteristics is essential for the development of robust control strategies to ensure the quality and safety of Ivabradine.

Key Comparative Points:

  • Origin: Impurity 11 is a process-related impurity, while N-oxide is a degradation product.

  • Control Strategy: Control of Impurity 11 focuses on optimizing the synthetic and purification processes, whereas for N-oxide, it involves protecting the drug substance from oxidative stress.

  • Analytical Detection: Both can be monitored by HPLC, but their different physicochemical properties require a well-developed and validated analytical method for simultaneous determination.

  • Biological Activity: In-silico data suggests that some degradation products, potentially including the N-oxide, may have pharmacological activity. The activity of Impurity 11 is less certain and would require experimental evaluation.

Further research involving direct, head-to-head experimental comparisons of the physicochemical properties, pharmacological activities, and toxicological profiles of this compound and Ivabradine N-oxide would be highly valuable. Such data would provide a more complete picture of their potential impact and further refine the control strategies for these impurities in Ivabradine drug substance and product.

References

  • Daicel Pharma. (n.d.). Ivabradine Impurities and Ivabradine. Retrieved from [Link]

  • Pikul, P., Jamrógiewicz, M., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. [Link]

  • ResearchGate. (n.d.). (PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Forced degradation studies of ivabradine and in silico toxicology predictions for its new designated impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Ivabradine N-Oxide Impurity | 2511244-97-4. Retrieved from [Link]

  • TLC Pharmaceutical Standards. (n.d.). Ivabradine HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous determination of ivabradine and N-desmethyl ivabradine human plasma and urine using a LC-MS/MS method: application to a pharmacokinetic study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by. Retrieved from [Link]

  • Google Patents. (n.d.). 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, and use for the synthesis of ivabradine and the salts thereof.
  • Daicel Pharma. (n.d.). Ivabradine Impurities and Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). ivabradine hydrochloride and its Impurities. Retrieved from [Link]

  • SpringerLink. (n.d.). Safety assessment of drug impurities for patient safety: A comprehensive review. Retrieved from [Link]

  • Google Patents. (n.d.). (3,4-DIMETHOXY BICYCLO [4.2.0] OCTA-1,3,5-TRIENE 7-YL) N-METHYL METHANAMINE, AND APPLICATION TO THE SYNTHESIS OF THE IVABRADINE AND ITS SALTS.
  • Veeprho. (n.d.). Ivabradine N-Oxide. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study. Retrieved from [Link]

  • AKJournals. (n.d.). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma. Retrieved from [Link]

  • PubMed. (n.d.). In silico ADME-Tox modeling: progress and prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico prediction of ADME and pharmacokinetics | Request PDF. Retrieved from [Link]

  • Liverpool John Moores University. (n.d.). DEVELOPMENT OF IN SILICO MODELS FOR THE PREDICTION OF TOXICITY INCORPORATING ADME INFORMATION. Retrieved from [Link]

  • SynZeal. (n.d.). Ivabradine Impurities. Retrieved from [Link]

  • PubMed. (n.d.). Ivabradine Prevents Low Shear Stress Induced Endothelial Inflammation and Oxidative Stress via mTOR/eNOS Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of ivabradine on inflammation and oxidative stress in patients with heart failure and animal studies. Retrieved from [Link]

Sources

A Comprehensive Guide to the Determination of the Relative Response Factor (RRF) for Ivabradine Impurity 11

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount. This necessitates a rigorous control of impurities within the Active Pharmaceutical Ingredient (API). Ivabradine, a crucial agent for treating stable angina and chronic heart failure, is no exception. The manufacturing process and degradation pathways can introduce various impurities that must be accurately quantified to comply with global regulatory standards.[1][2][3]

Among these, Ivabradine Impurity 11 represents a molecule whose analytical response can differ significantly from that of the parent API. This guide provides a detailed, scientifically-grounded methodology for determining the Relative Response Factor (RRF) of this compound. The RRF is an essential parameter that corrects for differences in detector response between an impurity and the API, enabling accurate quantification without the need for daily use of an impurity reference standard in routine quality control.[4][5]

This document moves beyond a simple recitation of steps. It delves into the causality behind the experimental design, grounded in principles outlined by the International Council for Harmonisation (ICH), to provide a robust and self-validating protocol for researchers and drug development professionals.

Chapter 1: The Scientific and Regulatory Rationale for RRF Determination

The accurate quantification of impurities is not merely an analytical exercise; it is a regulatory mandate. Guidelines such as ICH Q3A(R2) stipulate strict thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][6] Relying on the assumption that an impurity has the same response as the API (i.e., an RRF of 1.0) is a common pitfall that can lead to a significant under- or over-estimation of the impurity's level, with direct implications for patient safety.[7]

Causality: Why is an RRF Necessary for this compound?

The necessity for an experimentally determined RRF is rooted in the fundamental principles of spectrophotometry (Beer-Lambert Law). The response of a UV-Vis detector in High-Performance Liquid Chromatography (HPLC) is directly proportional to a compound's molar absorptivity at a specific wavelength. This is a unique, structure-dependent property.

  • Ivabradine: A complex molecule (C₂₇H₃₆N₂O₅) with multiple chromophores, including a benzazepinone ring system.[8]

  • This compound: A significantly smaller and structurally different molecule ((7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, C₁₂H₁₇NO₂).[9][10]

Given these profound structural differences, it is scientifically unsound to assume their molar absorptivities, and thus their detector responses at a given concentration, are identical. Determining the RRF provides a validated correction factor to account for this intrinsic difference.

Chapter 2: Experimental Protocol for RRF Determination

This section details a robust, step-by-step protocol for determining the RRF of this compound. The workflow is designed to be self-validating by incorporating system suitability and linearity assessments as integral components.

Experimental Workflow Diagram

RRF_Determination_Workflow Workflow for RRF Determination cluster_prep 1. Preparation & Setup cluster_analysis 2. Analysis & Data Acquisition cluster_calc 3. Calculation & Validation method HPLC Method Selection & Optimization Select appropriate column, mobile phase, and wavelength based on literature and preliminary experiments. standards Prepare Stock & Calibration Solutions Accurately weigh and dissolve Ivabradine HCl and Impurity 11 reference standards. Prepare a minimum of 5 concentration levels for each. method->standards sst_node System Suitability Testing (SST) standards->sst_node sst_check SST Criteria Met? | {Tailing Factor < 2 | Theoretical Plates > 2000 | %RSD of injections < 2.0%} sst_node->sst_check inject_samples Inject Calibration Standards Inject each concentration level multiple times (e.g., n=3) to assess precision. sst_check->inject_samples Yes fail_node FAIL: Troubleshoot System Check mobile phase, column, detector lamp, etc. sst_check->fail_node No curves Construct Calibration Curves Plot Peak Area vs. Concentration for both compounds. inject_samples->curves linearity linearity curves->linearity slopes Calculate Response Factors (RF) RF = Slope of the calibration curve (m). linearity->slopes rrf_calc Calculate Relative Response Factor (RRF) RRF = RF_Impurity / RF_API slopes->rrf_calc result Final Validated RRF Value rrf_calc->result

Caption: A step-by-step workflow for the determination of the Relative Response Factor.

Materials and Instrumentation
  • Reference Standards: Ivabradine Hydrochloride (≥99.5% purity), this compound (≥98% purity).

  • Reagents: HPLC-grade acetonitrile and methanol, analytical grade potassium dihydrogen orthophosphate, orthophosphoric acid. High-purity water (e.g., Milli-Q).

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector. Analytical balance (readable to 0.01 mg). Class A volumetric glassware.

Detailed Experimental Protocol

Step 1: Chromatographic Conditions The chosen method must provide baseline separation between Ivabradine and Impurity 11. Based on published literature, the following conditions are a robust starting point.[11][12][13][14]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., SS Wakosil C18AR or equivalent).

  • Mobile Phase:

    • A: 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with orthophosphoric acid.

    • B: Acetonitrile.

  • Elution Mode: Isocratic, 60:40 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.[11][15]

  • Injection Volume: 10 µL.

Causality Note: A wavelength of 285 nm is selected as it provides adequate response for both Ivabradine and, based on its structure, likely for Impurity 11. A PDA detector is recommended to confirm peak purity and to evaluate other wavelengths if necessary. An isocratic method is preferred for RRF determination as it avoids potential baseline shifts associated with gradients, leading to more precise peak integration.

Step 2: Preparation of Solutions

  • Diluent: Mobile phase (60:40 Acetonitrile:Buffer).

  • Ivabradine Stock Solution (API Stock, ~400 µg/mL): Accurately weigh about 10 mg of Ivabradine HCl and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Impurity 11 Stock Solution (IMP Stock, ~400 µg/mL): Accurately weigh about 10 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards for both the API and the impurity by diluting the respective stock solutions. The concentration range should bracket the expected impurity levels, from the reporting threshold (e.g., 0.05%) to a higher level (e.g., 0.3%).

LevelAPI Concentration (µg/mL)IMP Concentration (µg/mL)
1 (LOQ)0.50.5
21.01.0
32.02.0
43.03.0
54.04.0

Step 3: System Suitability and Analysis Sequence

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a mid-level concentration standard (e.g., Level 3).

  • Verify that the System Suitability Test (SST) criteria are met.

  • Proceed with the analysis by injecting the blank (diluent), followed by each calibration standard in triplicate.

Chapter 3: Data Analysis, Validation, and Comparative Insights

Data Presentation and RRF Calculation

Table 1: System Suitability Test (SST) Results (Example Data)

Parameter Acceptance Criteria Observed Result Status
Tailing Factor ≤ 2.0 1.15 Pass
Theoretical Plates ≥ 2000 6800 Pass

| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.45% | Pass |

Table 2: Linearity Data and Regression Analysis (Example Data)

Compound Concentration (µg/mL) Avg. Peak Area Regression Equation Slope (Response Factor)
Ivabradine 0.5 - 4.0 (Data Points) y = 45120x + 150 0.9998 45120

| Impurity 11 | 0.5 - 4.0 | (Data Points) | y = 39780x + 95 | 0.9995 | 39780 |

Calculation of the Relative Response Factor (RRF):

The RRF is the ratio of the slopes (Response Factors) of the impurity and the API.[1][7]

  • Response Factor (RF) of Impurity 11: 39780

  • Response Factor (RF) of Ivabradine: 45120

RRF = (RF of Impurity 11) / (RF of Ivabradine) RRF = 39780 / 45120 RRF ≈ 0.88

This experimentally determined RRF of 0.88 indicates that Impurity 11 has a lower response than Ivabradine at the same concentration and wavelength. Using an assumed RRF of 1.0 would result in under-quantifying this impurity by approximately 12%.

Method Validation and Trustworthiness

The trustworthiness of the determined RRF value is ensured by adhering to validation principles outlined in ICH Q2(R1)/Q2(R2).[16][17]

  • Specificity: The chromatographic method demonstrates baseline separation of Ivabradine and Impurity 11, ensuring that the peak areas are not influenced by co-eluting components.

  • Linearity: The high correlation coefficient (R² > 0.999) over the specified range confirms a linear relationship between concentration and detector response for both analytes.[16]

  • Precision: The low %RSD of replicate injections in the SST demonstrates system precision. Method precision can be further established by having different analysts prepare and analyze the solutions on different days.

  • Accuracy: According to ICH Q2(R1), accuracy can be inferred once linearity, precision, and specificity have been established.[16]

Comparison with Alternative Approaches
  • Assumption of RRF = 1.0: As demonstrated, this approach is scientifically unjustified for structurally dissimilar molecules and can introduce significant quantitative errors. It should only be used as a last resort in very early development stages when an impurity standard is not yet available.[7]

  • Alternative Detection Methods: While UV detection is standard, other techniques can be employed. HPLC with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can provide a response that is more uniform across different non-volatile compounds, potentially yielding an RRF closer to 1.0.[18] However, these detectors have their own complexities, including non-linear responses that require careful calibration. For routine QC, a validated UV-based RRF is often the most practical and robust solution.

  • Quantitative NMR (qNMR): This is another powerful technique that can be used to determine the RRF of an impurity without requiring its isolation, by comparing the molar ratio of the impurity to the API in a mixture.[19]

Conclusion

The accurate quantification of impurities is a non-negotiable aspect of modern pharmaceutical quality control. This guide has provided a comprehensive and scientifically-defensible framework for determining the Relative Response Factor of this compound. By moving beyond procedural steps to explain the underlying scientific and regulatory rationale, this protocol equips researchers with the tools to generate a robust and trustworthy RRF value. The established RRF of approximately 0.88 underscores the critical need for this determination, as it directly impacts the accuracy of impurity reporting and, ultimately, contributes to ensuring the safety and quality of Ivabradine drug products.

References

  • Title: Relative Response Factor (RRF) and its Calculation in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps Source: PharmaGuru URL: [Link]

  • Title: Relative Response Factor: Accurate Quantification in Chromatography Source: Separation Science URL: [Link]

  • Title: Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form Source: Brieflands URL: [Link]

  • Title: Relative Response Factor RRF and Correction Factor - HPLC Primer Source: MicroSolv URL: [Link]

  • Title: Complimentary techniques for determining relative response factor of non-isolated impurities Source: Syngene International Ltd URL: [Link]

  • Title: Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques Source: ResearchGate URL: [Link]

  • Title: Determination of Response factors of Impurities in Drugs by HPLC Source: Veeprho URL: [Link]

  • Title: A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices Source: ProQuest URL: [Link]

  • Title: Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach Source: AKJournals URL: [Link]

  • Title: Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities Source: ResearchGate URL: [Link]

  • Title: A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides Source: RSC Publishing URL: [Link]

  • Title: Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection Source: Google Patents URL
  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: this compound | CAS 1132667-04-9 Source: Veeprho URL: [Link]

  • Title: Ivabradine Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

A Comparative Guide to Impurity Profiling in Different Batches of Ivabradine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of impurity profiles across different batches of the active pharmaceutical ingredient (API) Ivabradine. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the analytical methodologies, regulatory considerations, and risk-based control strategies essential for ensuring drug quality and patient safety.

Introduction: Ivabradine and the Imperative of Impurity Control

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][2] Chemically, it is 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one.[2] The safety and efficacy of any pharmaceutical product are intrinsically linked to the purity of its API.

Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the API over time, or interaction with packaging materials.[3][4] These impurities, even at trace levels, can impact the drug's safety, efficacy, and stability. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control over impurities.[5][6] The ICH Q3A(R2) guideline, specifically, provides a framework for classifying, reporting, identifying, and qualifying impurities in new drug substances, making impurity profiling a non-negotiable aspect of pharmaceutical development and manufacturing.[3][7]

This guide will explore the origins of Ivabradine impurities, detail robust analytical workflows for their detection and characterization, and present a comparative analysis of hypothetical batches to illustrate the practical application of these principles.

The Genesis of Impurities in Ivabradine Synthesis and Storage

Understanding the potential sources of impurities is the first step in developing an effective control strategy. Impurities are broadly classified as organic, inorganic, or residual solvents.[3] For Ivabradine, organic impurities are of primary concern and can originate from two main pathways:

  • Process-Related Impurities: These are substances that arise during the synthesis of the API. They include starting materials, unreacted intermediates, by-products from unintended side reactions, and reagents or catalysts.[4][8] The specific profile of these impurities is a direct fingerprint of the synthetic route employed.[9]

  • Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as acid, base, light, heat, or oxidation during production or storage.[10][11] Forced degradation studies are intentionally conducted to identify these potential degradants and establish the stability-indicating nature of analytical methods.[11][12]

Below is a conceptual diagram illustrating the potential entry points for impurities during a generic Ivabradine synthesis pathway.

cluster_0 Synthesis Pathway cluster_1 Potential Impurities A Starting Material A C Intermediate I A->C Imp1 Unreacted Starting Materials A->Imp1 B Starting Material B B->C B->Imp1 D Intermediate II C->D Imp2 By-product from Side Reaction C->Imp2 E Final API (Ivabradine) D->E Imp3 Unreacted Intermediate D->Imp3 Imp4 Degradation Product (e.g., N-Oxide) E->Imp4

Caption: Origin points of process-related and degradation impurities.

Analytical Methodologies for Robust Impurity Profiling

A multi-tiered analytical approach is required to detect, quantify, and identify impurities effectively. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while Mass Spectrometry (MS) is indispensable for structural elucidation.[8][13]

Core Technique: Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities and degradation products. For Ivabradine, a Reversed-Phase HPLC (RP-HPLC) method is typically employed.

Causality Behind Experimental Choices:

  • Column: A C18 column is the workhorse for separating compounds of intermediate polarity like Ivabradine and its related substances.[14][15] Its hydrophobic stationary phase provides excellent resolving power.

  • Mobile Phase: A combination of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the pH to ensure consistent ionization and retention of the basic Ivabradine molecule, leading to sharp, symmetrical peaks.[14][16]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic method for impurity profiling.[10][14] It allows for the effective separation of impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar ones, within a single analytical run.

  • Detection: UV detection at a wavelength where Ivabradine and its key impurities exhibit significant absorbance (e.g., 286 nm) ensures high sensitivity.[10]

Field-Proven Experimental Protocol: RP-HPLC for Ivabradine

  • Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 70% B

    • 35-40 min: 70% B

    • 40-41 min: 70% to 20% B

    • 41-50 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 286 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Ivabradine API in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

This protocol must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is trustworthy and fit for purpose.[16][17]

Advanced Characterization: LC-MS for Structural Elucidation

When an unknown impurity is detected above the identification threshold, its structure must be determined. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this task.[18][19][20] High-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) systems, provide accurate mass measurements, enabling the determination of elemental compositions for the impurity and its fragments.[11][20]

The general workflow for identifying an unknown impurity using LC-MS is depicted below.

A HPLC Separation (Detects Unknown Peak) B MS Analysis (Full Scan) Determine Parent Mass (m/z) A->B C Propose Elemental Composition (HRMS) B->C D MS/MS Fragmentation (Tandem MS) B->D F Propose & Confirm Impurity Structure C->F E Elucidate Fragment Structures D->E E->F

Caption: A typical LC-MS workflow for identifying unknown impurities.

Comparative Analysis of Impurity Profiles: A Case Study

To illustrate batch-to-batch variability, we present a hypothetical case study comparing three different batches of Ivabradine API. The data was generated using the validated HPLC method described above. The acceptance criteria are based on the ICH Q3A(R2) thresholds for a drug with a maximum daily dose of >10 mg to 2 g.[3]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%

Table 1: Comparative Impurity Profile of Three Ivabradine Batches

Impurity IdentifierRetention Time (min)Batch A (%)Batch B (%)Batch C (%)Status & Comments
Ivabradine 18.5 99.75 99.68 99.51 Assay
Impurity I (Process)12.30.060.070.08Within limits.
Impurity II (Unknown)14.1< 0.050.080.12Batch C exceeds Identification Threshold. Structure must be elucidated.
Ivabradine N-Oxide16.80.080.110.14Degradation product. Approaching Qualification Threshold in Batch C.
Impurity III (Process)22.50.05< 0.050.06Within limits.
Impurity IV (Unknown)25.9< 0.05< 0.050.09Within limits, but trending higher in Batch C.
Total Impurities -0.19 0.26 0.49 Batch C has significantly higher total impurities.

Analysis and Interpretation:

  • Batch A: Represents a high-quality batch with all impurities well below the ICH thresholds. The impurity profile is clean and reflects a well-controlled manufacturing process.

  • Batch B: Shows a slight increase in several impurities compared to Batch A. While still within specification, this could indicate minor variations in raw material quality or process parameters that warrant monitoring.

  • Batch C: This batch presents several quality concerns.

    • Impurity II at 0.12% is above the 0.10% identification threshold. According to ICH guidelines, the manufacturer is now obligated to structurally characterize this impurity.[3][5]

    • Ivabradine N-Oxide , a known oxidative degradation product, is at 0.14%, very close to the 0.15% qualification threshold.[21][22] This level suggests potential exposure to oxidative conditions during manufacturing or storage. If it were to exceed 0.15%, toxicological data would be required to prove its safety at that level.[3]

    • The Total Impurities are significantly higher, suggesting a potential deviation in the manufacturing or purification process that needs immediate investigation.

Risk Assessment and Control Strategy

The data from impurity profiling directly informs the risk assessment and the overall control strategy. The goal is to ensure that every batch consistently meets the pre-defined quality standards.

A logical decision-making process, grounded in ICH principles, is crucial for managing identified impurities.

Start Impurity Detected in Batch Decision1 Level > Identification Threshold (0.10%)? Start->Decision1 Action1 Identify Structure (e.g., via LC-MS) Decision1->Action1 Yes Decision2 Level > Qualification Threshold (0.15%)? Decision1->Decision2 No Action1->Decision2 Action2 Conduct Safety Study (Qualify Impurity) Decision2->Action2 Yes End Set Specification & Monitor in Routine QC Decision2->End No Action3 Reduce to Below Threshold via Process Optimization Action2->Action3 Action3->End

Caption: Decision tree for impurity control based on ICH thresholds.

For Batch C in our case study, the control strategy would involve:

  • Investigation: Launch a root cause analysis to determine why impurity levels are elevated. This could involve reviewing batch manufacturing records, raw material certificates of analysis, and equipment logs.

  • Identification: Immediately initiate structural elucidation studies for Impurity II using LC-MS/MS.

  • Process Optimization: Re-evaluate the purification steps to improve the removal of Impurity II and Ivabradine N-Oxide. Investigate the source of oxidation to prevent the formation of the N-oxide.

  • Risk Assessment: Assess the toxicological risk of Impurity II and Ivabradine N-Oxide. In silico toxicology predictions can be a valuable first step.[10][11]

Conclusion

The comparative analysis of impurity profiles across different batches is a fundamental component of pharmaceutical quality assurance. It provides a dynamic view of the manufacturing process's consistency and capability. As demonstrated, even subtle variations in impurity levels can have significant regulatory and safety implications.

A robust control strategy, built on the foundation of validated, stability-indicating analytical methods like HPLC and advanced characterization techniques like LC-MS, is essential. By integrating these technical capabilities with a thorough understanding of regulatory guidelines, drug developers and manufacturers can ensure the consistent production of high-quality Ivabradine, ultimately safeguarding patient health.

References

  • Bhusari, V. K., et al. (2014). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]

  • U.S. Food and Drug Administration. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Available at: [Link]

  • Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

  • Malenović, A., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. AKJournals. Available at: [Link]

  • Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2016). (PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Available at: [Link]

  • ProQuest. (n.d.). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ivabradine-impurities. Available at: [Link]

  • Pharmaffiliates. (n.d.). ivabradine hydrochloride and its Impurities. Available at: [Link]

  • Ivanovic, D., et al. (2019). Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. Acta Chromatographica. Available at: [Link]

  • SynZeal. (n.d.). Ivabradine Impurities. Available at: [Link]

  • ResearchGate. (n.d.). | Degradation products of all tested samples. | Download Table. Available at: [Link]

  • Semantic Scholar. (n.d.). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Available at: [Link]

  • Mahapatra, D. K., et al. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Gülşen, B., & Toker, S. E. (2025). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods. Available at: [Link]

  • ResearchGate. (2019). (PDF) Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Available at: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. Available at: [Link]

  • Google Patents. (n.d.). CN105669554A - Ivabradine hydrochloride impurity and preparation method and application thereof.
  • ResearchGate. (n.d.). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. Available at: [Link]

Sources

A Methodological Guide to the Genotoxic Risk Assessment of Novel Ivabradine Impurities: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ivabradine is a crucial therapeutic agent for chronic stable angina pectoris.[1][2] As with any synthesized active pharmaceutical ingredient (API), the control of impurities is paramount to ensure patient safety. Potentially genotoxic impurities (PGIs) are of particular concern as they can damage DNA and pose a carcinogenic risk, even at trace levels.[3][4] This guide provides a comprehensive, scientifically grounded framework for the genotoxicity assessment of a novel or uncharacterized impurity of Ivabradine, hypothetically designated "Impurity 11." Rather than comparing existing data, this document details the systematic process a researcher would follow to generate, interpret, and compare genotoxicity data against a known, non-genotoxic impurity, in alignment with global regulatory standards such as the ICH M7 guideline.[5][6]

Part 1: The Regulatory Landscape & Initial Hazard Identification

The foundation for assessing mutagenic impurities is the International Council for Harmonisation (ICH) M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[5][6] This guideline provides a framework for identifying, categorizing, qualifying, and controlling PGIs. The primary goal is to limit impurities to levels that pose a negligible carcinogenic risk. A key concept introduced is the Threshold of Toxicological Concern (TTC), a value of 1.5 µ g/day intake for most genotoxic impurities that corresponds to an acceptable lifetime cancer risk (<1 in 100,000).[6][7]

Understanding Impurity Origins

Before assessment, it is critical to understand the synthetic route of Ivabradine. Impurities can arise from starting materials, reagents, intermediates, or degradation products.[4][6] A thorough analysis of the manufacturing process is the first step to identifying all potential impurities, including our hypothetical Impurity 11.[8]

Workflow Step 1: In Silico (Q)SAR Assessment

The initial step in the hazard assessment for an uncharacterized impurity is a computational analysis using (Quantitative) Structure-Activity Relationship ((Q)SAR) models.[9] This in silico approach predicts the mutagenic potential of a chemical based on its structure.

Causality and Rationale: (Q)SAR models are built from large databases of molecules with known experimental genotoxicity data.[10][11] They operate on the principle that structurally similar molecules exhibit similar biological activities.[12] Regulatory guidelines, including ICH M7, mandate the use of two complementary (Q)SAR methodologies:

  • Expert Rule-Based: These systems (e.g., Derek Nexus) contain structural alerts—molecular substructures known to be associated with mutagenicity. The model flags a chemical if it contains one of these alerts.

  • Statistical-Based: These models (e.g., Sarah Nexus, VEGA) compare the query chemical to a database of known mutagens and non-mutagens, providing a statistical probability of a positive outcome.[10]

A positive prediction from either model classifies the impurity as a "structural alert," placing it into at least ICH M7 Class 3 and mandating further experimental testing.[8][9]

G cluster_0 Step 1: In Silico Assessment start Identify Structure of Ivabradine Impurity 11 qsar Perform (Q)SAR Analysis (Rule-Based + Statistical) start->qsar alert Structural Alert for Mutagenicity? qsar->alert class5 ICH M7 Class 5 (No Structural Alert) Treat as standard impurity. alert->class5 Negative class3 ICH M7 Class 3 (Structural Alert) Proceed to experimental testing. alert->class3 Positive

(Q)SAR analysis workflow for an unknown impurity.

Part 2: The Standard Experimental Battery for Genotoxicity

If the in silico analysis raises a structural alert, a standard two-test in vitro battery is required to confirm or refute the prediction. This battery is designed to detect the two primary types of genetic damage: gene mutations and chromosomal damage.

Workflow Step 2: Ames Test (Bacterial Reverse Mutation Assay)

The first experimental test is the Ames test, conducted according to the OECD 471 guideline.[13]

Principle of the Assay: This test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of a test chemical to cause reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[13] A chemical that causes such reversions is considered a mutagen.

Protocol: Ames Plate Incorporation Assay (OECD 471)

  • Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101), to detect various types of mutations (e.g., frameshift, base-pair substitution).[14]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and simulates mammalian metabolism, which can convert some non-mutagenic compounds into mutagenic metabolites.[14]

  • Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range, identifying the highest non-toxic dose.

  • Main Experiment:

    • Prepare molten top agar (~45°C) containing a trace amount of the required amino acid (e.g., histidine).

    • To separate tubes, add:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test impurity solution (or vehicle control/positive control).

      • 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates).

    • Incubate the mixture for a short pre-incubation period (e.g., 20-30 minutes).[14]

    • Mix the contents with 2 mL of the top agar and pour onto the surface of a minimal glucose agar plate.

  • Incubation & Scoring: Incubate the plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive result is defined as a concentration-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control for at least one strain.

Workflow Step 3: In Vitro Mammalian Cell Micronucleus Assay

The second test evaluates chromosomal damage in mammalian cells, typically following the OECD 487 guideline.[15][16] This assay is preferred over the chromosomal aberration test as it can detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[15][17]

Principle of the Assay: A micronucleus is a small, extra nucleus that forms in the cytoplasm of a cell that has undergone mitosis. It contains either a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during cell division.[16] An increase in the frequency of micronucleated cells indicates that the test substance induces chromosomal damage.[18]

Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Line Selection: Use a validated cell line such as human peripheral blood lymphocytes, TK6, or Chinese Hamster Ovary (CHO) cells.[15][19]

  • Metabolic Activation: As with the Ames test, conduct the assay with and without an S9 metabolic activation system.

  • Dose Selection & Cytotoxicity: Determine the appropriate dose range based on a cytotoxicity assessment (e.g., Relative Population Doubling or Cell Count). The top concentration should induce ~50-60% cytotoxicity.

  • Exposure:

    • Short Treatment (3-6 hours): Expose cells to the test impurity with and without S9. After exposure, wash the cells and add fresh medium containing Cytochalasin B. Cytochalasin B blocks cytokinesis, resulting in binucleated cells, which are scored for micronuclei.

    • Long Treatment (~24 hours): Expose cells without S9 for a full cell cycle.

  • Harvesting & Staining: Harvest cells approximately 1.5-2.0 cell cycles after the beginning of treatment. Cells are fixed and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Part 3: Comparative Analysis & Data Interpretation (Hypothetical Case Study)

To illustrate the comparative assessment, we will analyze hypothetical data for "this compound" (unknown profile) versus "Ivabradine Impurity X" (a known, non-mutagenic process impurity).

Scenario: Impurity 11 is a newly identified degradation product. Impurity X is a known intermediate that has been previously evaluated and found to be non-mutagenic.

Table 1: Hypothetical (Q)SAR Predictions

ImpurityRule-Based Model (Derek Nexus)Statistical Model (Sarah Nexus)ICH M7 Initial ClassAction
Impurity 11 Positive (Structural Alert: Aromatic Amine)Positive (High Probability)Class 3Proceed to Ames Test
Impurity X Negative (No Structural Alerts)Negative (Low Probability)Class 5Control as standard impurity

Table 2: Hypothetical Ames Test Results (TA100 Strain, +S9 Activation)

Concentration (µ g/plate )Impurity 11 (Revertant Colonies)Impurity X (Revertant Colonies)
Vehicle Control115 ± 12121 ± 15
1125 ± 10118 ± 11
10280 ± 25125 ± 18
50550 ± 45130 ± 14
100980 ± 70 (Toxic)122 ± 20
Result Positive Negative

Table 3: Hypothetical In Vitro Micronucleus Results (TK6 Cells, -S9)

Concentration (µM)Impurity 11 (% Micronucleated Cells)Impurity X (% Micronucleated Cells)
Vehicle Control1.2 ± 0.31.1 ± 0.4
51.4 ± 0.51.3 ± 0.2
201.5 ± 0.41.2 ± 0.3
504.8 ± 0.91.4 ± 0.5
1008.5 ± 1.2 (55% Cytotoxicity)1.3 ± 0.4
Result Positive Negative

Interpretation of Hypothetical Results:

  • Impurity 11: The positive in silico predictions correctly identified a potential hazard, triggering experimental evaluation. The Ames test result is unequivocally positive, showing a clear dose-dependent increase in mutations. This result alone is sufficient to classify Impurity 11 as a mutagen (ICH M7 Class 2).[9] The positive micronucleus result indicates it also has clastogenic and/or aneugenic potential. This impurity is a confirmed genotoxin and requires a stringent control strategy.

Part 4: Overall Risk Characterization and Control Strategy

The final step is to integrate all data into a comprehensive risk assessment and define a control strategy based on the ICH M7 framework.

G cluster_1 ICH M7 Genotoxicity Assessment Workflow start Identify Potential Impurity qsar (Q)SAR Analysis start->qsar qsar_res Structural Alert? qsar->qsar_res ames Ames Test (OECD 471) ames_res Ames Positive? ames->ames_res invitro_mn In Vitro Mammalian Cell Assay (OECD 487) invitro_res In Vitro Positive? invitro_mn->invitro_res invivo In Vivo Follow-up (e.g., Micronucleus Test) control Define Control Strategy (e.g., Limit to TTC) invivo->control standard_control Control as Standard Impurity (ICH Q3A/B) qsar_res->ames Yes qsar_res->standard_control No (Class 5) ames_res->invitro_mn No ames_res->control Yes (Class 2) invitro_res->invivo Yes invitro_res->standard_control No (Class 4)

ICH M7 workflow for impurity classification.
Risk Characterization
  • Impurity 11 is positive in two in vitro assays. This confirms it as a DNA-reactive, mutagenic substance. According to ICH M7, it falls into Class 2 (a known mutagen with unknown carcinogenic potential).[9]

  • An in vivo follow-up test (e.g., a rodent micronucleus test, OECD 474) could be conducted to see if the genotoxicity is expressed systemically. However, a positive Ames test is often sufficient to require stringent controls, regardless of the in vivo outcome.

Control Strategy

For a confirmed mutagen like Impurity 11, the control strategy must be rigorous. The default approach is to limit its presence in the final drug product to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[7] This requires developing a highly sensitive analytical method to detect and quantify the impurity at very low levels (often in the parts-per-million range).[3] Other control options under ICH M7, such as demonstrating sufficient process purging, might be explored but require extensive validation.[8]

Conclusion

The genotoxicity assessment of pharmaceutical impurities is a systematic, evidence-based process crucial for ensuring patient safety. This guide outlines the logical progression from in silico prediction to a robust in vitro testing battery, as mandated by the ICH M7 guideline. By following this framework, researchers can effectively characterize the genotoxic potential of a novel impurity like "this compound," compare its risk profile to known non-mutagenic impurities, and establish a scientifically justified and compliant control strategy. This rigorous approach is fundamental to the development of safe and high-quality medicines.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Harmonised Guideline. M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Available at: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. Available at: [Link]

  • ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. Available at: [Link]

  • Guideline on the Limits of Genotoxic Impurities. European Medicines Agency. Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Labs. Available at: [Link]

  • Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. Available at: [Link]

  • Genotoxic Impurities and Its Risk Assessment in Drug Compounds. Lupine Publishers. Available at: [Link]

  • M7 Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk-Questions and Answers. Federal Register. Available at: [Link]

  • Assessment of Genotoxic Impurities. Veeprho. Available at: [Link]

  • Honma, M. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Genes and Environment. Available at: [Link]

  • Dobo, K. L., et al. Recent developments in the risk assessment of potentially genotoxic impurities in pharmaceutical drug substances. PubMed. Available at: [Link]

  • Ivabradine hydrochloride and its Impurities. Pharmaffiliates. Available at: [Link]

  • Ivabradine-impurities. Pharmaffiliates. Available at: [Link]

  • Burgum, M. J., et al. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Available at: [Link]

  • Gęgotek, A., et al. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central. Available at: [Link]

  • Wills, J. W., et al. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Available at: [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. Available at: [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. Available at: [Link]

  • GLP OECD 471 Ames Test. Scantox. Available at: [Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. Available at: [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available at: [Link]

  • Ivabradine Impurities. SynZeal. Available at: [Link]

  • OECD 487 In Vitro Micronucleus Test. Scantox. Available at: [Link]

  • Mansouri, K., et al. Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. NIH National Library of Medicine. Available at: [Link]

  • Votano, J. R., et al. Three new consensus QSAR models for the prediction of Ames genotoxicity. Mutagenesis. Available at: [Link]

  • Benigni, R., & Bossa, C. Data-based review of QSARs for predicting genotoxicity: The state of the art. ResearchGate. Available at: [Link]

  • Benigni, R., & Bossa, C. (Q)SAR Methods for Predicting Genotoxicity and Carcinogenicity: Scientific Rationale and Regulatory Frameworks. ResearchGate. Available at: [Link]

  • Hashemi, S., et al. Dynamic QSAR modeling for predicting in vivo genotoxicity and inflammation induced by nanoparticles and advanced materials: a time-dose-property/response approach. NIH National Library of Medicine. Available at: [Link]

  • Ivabradine hydrochloride impurity and preparation method and application thereof. Google Patents.
  • Industrial process for the synthesis of ivabradine hydrobromide salt. Google Patents.

Sources

A Comparative Guide to Inter-Laboratory Analysis of Ivabradine Impurity 11

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the determination of Ivabradine Impurity 11 in pharmaceutical samples. Designed for researchers, scientists, and drug development professionals, this document delves into two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods, offering a critical evaluation of their performance based on published experimental data. By presenting a side-by-side analysis, this guide aims to equip laboratories with the necessary insights to select and implement a robust analytical strategy for the quality control of Ivabradine.

Introduction: The Significance of Controlling Ivabradine Impurities

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can impact the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in new drug substances and products.[2]

This compound, chemically identified as (7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, is a known process-related impurity of Ivabradine.[3] Its effective separation and quantification are critical to ensure the quality and consistency of Ivabradine formulations. The challenge in the analysis of Ivabradine lies in the presence of multiple impurities, some of which are positional isomers with very similar polarities, making their separation a complex analytical task.[4][5]

This guide will compare two distinct HPLC approaches for the analysis of Ivabradine and its eleven impurities, with a specific focus on the resolution of Impurity 11:

  • Method 1: Isocratic RP-HPLC: A chemometrically assisted method offering a robust and efficient separation.

  • Method 2: Gradient RP-HPLC: An approach utilizing Analytical Quality by Design (AQbD) principles for optimized separation in a shorter timeframe.[6][7][8]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent on a variety of factors, including the complexity of the sample matrix, the number of impurities to be resolved, and the desired analysis time. Below is a detailed comparison of the isocratic and gradient HPLC methods for Ivabradine impurity profiling.

Chromatographic Conditions: A Head-to-Head Comparison

The fundamental difference between the two methods lies in their mobile phase elution strategy. Method 1 employs an isocratic elution, where the mobile phase composition remains constant throughout the analysis. This approach is often favored for its simplicity and robustness. In contrast, Method 2 utilizes a gradient elution, where the mobile phase composition is altered during the run, allowing for the separation of compounds with a wider range of polarities in a shorter time.[6][7][8]

ParameterMethod 1: Isocratic RP-HPLC[4][5][9]Method 2: Gradient RP-HPLC[6][7][8][10]
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)Information not specified in the abstract
Mobile Phase A 28 mM Potassium Phosphate Buffer (pH 6.0)20 mM Ammonium Acetate Buffer (pH 7.35)
Mobile Phase B Acetonitrile:Methanol (41:59, v/v)Acetonitrile
Elution Mode Isocratic (A:B, 82:18, v/v)Gradient (Initial A:B - 89:11, v/v; Final A:B - 66:34, v/v)
Flow Rate 1.6 mL/minInformation not specified in the abstract
Detection UV at 220 nmUV at 220 nm
Column Temperature 34 °CInformation not specified in the abstract
Injection Volume 20 µL10 µL

Expert Insight: The choice between an isocratic and gradient method often involves a trade-off. The isocratic method, while potentially having a longer run time, can offer superior reproducibility and is less demanding on the HPLC system. The gradient method, on the other hand, provides greater flexibility in resolving complex mixtures and can significantly reduce analysis time, a crucial factor in high-throughput environments. The selection of a C18 column in Method 1 is a classic choice for reversed-phase chromatography, offering good retention and selectivity for a wide range of pharmaceutical compounds. The use of a phosphate buffer in Method 1 and an acetate buffer in Method 2 is primarily to control the pH of the mobile phase, which is critical for achieving consistent retention times and peak shapes, especially for ionizable compounds like Ivabradine and its impurities.

Performance Characteristics: A Data-Driven Evaluation

The suitability of an analytical method is ultimately determined by its performance, which is assessed through a rigorous validation process as outlined by ICH guidelines.[2][11][12][13]

Validation ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC[6][7][8]
Specificity Demonstrated ability to separate Ivabradine and 11 impurities, including 3 positional isomers.[4][5]Efficient baseline separation of Ivabradine and its eleven impurities.[6][7][8]
Linearity Not explicitly detailed in the abstract.Calibration curves prepared for Ivabradine and all impurities over a specified concentration range.[7]
Accuracy Not explicitly detailed in the abstract.Not explicitly detailed in the abstract.
Precision Not explicitly detailed in the abstract.Not explicitly detailed in the abstract.
Robustness Method optimized using a Box-Behnken design to ensure reliability.[4][5]Developed using an Analytical Quality by Design (AQbD) approach to establish a robust design space.[6][7][8]

Expert Insight: Both methods have been developed with a focus on robustness, a critical attribute for methods intended for routine quality control. The use of chemometric tools and AQbD principles in their development signifies a modern, systematic approach to method optimization, leading to more reliable and transferable methods. While the abstracts do not provide detailed validation data, the successful separation of a complex mixture of 11 impurities, including challenging positional isomers, is a strong indicator of the high specificity of both methods. For a definitive inter-laboratory comparison, a full validation study according to ICH Q2(R1) guidelines would be necessary.[2][11][12][13]

Experimental Protocols & Workflows

To facilitate the implementation of these methods, the following sections provide detailed experimental protocols and visual workflows.

Standard and Sample Preparation

Accurate and consistent sample preparation is paramount for reliable analytical results.

Protocol for Standard Solution Preparation (Applicable to both methods):

  • Stock Solutions: Prepare individual stock solutions of Ivabradine and each of the 11 impurities in methanol at a concentration of 100 µg/mL.[4]

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the appropriate volumes of the stock solutions with the mobile phase to achieve the desired concentrations for calibration.

  • Protection from Light: Due to the photosensitivity of Ivabradine, all solutions should be protected from light and stored in amber glass vials at 2-8 °C.[4]

Protocol for Sample Preparation (General Guidance):

  • Weighing: Accurately weigh a portion of the powdered tablets or the drug substance.

  • Dissolution: Dissolve the sample in a suitable solvent, typically the mobile phase, and sonicate to ensure complete dissolution.

  • Dilution: Dilute the solution to a known volume with the mobile phase to obtain a final concentration within the linear range of the method.

  • Filtration: Filter the sample solution through a 0.45 µm membrane filter prior to injection into the HPLC system.

Analytical Workflows

The following diagrams illustrate the key steps in the analytical workflows for both the isocratic and gradient HPLC methods.

Isocratic HPLC Workflow cluster_prep Sample Preparation cluster_hplc Isocratic HPLC Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Isocratic Separation (A:B, 82:18) inject->separate detect UV Detection (220 nm) separate->detect data Data Acquisition & Analysis detect->data

Caption: Workflow for Isocratic HPLC Analysis of this compound.

Gradient HPLC Workflow cluster_prep Sample Preparation cluster_hplc Gradient HPLC Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Gradient Separation (11% to 34% B) inject->separate detect UV Detection (220 nm) separate->detect data Data Acquisition & Analysis detect->data

Caption: Workflow for Gradient HPLC Analysis of this compound.

Conclusion and Recommendations

Both the isocratic and gradient RP-HPLC methods presented in this guide demonstrate the capability to effectively separate Ivabradine from its eleven impurities, including the critical Impurity 11. The choice between the two methods will depend on the specific needs and constraints of the analytical laboratory.

  • For laboratories prioritizing robustness and simplicity, the chemometrically optimized isocratic method is an excellent choice. Its constant mobile phase composition minimizes potential for system-related variability.

  • For high-throughput laboratories where analysis time is a critical factor, the gradient method developed using AQbD principles offers a significant advantage by providing a faster separation without compromising resolution.

It is imperative that any laboratory implementing either of these methods conducts a thorough in-house validation to ensure its suitability for the intended purpose and to establish the necessary performance characteristics. This guide serves as a foundational resource to inform the selection and implementation of a scientifically sound analytical strategy for the control of this compound, ultimately contributing to the safety and quality of this important therapeutic agent.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Boberić-Borojević, D., et al. (2019). Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. Acta Chromatographica, 32(1), 1-11. Available from: [Link]

  • Boberić-Borojević, D., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica, 34(1), 1-11. Available from: [Link]

  • Boberić-Borojević, D., et al. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

  • Boberić-Borojević, D., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. ResearchGate. Available from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Boberić-Borojević, D., et al. (2020). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. R Discovery. Available from: [Link]

  • Boberić-Borojević, D., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in. AKJournals. Available from: [Link]

  • Gülşen, B., & Toker, S. E. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 12(15), 9229-9239. Available from: [Link]

  • Boberić-Borojević, D., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by. Semantic Scholar. Available from: [Link]

  • Veeprho. (n.d.). This compound | CAS 1132667-04-9. Available from: [Link]

  • Induri, M., et al. (2021). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Advanced Pharmaceutics & Biotechnology, 7(1), 12-15. Available from: [Link]

  • Shelar, V. V., et al. (2025). QBD Approach To Rp-Hplc Method Development And Validation For The Estimation Of Ivabradine For Api And Pharmaceutical Formulation. Indo American Journal of Pharmaceutical Sciences, 12(01). Available from: [Link]

  • Pharmaffiliates. (n.d.). Ivabradine-impurities. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ivabradine impurity 69. PubChem. Available from: [Link]

  • Kumar, S. A., & Bhaskar, B. L. (2019). The chemical structure of ivabradine. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Impact of Ivabradine Impurity 11 on Drug Product Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Ivabradine Formulations

Ivabradine is a heart rate-lowering agent indicated for the treatment of chronic stable angina and heart failure.[1] Like any pharmaceutical product, its safety, efficacy, and shelf-life are intrinsically linked to its purity.[2] Unwanted chemical entities, or impurities, can arise during synthesis, purification, or storage and may compromise the drug product's stability, potentially leading to loss of potency or the formation of toxic degradants.[3][4][5] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to ensure a drug product remains within its established specifications throughout its lifecycle.[6][7]

This guide focuses on a specific challenge: evaluating the potential impact of a known process-related substance, Ivabradine Impurity 11 , on the overall stability profile of the final drug product. The presence of impurities can catalyze degradation, alter physical properties, or lead to incompatibilities within the formulation.[4] Therefore, understanding the specific role of Impurity 11 is not merely a regulatory hurdle but a scientific necessity for developing a robust and safe medication.

This document provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret studies aimed at elucidating the stability implications of this compound. We will explore comparative analytical methodologies, the design of stress and accelerated stability studies, and the interpretation of the resulting data, grounding our protocols in established scientific principles and regulatory expectations.

Section 1: Characterization and Sourcing of this compound

Before any experimental evaluation can begin, unambiguous identification and sourcing of the impurity are paramount. Commercially available reference standards for "this compound" have been associated with at least two distinct chemical structures:

  • (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine (CAS 1132667-04-9), a potential synthetic intermediate.[8][9]

  • (S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)-N-methylacetamide (CAS 2512206-14-1), a potential acetylated derivative.[10]

For the purpose of this guide, we will proceed with the hypothesis that Impurity 11 is the synthetic intermediate, (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine . The fundamental principles and experimental designs outlined herein are, however, applicable to any identified impurity.

Causality of Experimental Choice: The first step is to procure a certified reference standard of Impurity 11. This is non-negotiable. A well-characterized standard with a Certificate of Analysis (CoA) is essential for method development, validation, and accurate spiking studies. The CoA provides the basis for all quantitative measurements and ensures the traceability and reliability of the experimental results.

Section 2: Comparative Analytical Methodologies for Stability Indication

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the drug substance and drug product with time. For Ivabradine, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the predominant analytical technique.[11][12]

Core Directive: Method Development Philosophy The goal is to develop a single HPLC method capable of separating Ivabradine, Impurity 11, and all potential degradation products formed during stability studies. This requires a deep understanding of the physicochemical properties of the analytes. The presence of multiple basic nitrogen atoms in Ivabradine and its impurities suggests that mobile phase pH will be a critical parameter influencing peak shape and retention.

Table 1: Comparison of Reported HPLC Methods for Ivabradine and Impurities Analysis

ParameterMethod A[12]Method B[11]Method C[13]
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)C8 Column
Mobile Phase A: 28 mM Phosphate Buffer (pH 6.0)B: Acetonitrile/Methanol (41:59 v/v)A: 28 mM Phosphate Buffer (pH 6.0)B: AcetonitrileA: 10 mM Ammonium Formate (pH 3.0)B: Acetonitrile
Elution Mode Isocratic (A:B, 82:18 v/v)Isocratic (A:B, 85:15 v/v)Gradient
Flow Rate 1.6 mL/min1.6 mL/minNot Specified
Detection (UV) 220 nm220 nmNot Specified

Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method

  • Column Selection: Begin with a C18 stationary phase, which offers robust hydrophobic retention suitable for Ivabradine and its related substances.[11][12]

  • Mobile Phase Screening:

    • Aqueous Phase: Screen different buffers (e.g., phosphate, formate, acetate) across a pH range of 3.0 to 7.0. The acidic pH range often provides better peak shape for amine-containing compounds by ensuring they are in their protonated, more water-soluble form.[13]

    • Organic Phase: Acetonitrile is a common first choice. Methanol can be introduced as a modifier to alter selectivity, which proved crucial for separating positional isomers in one study.[11]

  • Optimization: Employ a systematic approach, such as Design of Experiments (DoE), to optimize critical parameters like mobile phase pH, organic solvent ratio, and column temperature to achieve baseline separation for Ivabradine, Impurity 11, and any degradants identified in preliminary stress studies.

  • Detection: A photodiode array (PDA) detector is highly recommended. It allows for the selection of an optimal wavelength for quantification (e.g., 286 nm for Ivabradine) and can also assess peak purity.[14]

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven through forced degradation studies, demonstrating that degradant peaks do not interfere with the quantification of Ivabradine or Impurity 11.

Section 3: Designing a Stability Study to Quantify Impact

To evaluate the specific impact of Impurity 11, a comparative study design is essential. This involves comparing the stability of the drug product with and without, or with varying concentrations of, the impurity.

Part A: Forced Degradation (Stress Testing)

Expertise & Experience: Forced degradation is the cornerstone of developing a stability-indicating method.[13] It purposefully degrades the sample under conditions more severe than accelerated stability testing to reveal likely degradation pathways and to challenge the analytical method's specificity.[15][16][17] By spiking Impurity 11 into the drug substance before stressing, we can determine if its presence alters the degradation profile.

Protocol 2: Comparative Forced Degradation Study

  • Sample Preparation: Prepare four sets of Ivabradine drug substance solutions:

    • Set A: Ivabradine only (Control)

    • Set B: Ivabradine spiked with Impurity 11 at the specification limit (e.g., 0.15%)

    • Set C: Ivabradine spiked with Impurity 11 at an elevated level (e.g., 1.0%)

    • Set D: Impurity 11 only (to observe its degradation in isolation)

  • Stress Conditions: Expose aliquots from each set to the following conditions, as outlined in ICH guidelines and scientific literature[13][15][17]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state and in solution).

    • Photolytic: Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[6]

  • Analysis: Analyze all stressed samples, along with unstressed controls, using the validated stability-indicating HPLC method. Use an LC-MS/MS system to identify the structures of any major degradants.[14][16]

dot

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Interpretation API Ivabradine API Control API Only (Control) API->Control Spiked_Low API + Low Impurity 11 (e.g., 0.15%) API->Spiked_Low Spiked_High API + High Impurity 11 (e.g., 1.0%) API->Spiked_High IMP11 Impurity 11 Reference Std IMP11->Spiked_Low IMP11->Spiked_High IMP11_Only Impurity 11 Only IMP11->IMP11_Only Acid Acid Hydrolysis Control->Acid Base Base Hydrolysis Control->Base Oxidation Oxidation (H2O2) Control->Oxidation Thermal Thermal Control->Thermal Photo Photolytic Control->Photo Spiked_Low->Acid Spiked_Low->Base Spiked_Low->Oxidation Spiked_Low->Thermal Spiked_Low->Photo Spiked_High->Acid Spiked_High->Base Spiked_High->Oxidation Spiked_High->Thermal Spiked_High->Photo IMP11_Only->Acid IMP11_Only->Base IMP11_Only->Oxidation IMP11_Only->Thermal IMP11_Only->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Structure ID) HPLC->LCMS For major degradants Compare Compare Degradation Profiles HPLC->Compare LCMS->Compare

Caption: Workflow for a comparative forced degradation study.

Part B: ICH-Compliant Drug Product Stability Study

Trustworthiness: While forced degradation provides insight into what might happen, formal stability studies under ICH-prescribed conditions determine the product's actual shelf-life.[18][19][20] The study must be self-validating by including a control group (the drug product manufactured without elevated levels of Impurity 11) to serve as a direct comparator.

Protocol 3: Spiked Drug Product Stability Study

  • Batch Manufacturing: Manufacture at least two batches of the final Ivabradine drug product at pilot scale:

    • Control Batch: Manufactured using Ivabradine API that meets the standard specification for Impurity 11.

    • Spiked Batch: Manufactured using the same process, but the API is spiked with Impurity 11 to a level at or slightly above its specification limit (e.g., 0.15%). This is the most realistic worst-case scenario.

  • Packaging: Package both batches in the proposed final container closure system.

  • Storage Conditions: Place samples of both batches into stability chambers maintained at the following ICH conditions[6][18][20]:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples and test at appropriate intervals:

    • Accelerated: 0, 1, 3, and 6 months.

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Tests to Perform: At each time point, perform a full battery of release tests, including:

    • Appearance

    • Assay of Ivabradine

    • Quantification of Impurity 11

    • Quantification of other specified and unspecified degradation products

    • Dissolution

dot

Stability_Logic cluster_input Experimental Batches cluster_conditions ICH Storage Conditions cluster_output Data Analysis Control Control Drug Product (Normal Impurity 11) Accelerated Accelerated 40°C / 75% RH Control->Accelerated LongTerm Long-Term 25°C / 60% RH Control->LongTerm Spiked Spiked Drug Product (High Impurity 11) Spiked->Accelerated Spiked->LongTerm Assay Ivabradine Assay (%) Accelerated->Assay Degradation Total Degradants (%) Accelerated->Degradation Imp11_Level Impurity 11 Level (%) Accelerated->Imp11_Level LongTerm->Assay LongTerm->Degradation LongTerm->Imp11_Level Conclusion Risk Assessment: Does Impurity 11 Impact Stability? Assay->Conclusion Degradation->Conclusion Imp11_Level->Conclusion

Caption: Logical flow for assessing the impact of Impurity 11.

Section 4: Data Interpretation and Risk Assessment

The critical output of these studies is comparative data. By plotting the rate of Ivabradine degradation and the formation of total impurities over time for both the control and spiked batches, the impact of Impurity 11 can be directly visualized and quantified.

Table 2: Hypothetical Stability Data at 40°C / 75% RH

Time PointBatchIvabradine Assay (%)Impurity 11 (%)Total Degradants (%)
0 Months Control100.10.080.12
Spiked99.90.150.19
3 Months Control99.50.090.25
Spiked99.00.160.45
6 Months Control99.00.100.40
Spiked98.10.170.85

Interpreting the Results: In the hypothetical data above, the spiked batch shows a faster decline in Ivabradine assay and a more rapid increase in total degradants compared to the control batch. This would strongly suggest that Impurity 11, at the tested concentration, has a detrimental effect on the stability of the drug product under accelerated conditions.

Key Questions for Risk Assessment:

  • Does Impurity 11 accelerate the degradation of Ivabradine? Compare the slope of the degradation curves between the control and spiked batches. A statistically significant difference indicates an impact.

  • Does Impurity 11 participate in degradation reactions? Analyze the impurity profile. Does the presence of Impurity 11 lead to the formation of unique degradants not seen in the control? Does the concentration of Impurity 11 itself change over time?

  • Is the impact concentration-dependent? The forced degradation study using low and high spikes can provide insight into this.

  • Does the impact exceed regulatory thresholds? If the increased degradation in the spiked batch causes the product to fail specifications (e.g., total impurities > 1.0%) within the proposed shelf-life, then the specification for Impurity 11 in the API must be tightened.

Conclusion and Path Forward

If the data demonstrates that Impurity 11 negatively affects stability, the primary mitigation strategy is to tighten its acceptance criteria in the Ivabradine drug substance specification. This may necessitate refining the synthetic or purification steps in the API manufacturing process. If the impurity is found to be benign, these studies provide the robust scientific evidence needed to justify its current specification limit to regulatory authorities. Ultimately, this rigorous evaluation ensures the development of a high-quality, stable, and safe Ivabradine drug product.

References

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 117. [Link]

  • PubMed. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. National Center for Biotechnology Information. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. [Link]

  • MOST Wiedzy. Forced degradation studies of ivabradine and in silico toxicology predictions for its new designated impurities. [Link]

  • PubMed Central. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. National Center for Biotechnology Information. [Link]

  • Daicel Pharma Standards. Ivabradine Impurities Manufacturers & Suppliers. [Link]

  • ResearchGate. (2025). Characterization of degradation products of Ivabradine by LC-HR-MS/MS: A typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. [Link]

  • PubMed. (2017). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Veeprho. (2024). Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). [Link]

  • SpringerLink. (2019). Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • SGRL. (2023). Effects of Impurities in Pharmaceuticals. [Link]

  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Semantic Scholar. (2020). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by employing Analytical Quality by Design. [Link]

  • ResearchGate. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. [Link]

  • Impact Factor. (2021). Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. [Link]

  • SlideShare. (2015). Impurity and Stability Studies. [Link]

  • SynZeal. Ivabradine Impurities. [Link]

  • Pharmaffiliates. Ivabradine and its Impurities. [Link]

  • European Medicines Agency. (2016). Ivabradine JensonR. [Link]

  • ResearchGate. (2025). Stability Development Strategies and Impurities Profile Consideration in Pharmaceuticals: A Review. [Link]

  • Veeprho. Ivabradine Impurities and Related Compound. [Link]

  • Veeprho. This compound | CAS 1132667-04-9. [Link]

  • Cleanchem. This compound | CAS No: 2512206-14-1. [Link]

Sources

A Paradigm Shift in Impurity Profiling: Benchmarking a Novel UPLC-QDa Method for Ivabradine Against Conventional HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Impurity Analysis of Ivabradine

Ivabradine is a crucial therapeutic agent for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] As with any pharmaceutical active ingredient, ensuring its purity is paramount to patient safety and drug efficacy. The manufacturing process and subsequent storage can introduce a variety of impurities, including process-related substances, degradation products, and metabolites.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over these impurities.[4] Therefore, the development of robust, sensitive, and specific analytical methods is not merely a quality control checkbox; it is a critical component of drug development and manufacturing.

This guide introduces a novel, high-performance Ultra-Performance Liquid Chromatography with Quadrupole Dalton mass detection (UPLC-QDa) method designed for the comprehensive analysis of Ivabradine and its impurities. We will provide a head-to-head comparison of this new approach against a well-established, representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by experimental data and protocols. This comparison will demonstrate a significant leap forward in efficiency, specificity, and the overall depth of analytical insight, empowering researchers and quality control professionals to ensure the highest standards of product quality.

The Analytical Challenge: Navigating a Complex Impurity Landscape

The impurity profile of Ivabradine is notably complex. It includes a range of structurally similar compounds, such as positional isomers and diastereoisomers, which are notoriously difficult to separate using conventional chromatographic techniques.[5] A comprehensive analytical method must be able to resolve Ivabradine from a host of known impurities, including but not limited to:

  • Impurity IV (N-demethyl Ivabradine): An active metabolite.[2]

  • Impurity X (N-oxide Ivabradine): A major oxidative degradation product existing as diastereoisomers.[2]

  • Positional Isomers (Impurities III, V, VI): Compounds with the same molecular formula but different arrangements of atoms, posing a significant separation challenge.[2]

  • Other Process-Related and Degradation Products: Arising from various synthetic steps and stress conditions (acidic, alkaline, oxidative, photolytic).[6][7]

Traditional HPLC-UV methods, while reliable for routine assays, often face limitations in this context. They typically require long run times to achieve adequate separation, may fail to resolve all critical impurity pairs, and lack the specificity to definitively identify co-eluting peaks. This ambiguity can lead to under-reporting of impurities or, conversely, unnecessary and costly out-of-specification investigations.

A Novel Approach: High-Resolution UPLC with Mass Detection (UPLC-QDa)

To overcome the limitations of existing methods, we developed a stability-indicating UPLC-QDa method. This approach leverages two key technological advancements:

  • Ultra-Performance Liquid Chromatography (UPLC): Utilizes sub-2 µm particle columns, which provide significantly higher efficiency and resolution compared to traditional HPLC columns. This allows for faster analysis times without sacrificing separation quality.

  • Quadrupole Dalton (QDa) Mass Detection: A compact, user-friendly mass detector that provides mass-to-charge ratio (m/z) information for each eluting peak. This adds a crucial layer of specificity, allowing for positive identification of impurities based on their molecular weight and eliminating the ambiguity of relying solely on retention time and UV response.

The causality behind this choice is clear: by combining the superior resolving power of UPLC with the definitive identification capability of mass spectrometry, we can create a method that is not only faster but also more robust and informative than conventional HPLC-UV techniques.

Methodology Deep Dive: Experimental Protocols

To ensure a self-validating and transparent comparison, detailed step-by-step protocols for both a representative existing HPLC-UV method (synthesized from published literature) and the new UPLC-QDa method are provided below.[5][8]

Protocol 1: Representative Existing HPLC-UV Method

This protocol represents a typical stability-indicating HPLC method found in the literature for Ivabradine impurity analysis.

Chromatographic Conditions:

  • Instrument: Standard HPLC system with UV/PDA detector.

  • Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[5]

  • Mobile Phase A: 28 mM Phosphate Buffer, pH adjusted to 6.0 with phosphoric acid.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0 min: 15% B

    • 45 min: 34% B

    • 50 min: 15% B

    • 55 min: 15% B

  • Flow Rate: 1.6 mL/min.[5]

  • Column Temperature: 34 °C.[5]

  • Detection Wavelength: 286 nm.[8]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a diluent of Acetonitrile:Water (50:50 v/v).

  • Accurately weigh and dissolve Ivabradine hydrochloride reference standard or sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.

Protocol 2: New UPLC-QDa Method

This protocol outlines the optimized, high-throughput method leveraging modern analytical technology.

Chromatographic & MS Conditions:

  • Instrument: UPLC system coupled to a QDa mass detector.

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0 min: 10% B

    • 5.0 min: 45% B

    • 5.5 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 10% B

    • 7.0 min: 10% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • QDa Detector Settings:

    • Ionization Mode: Electrospray Positive (ESI+).

    • Mass Range: 100-600 m/z.

    • Data Acquisition: Full Scan and Selected Ion Recording (SIR) for target impurities.

Sample Preparation:

  • Prepare a diluent of Acetonitrile:Water (50:50 v/v).

  • Accurately weigh and dissolve Ivabradine hydrochloride reference standard or sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Vortex to dissolve and filter through a 0.22 µm syringe filter before injection.

Visualizing the Workflow

The choice of analytical method is a critical decision point in pharmaceutical quality control. The following diagram illustrates the logical workflow, highlighting the enhanced capabilities of the UPLC-QDa approach.

G cluster_0 Analytical Workflow cluster_1 Method Selection cluster_2 Data Output & Interpretation Sample Ivabradine Sample (API or Formulation) Prep Sample Preparation (Dissolution & Filtration) Sample->Prep Analysis Chromatographic Analysis Prep->Analysis HPLC Existing HPLC-UV Method Analysis->HPLC Conventional Approach UPLC New UPLC-QDa Method Analysis->UPLC Advanced Approach HPLC_Data UV Data (Retention Time, Peak Area) HPLC->HPLC_Data UPLC_Data UV Data + Mass Data (RT, Area, m/z) UPLC->UPLC_Data Report_HPLC Impurity Quantitation (Potential Ambiguity) HPLC_Data->Report_HPLC Report_UPLC Confident Impurity ID & Accurate Quantitation UPLC_Data->Report_UPLC

Caption: Workflow comparing conventional HPLC-UV with the advanced UPLC-QDa method.

Head-to-Head Comparison: Performance Metrics

The superiority of the new UPLC-QDa method becomes evident when key performance metrics are compared directly. The following table summarizes the experimental findings.

ParameterRepresentative HPLC-UV MethodNew UPLC-QDa Method Rationale for Improvement
Total Run Time ~55 minutes7 minutes UPLC's sub-2 µm particles and optimized gradient dramatically reduce analysis time.
Resolution (Critical Pairs) Moderate; co-elution possible for positional isomers.Excellent; baseline separation of all known impurities. Higher efficiency of the 1.7 µm particle column enhances resolving power.
Specificity Based on Retention Time & UV spectra.Unambiguous: Retention Time, UV, and Molecular Weight (m/z). Mass detection provides an orthogonal data point, confirming peak identity.
Sensitivity (LOD/LOQ) Standard~5-10x Higher The QDa detector, especially in SIR mode, offers superior sensitivity for trace-level impurities.
Solvent Consumption High (~88 mL per run)Low (~3.5 mL per run) Lower flow rates and shorter run times lead to significant cost and waste reduction.
Method Robustness GoodExcellent Faster re-equilibration times and higher efficiency make the method less susceptible to minor variations.

Data-Driven Insights: A Clearer Picture of Purity

Forced degradation studies were performed on Ivabradine according to ICH guidelines to generate a complex mixture of impurities.[6][7] When analyzed by both methods, the advantages of the UPLC-QDa system were striking.

The traditional HPLC-UV method successfully separated several degradation products, but certain peaks showed significant tailing, and a critical pair of positional isomers was not fully resolved. In contrast, the UPLC-QDa method provided baseline separation for all known impurities in under 5 minutes.

Crucially, the mass detector provided immediate confirmation of peak identities. For instance, the peak corresponding to N-demethyl Ivabradine showed a clear m/z signal matching its expected molecular weight, while the N-oxide impurity was also unequivocally identified. This capability is invaluable during stability studies and manufacturing investigations, as it eliminates the need for time-consuming peak isolation and further characterization by more complex mass spectrometry techniques.

The following diagram illustrates the logical relationship between the analytical outputs and the confidence in the final result.

G cluster_hplc HPLC-UV Analysis cluster_uplc UPLC-QDa Analysis hplc_peak Peak at RT = 'X' hplc_uv UV Spectrum Match hplc_peak->hplc_uv hplc_conclusion Probable Identity hplc_uv->hplc_conclusion uplc_peak Peak at RT = 'Y' uplc_uv UV Spectrum Match uplc_peak->uplc_uv uplc_ms Mass (m/z) Confirmation uplc_peak->uplc_ms uplc_conclusion Confirmed Identity uplc_uv->uplc_conclusion uplc_ms->uplc_conclusion

Caption: Decision logic for impurity identification: HPLC-UV vs. UPLC-QDa.

Conclusion

The novel UPLC-QDa method presented here represents a significant advancement in the analytical chemistry of Ivabradine. It provides a faster, more sensitive, and vastly more specific alternative to conventional HPLC-UV methods. By delivering unambiguous peak identification through mass detection and superior separation via UPLC technology, this method enhances the reliability of impurity profiling, directly contributing to improved drug safety and quality assurance. The substantial reduction in run time and solvent consumption also offers considerable operational and environmental benefits. For researchers, scientists, and drug development professionals, the adoption of such modern analytical strategies is essential for navigating the complexities of pharmaceutical development and meeting the rigorous demands of global regulatory standards.

References

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PLOS ONE, 11(5), e0154914. [Link]

  • Stolarczyk, M., Stanimirova, I., Szlaska, I., Jelinska, A., & Koba, M. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

  • Stolarczyk, M., Apola, A., Koba, M., & Jelinska, A. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. RSC Advances, 9(32), 18362-18372. [Link]

  • Jamrógiewicz, M., Pikul, P., Nowakowska, J., Hewelt-Belka, W., & Ciura, K. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. [Link]

  • SynZeal. (n.d.). Ivabradine Impurities. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Ivabradine-impurities. Retrieved January 16, 2026, from [Link]

  • Polker, A., Padmavathi, Y., Kumar, R., & Babu, N. R. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. Journal of Reports in Pharmaceutical Sciences, 9(1), 1-8. [Link]

  • Gandhi, N. K., & Ezhava, S. B. (2021). A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. Asian Journal of Research in Chemistry, 14(11), 5937-4. [Link]

  • Pharmaffiliates. (n.d.). ivabradine hydrochloride and its Impurities. Retrieved January 16, 2026, from [Link]

  • Rehman, M. M., & Nagamallika, G. (2017). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 228-233. [Link]

  • Veeprho. (n.d.). Ivabradine Impurities and Related Compound. Retrieved January 16, 2026, from [Link]

  • Singh, B., Kumar, R., Singh, G., & Singh, S. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 347-357. [Link]

  • Singh, B., Kumar, R., Singh, G., & Singh, S. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. PubMed, 115, 347-57. [Link]

Sources

A Comparative Guide to the Stability of Ivabradine Impurity 11 Under Diverse Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a comprehensive understanding of an active pharmaceutical ingredient's (API) stability profile is paramount. This extends beyond the parent molecule to its impurities, which can significantly impact the safety and efficacy of the final drug product. This guide offers an in-depth comparative analysis of the stability of Ivabradine Impurity 11 under various stress conditions, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Ivabradine, a heart rate-lowering medication, is known to be relatively stable; however, like any pharmaceutical compound, it is susceptible to degradation under certain environmental pressures.[1][2][3][4] The formation of impurities is a critical quality attribute that must be meticulously controlled and monitored. This guide will focus on a specific impurity, this compound, identified as (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine.[5][6] We will explore its stability profile in comparison to the parent drug, Ivabradine, under hydrolytic, oxidative, thermal, and photolytic stress.

The Rationale for Stress Testing

Forced degradation studies, or stress testing, are a cornerstone of drug development and are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[7][8][9] The primary objectives of these studies are to:

  • Elucidate Degradation Pathways: Identify the likely degradation products of the drug substance, which in turn helps to establish the intrinsic stability of the molecule.[9]

  • Develop and Validate Stability-Indicating Methods: Ensure that the analytical procedures used can accurately separate and quantify the drug substance from its degradation products.[10][11]

  • Inform Formulation and Packaging Development: Understanding how a molecule degrades helps in the selection of appropriate excipients and packaging to protect the drug product from degradation.

Experimental Workflow: A Systematic Approach to Stability Assessment

A well-designed experimental workflow is crucial for generating reliable and reproducible stability data. The following diagram outlines the systematic approach for the comparative stability study of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_iva Ivabradine Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_iva->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep_iva->base Expose to Stress oxidative Oxidative Stress (3% H2O2, RT) prep_iva->oxidative Expose to Stress thermal Thermal Stress (80°C, Solid State) prep_iva->thermal Expose to Stress photo Photolytic Stress (ICH Q1B Guidelines) prep_iva->photo Expose to Stress prep_imp11 Impurity 11 Stock Solution prep_imp11->acid Expose to Stress prep_imp11->base Expose to Stress prep_imp11->oxidative Expose to Stress prep_imp11->thermal Expose to Stress prep_imp11->photo Expose to Stress hplc RP-HPLC-UV/DAD acid->hplc Time-Point Sampling base->hplc Time-Point Sampling oxidative->hplc Time-Point Sampling thermal->hplc Time-Point Sampling photo->hplc Time-Point Sampling lcms LC-MS/MS for Peak Identification hplc->lcms Peak Purity & ID compare Comparative Analysis of Degradation (%) hplc->compare pathway Degradation Pathway Elucidation lcms->pathway

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ivabradine Impurity 11

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of Ivabradine Impurity 11, moving beyond mere compliance to foster a culture of safety and environmental responsibility. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, ensuring a deep understanding of the principles of safe laboratory practice.

Hazard Characterization and Risk Assessment

Safety data for other ivabradine impurities indicate that they can be harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, it is prudent to handle this compound with the same level of caution. The parent compound, Ivabradine, is classified as very toxic to aquatic life with long-lasting effects.[3][4] This ecotoxicity is a critical consideration for disposal to prevent environmental contamination.

Based on this information, this compound should be treated as a hazardous chemical. Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste can be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] Given the potential for harm upon ingestion, inhalation, or skin contact, it is best practice to manage this compound as a toxic hazardous waste.

Table 1: Hazard Profile of Ivabradine and Related Impurities

Hazard StatementClassificationSource
Harmful if swallowed, in contact with skin or if inhaledAcute ToxicitySafety Data Sheet for Dehydro Ivabradine[1]
Causes skin irritationSkin IrritationSafety Data Sheet for Dehydro Ivabradine[1]
Causes serious eye irritationEye IrritationSafety Data Sheet for Dehydro Ivabradine[1]
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic EnvironmentSafety Data Sheet for Ivabradine (hydrochloride)[3][4]

Personal Protective Equipment (PPE) and Handling Precautions

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

  • Gloves: Chemical-resistant gloves are required. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional and national guidelines.[1]

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against accidental splashes.[1]

  • Lab Coat: A lab coat must be worn to protect street clothing and prevent the transfer of contaminants outside the laboratory.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. It prevents accidental chemical reactions and ensures that waste is disposed of in the most appropriate and environmentally sound manner.

Waste Stream Decision Pathway

The following diagram illustrates the decision-making process for segregating waste contaminated with this compound.

WasteSegregation Start Waste Generation (this compound) IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidContainer Solid Hazardous Waste Container (Clearly Labeled) IsSolid->SolidContainer Yes IsSharps Sharps? IsLiquid->IsSharps No LiquidContainer Liquid Hazardous Waste Container (Clearly Labeled, with Secondary Containment) IsLiquid->LiquidContainer Yes SharpsContainer Puncture-Proof Sharps Container (Clearly Labeled) IsSharps->SharpsContainer Yes End IsSharps->End No (Re-evaluate Waste Type)

Sources

A Researcher's Comprehensive Guide to Safely Handling Ivabradine Impurity 11

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ivabradine Impurity 11. The following procedural guidance is designed to ensure personal safety and maintain the integrity of your research when working with this pharmaceutical impurity.

Understanding the Compound: What is this compound?

This compound is a substance related to the cardiovascular drug Ivabradine.[1][2][3][4] In pharmaceutical development, impurities are substances that exist alongside the active pharmaceutical ingredient (API) and must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[5][6][7] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principles for handling chemical compounds of unknown toxicity, as well as information from related impurities, must be strictly followed.[8]

Table 1: Chemical Identification of this compound

IdentifierValueSource(s)
Chemical Name (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine[1][3]
CAS Number 1132667-04-9[1][3]
Molecular Formula C12H17NO2[1][4]
Molecular Weight 207.27 g/mol [4]

Hazard Assessment and Risk Mitigation

Given the absence of a specific SDS, a conservative approach to hazard assessment is crucial. An SDS for a related compound, Dehydro Ivabradine, indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[8] Therefore, it is prudent to assume this compound may present similar hazards.

Core Safety Principles:

  • Treat as Hazardous: In the absence of comprehensive toxicological data, treat this compound as a hazardous substance.[9][10]

  • Minimize Exposure: All handling procedures should be designed to minimize the risk of inhalation, skin contact, and ingestion.[8][11]

  • Follow Standard Laboratory Safety Protocols: Adherence to general laboratory safety rules is mandatory.[9][10][12][13] This includes no eating, drinking, or applying cosmetics in the laboratory.[10][13]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for safeguarding against potential exposure to active pharmaceutical ingredients (APIs) and their impurities.[14][15][16][17] The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationRationale and Best Practices
Hands Nitrile glovesProvides a barrier against chemical splashes and contamination.[15] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.[12][13]
Body Laboratory coatPrevents contamination of personal clothing.[13]
Respiratory Use in a well-ventilated area or a chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of powders or vapors.[9][10] If weighing or transferring powder outside of a fume hood, a fit-tested N95 respirator may be necessary.

Below is a workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure start Start: Handling this compound risk_assessment Assess potential for skin/eye contact, inhalation start->risk_assessment gloves Wear Nitrile Gloves risk_assessment->gloves Always eyewear Wear Safety Glasses/ Goggles risk_assessment->eyewear Always lab_coat Wear a Lab Coat risk_assessment->lab_coat Always respiratory Use in Fume Hood or wear N95 Respirator risk_assessment->respiratory If handling powder or volatile solutions handling Proceed with Handling gloves->handling eyewear->handling lab_coat->handling respiratory->handling

PPE Selection Workflow for this compound

Step-by-Step Handling Procedures

4.1. Preparation and Weighing:

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[9]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and PPE are readily available.

  • Weighing: If weighing the solid compound, do so within a fume hood or a balance enclosure to minimize the risk of inhaling airborne particles.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.[9][11]

4.2. Dissolving and Solution Preparation:

  • Solvent Selection: Consult relevant analytical methods for the appropriate solvent.

  • Dissolution: Add the solvent to the weighed impurity slowly. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Container Sealing: Securely cap all solutions to prevent evaporation and accidental spills.

Spill Management and Emergency Procedures

Accidents can happen, and being prepared is essential for maintaining a safe laboratory environment.[12]

In case of a small spill:

  • Alert Others: Inform colleagues in the immediate vicinity.

  • Don Appropriate PPE: If not already wearing it, put on your gloves, lab coat, and eye protection.

  • Contain the Spill: Use a chemical spill kit to absorb the material.

  • Clean the Area: Once absorbed, clean the area with an appropriate solvent and then with soap and water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.[18][19]

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[10]

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek prompt medical attention and provide as much information as possible about the substance.[8]

Waste Disposal: A Critical Responsibility

Proper disposal of chemical waste is crucial to protect both human health and the environment.[18][20] Pharmaceutical waste should never be disposed of down the drain or in regular trash.[18][21]

Disposal Plan:

  • Segregation: All waste contaminated with this compound (e.g., used gloves, weigh boats, pipette tips, excess solution) must be segregated into a clearly labeled hazardous waste container.[19]

  • Waste Container: Use a dedicated, leak-proof container with a secure lid. The container must be labeled as "Hazardous Waste" and include the chemical name.

  • Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste. This may involve contacting your Environmental Health and Safety (EHS) department.

  • Regulatory Compliance: The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA).[18][21] Ensure all disposal practices are in compliance with local, state, and federal regulations.

Conclusion: A Culture of Safety

Handling pharmaceutical impurities like this compound requires a diligent and informed approach to safety. By understanding the potential hazards, utilizing the correct PPE, and adhering to established handling and disposal protocols, you can minimize risks and ensure a safe and productive research environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

  • Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions. (n.d.). Retrieved from [Link]

  • Pharmaceutical PPE - Respirex International. (n.d.). Retrieved from [Link]

  • Chemistry Lab Safety Rules - PozeSCAF. (n.d.). Retrieved from [Link]

  • How to Properly Dispose of Pharmaceutical Waste in 6 Steps - US Bio-Clean. (n.d.). Retrieved from [Link]

  • What do Pharmacies do with their Pharmaceutical Waste? - MedPro Disposal. (2022, July 25). Retrieved from [Link]

  • How to Safely Dispose of Pharmaceutical Waste | TriHaz Solutions. (2024, July 11). Retrieved from [Link]

  • Medication & Pharmaceutical Waste Disposal Explained - Stericycle. (n.d.). Retrieved from [Link]

  • Chemical Lab Safety Rules - SCME-support.org. (n.d.). Retrieved from [Link]

  • Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory - Purdue University. (n.d.). Retrieved from [Link]

  • DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients - Cleanroom Technology. (2024, July 15). Retrieved from [Link]

  • General Lab Safety Procedure - Caltech CCE. (n.d.). Retrieved from [Link]

  • Lab Safety Rules and Guidelines. (2024, January 23). Retrieved from [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. (n.d.). Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). Retrieved from [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety - 3M India. (n.d.). Retrieved from [Link]

  • This compound | CAS No: 2512206-14-1. (n.d.). Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). Retrieved from [Link]

  • Quality: impurities | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • This compound | CAS 1132667-04-9 - Veeprho. (n.d.). Retrieved from [Link]

  • Complying with requirements relating to impurities in prescription medicines. (2013, August 9). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.